Fto-IN-10
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20N4O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H20N4O3/c1-25(2)10-11-26-21(28)16-7-5-6-14-12-15(13-17(19(14)16)22(26)29)24-20(27)18-8-3-4-9-23-18/h3-9,12-13H,10-11H2,1-2H3,(H,24,27) |
InChI Key |
KNCBJZSKAIQFIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
Fto-IN-10: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fto-IN-10 has emerged as a potent small molecule inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on FTO, and its subsequent cellular consequences, including the induction of DNA damage and autophagy in cancer cells. This document synthesizes available quantitative data, outlines key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to serve as a critical resource for researchers in oncology, epigenetics, and drug discovery.
Introduction
The FTO protein, a member of the AlkB family of dioxygenases, is a key regulator of RNA epigenetics, primarily through its demethylation of m6A residues in mRNA. Dysregulation of FTO has been implicated in a variety of human diseases, including obesity, metabolic disorders, and numerous cancers.[1][2] As such, FTO has become an attractive therapeutic target for the development of small molecule inhibitors. This compound (also referred to as compound 7 in some literature) is a novel 1,8-naphthalimide derivative that has demonstrated potent inhibitory activity against human FTO.[3][4] This guide elucidates the molecular mechanisms by which this compound exerts its anti-tumor effects.
Core Mechanism of Action: FTO Inhibition
This compound functions as a direct inhibitor of the FTO protein. Computational modeling and experimental evidence suggest that this compound binds within the structural domain II binding pocket of FTO.[3][5] This interaction is stabilized by a combination of hydrophobic interactions and hydrogen bonding, effectively blocking the catalytic activity of the enzyme.[3] The inhibition of FTO's demethylase activity leads to an increase in global m6A levels in RNA, which in turn affects the stability, translation, and splicing of target transcripts, ultimately triggering downstream cellular events.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro FTO Inhibition
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| This compound | Human FTO | 4.5 | PAGE-based demethylation assay | [3][6] |
Table 2: Cytotoxicity in A549 Lung Cancer Cells
| Compound | Cell Line | IC50 (μM) | Assay Type | Reference |
| This compound | A549 | Not explicitly quantified in snippets, but shown to have high antiproliferative activity. | 3D multicellular tumor spheroid assays | [3][5] |
Table 3: Induction of DNA Damage and Autophagy Markers in A549 Cells
| Marker | Treatment | Observation | Method | Reference |
| γH2AX | This compound | Obvious increase in expression | Western Blot | [5] |
| LC3-II | This compound | Increased conversion from LC3-I | Western Blot | [3] |
Experimental Protocols
FTO Demethylation Inhibition Assay (PAGE-based)
This assay assesses the ability of this compound to inhibit the demethylation of an m6A-containing single-stranded DNA (ssDNA) substrate by recombinant human FTO protein.
-
Reaction Setup: A reaction mixture is prepared containing recombinant human FTO protein, an m6A-containing ssDNA oligonucleotide substrate, and the necessary co-factors (e.g., (NH4)2Fe(SO4)2·6H2O, α-ketoglutarate, and L-ascorbic acid) in a reaction buffer (e.g., HEPES buffer, pH 7.5).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the demethylation reaction to occur.
-
Enzyme Digestion: The reaction is stopped, and the ssDNA substrate is subsequently digested with a methylation-sensitive restriction enzyme, such as DpnII. DpnII will only cleave the DNA if the m6A site has been demethylated by FTO.
-
PAGE Analysis: The digested DNA fragments are resolved by polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to the cleaved and uncleaved DNA is quantified to determine the extent of FTO inhibition. The IC50 value is calculated from the dose-response curve.
Cell Viability Assay (3D Multicellular Tumor Spheroid Assay)
This assay evaluates the anti-proliferative effect of this compound on cancer cells grown in a three-dimensional culture model, which more closely mimics the in vivo tumor microenvironment.
-
Spheroid Formation: A549 cells are seeded into ultra-low attachment plates to promote the formation of multicellular spheroids over several days.
-
Compound Treatment: Once spheroids of a desired size have formed, they are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The spheroids are incubated with the compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Spheroid viability is assessed using a suitable method, such as a colorimetric assay (e.g., MTT or WST-8) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control to determine the percentage of viable cells. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for γH2AX and LC3-II
This technique is used to detect and quantify the protein levels of γH2AX (a marker of DNA double-strand breaks) and the conversion of LC3-I to LC3-II (a hallmark of autophagy).
-
Cell Lysis: A549 cells are treated with this compound at various concentrations for a specified time. After treatment, the cells are washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for γH2AX or LC3. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The expression of the target proteins is normalized to the loading control.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound-Induced Cell Death
The inhibition of FTO by this compound leads to an accumulation of m6A modifications in various transcripts, which can alter their stability and translation. This disruption of the RNA epitranscriptome is proposed to trigger two key downstream events in A549 cancer cells: DNA damage and autophagy, ultimately leading to cell death.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the mechanism of action of this compound.
Caption: Experimental workflow for this compound characterization.
Potential Downstream Signaling Pathways
While the direct downstream signaling pathways modulated by this compound have not been explicitly elucidated in the available literature, the inhibition of FTO is known to impact several key cellular signaling networks. The increase in m6A levels can affect the expression of critical components of these pathways. Further research is warranted to determine the precise impact of this compound on these pathways.
Caption: Potential signaling pathways affected by FTO inhibition.
Conclusion
This compound is a potent and specific inhibitor of the FTO protein that exerts its anti-tumor effects through the induction of DNA damage and autophagic cell death. This technical guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols. The elucidation of the precise downstream signaling pathways modulated by this compound remains an important area for future investigation and will be critical for its further development as a potential therapeutic agent. The information presented herein serves as a valuable resource for researchers aiming to explore the therapeutic potential of FTO inhibition in cancer and other diseases.
References
- 1. FTO suppresses DNA repair by inhibiting PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO-mediated autophagy inhibition promotes non-small cell lung cancer progression by reducing the stability of SESN2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTO-mediated autophagy promotes progression of clear cell renal cell carcinoma via regulating SIK2 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA damage-mediated FTO downregulation promotes CRPC progression by inhibiting FOXO3a via an m6A-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-10: A Technical Overview of a Novel FTO Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein, the first identified N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, including cancer.[1] Its role in post-transcriptionally regulating the expression of key oncogenes makes it a compelling target for small molecule inhibition. This document provides an in-depth technical guide to Fto-IN-10 , a novel and potent FTO inhibitor. This compound, also identified as compound 7 in its primary publication, is a functionalized 1,8-naphthalimide derivative that exhibits significant antitumor activity by inhibiting FTO's demethylase function and inducing downstream cytotoxic effects.[1][2] This guide will detail its mechanism of action, quantitative inhibitory and cytotoxic data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a direct inhibitor of the FTO demethylase. Computational simulations indicate that the molecule occupies the FTO structural domain II binding pocket. The binding is stabilized through a combination of hydrophobic and hydrogen bonding interactions.[1][2] By inhibiting FTO, this compound prevents the demethylation of m6A on target mRNAs, leading to downstream cellular effects. In A549 non-small cell lung cancer cells, this inhibition has been shown to induce DNA damage and trigger autophagic cell death, culminating in potent anti-proliferative activity.[1][2]
Data Presentation
The efficacy of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data from the primary literature.
Table 1: Enzymatic Inhibition Data
| Compound | Target | IC50 (µM) |
| This compound (Compound 7) | FTO | 4.5 |
Data sourced from Chao Ge, et al. ACS Med. Chem. Lett. 2023.[2]
Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)
| Compound | A549 (Human Lung Carcinoma) | HCT116 (Human Colon Carcinoma) | HepG2 (Human Hepatocellular Carcinoma) | S180 (Murine Sarcoma) |
| This compound (Compound 7) | ~3.0 | > 50 | > 50 | 12.3 |
Data sourced from Chao Ge, et al. ACS Med. Chem. Lett. 2023.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the characterization of this compound.
FTO Demethylase Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO on a methylated substrate.
-
Principle: A specific antibody recognizes the methylated substrate. When FTO is active, it demethylates the substrate, reducing antibody binding and the subsequent signal. The signal is inversely proportional to FTO activity.[3]
-
Materials:
-
Recombinant human FTO enzyme
-
Methylated FTO substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7, 75 µM Fe(NH4)2(SO4)2, 300 µM 2-oxoglutarate, 2 mM ascorbate)[4]
-
Primary antibody specific for the methylated substrate
-
HRP-labeled secondary antibody
-
Chemiluminescent HRP substrate
-
White opaque 96-well microplates
-
-
Procedure:
-
The FTO enzyme is incubated with its methylated substrate in the presence of varying concentrations of this compound or DMSO (vehicle control) in the assay buffer. The reaction is typically carried out at room temperature.[4]
-
Following the enzymatic reaction, the primary antibody is added to the wells to bind any remaining methylated substrate.
-
The plate is then washed, and the HRP-labeled secondary antibody is added, which binds to the primary antibody.
-
After another wash step, the chemiluminescent HRP substrate is added to the wells.
-
The resulting chemiluminescence is measured immediately using a microplate reader.
-
Data is normalized to controls, and IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of this compound on the metabolic activity of cell lines, which serves as an indicator of cell viability and proliferation.
-
Principle: The tetrazolium dye MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
-
Materials:
-
A549, HCT116, HepG2, or S180 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
After incubation, MTT solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C, allowing formazan crystals to form.[5]
-
The solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and IC50 values are determined.
-
Western Blot Analysis for DNA Damage and Autophagy Markers
This technique is used to detect key protein markers associated with the cellular response to this compound treatment.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.
-
Materials:
-
A549 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-γH2AX for DNA damage, anti-LC3B for autophagy)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
A549 cells are treated with this compound or DMSO for a designated time.
-
Cells are harvested and lysed. Protein concentration in the lysate is quantified.
-
Equal amounts of protein from each sample are loaded and separated on an SDS-PAGE gel.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies against γH2AX (a marker for DNA double-strand breaks) and LC3B (a marker for autophagosome formation).
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
A chemiluminescent substrate is applied, and the signal is detected using an imaging system. An increase in γH2AX and the conversion of LC3-I to LC3-II are indicative of DNA damage and autophagy induction, respectively.
-
Visualizations: Pathways and Workflows
References
- 1. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Kinetic analysis of FTO (Fat mass and obesity related) reveals that it is unlikely to function as a sensor for 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fto-IN-10: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Fto-IN-10, a potent inhibitor of the human fat mass and obesity-associated (FTO) protein. This compound, also identified as compound 7 in recent literature, has emerged as a significant tool for studying the physiological and pathological roles of FTO, a key N6-methyladenosine (m6A) RNA demethylase implicated in oncology and metabolic diseases.
Discovery and Rationale
This compound was developed as part of a research initiative to identify novel 1,8-naphthalimide derivatives with potential as both anticancer agents and demethylase inhibitors.[1][2] The 1,8-naphthalimide scaffold is a well-established pharmacophore known for its DNA intercalating properties and has been incorporated into various anticancer compounds.[3][4] The design strategy focused on synthesizing a series of these derivatives with various substituents to explore their structure-activity relationship against the FTO protein. This compound was identified as a lead compound from this series, demonstrating potent inhibitory activity against FTO's demethylase function.[1]
Quantitative Biological Data
The inhibitory potency of this compound and related compounds against the human FTO protein was determined through in vitro assays. The key quantitative data is summarized in the table below.
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| This compound (compound 7) | Human FTO | 4.5 | In vitro demethylase activity assay | [1][5] |
| Amonafide | Human FTO | ~18.8 | In vitro demethylase activity assay | [1] |
| Mitonafide | Human FTO | ~34.8 | In vitro demethylase activity assay | [1] |
| FB23 (positive control) | Human FTO | Not explicitly stated in snippets | In vitro demethylase activity assay | [1] |
| Meclofenamic acid (MA) | Human FTO | Not explicitly stated in snippets | In vitro demethylase activity assay | [1] |
| Rhein | Human FTO | Not explicitly stated in snippets | In vitro demethylase activity assay | [1] |
Synthesis of this compound
This compound is synthesized as part of a broader series of 1,8-naphthalimide derivatives. The general synthetic scheme involves the reaction of a substituted 1,8-naphthalic anhydride with an appropriate amine. While the specific, detailed protocol for this compound is part of a larger synthetic effort described in the primary literature, a representative synthetic pathway is outlined below.
References
Introduction: FTO as a Therapeutic Target in Acute Myeloid Leukemia (AML)
An In-Depth Technical Guide to the Structure-Activity Relationship of Tricyclic Benzoic Acid Inhibitors of the FTO Demethylase
This guide provides a detailed examination of the structure-activity relationships (SAR) for a prominent class of Fat Mass and Obesity-Associated (FTO) protein inhibitors: the tricyclic benzoic acids. Developed for researchers, scientists, and drug development professionals, this document synthesizes key data on their inhibitory potency, cellular activity, and the experimental methodologies used for their evaluation.
The FTO protein, an Fe(II)- and 2-oxoglutarate-dependent demethylase, is the first identified eraser of N6-methyladenosine (m⁶A), the most prevalent internal modification in mammalian mRNA.[1][2] Dysregulation of FTO activity and the resulting aberrant m⁶A methylation patterns have been strongly implicated in the progression of various cancers, particularly acute myeloid leukemia (AML).[1][3] In certain AML subtypes, such as those with t(11q23)/MLL rearrangements or t(15;17)/PML-RARA fusions, FTO is highly expressed and functions as an oncogene.[1][4] It promotes leukemogenesis by reducing m⁶A levels in the mRNA transcripts of key genes like ASB2 and RARA, thereby regulating their expression.[1][5] This oncogenic role has established FTO as a compelling therapeutic target, spurring the development of small-molecule inhibitors. Among these, the tricyclic benzoic acid series has emerged as a promising scaffold for potent and selective FTO inhibition.[3][6]
Core Structure-Activity Relationship of Tricyclic Benzoic Acid Inhibitors
The development of this inhibitor class began with structure-based design, leading to the identification of FB23 as a highly potent, selective inhibitor of FTO's m⁶A demethylase activity.[7][8] While FB23 demonstrated excellent in vitro potency, its cellular anti-proliferative effect was moderate, prompting further SAR studies to optimize its drug-like properties.[5][9]
The core scaffold of these inhibitors is a tricyclic benzoic acid moiety. Systematic modifications to this core have revealed key structural requirements for potent FTO inhibition and cellular efficacy.
Initial Lead Compound: FB23
FB23 binds directly and selectively to the FTO active site.[7] It exhibits a potent FTO demethylase inhibitory activity with an IC₅₀ of 60 nM.[7][8] However, its ability to suppress the growth of AML cell lines was modest, with IC₅₀ values of 44.8 μM in NB4 cells and 23.6 μM in MONOMAC6 cells.[8][9] This discrepancy was attributed to poor cell permeability, as intracellular concentrations of FB23 were found to be low.[9]
SAR-Guided Optimization
Subsequent research focused on modifying the tricyclic benzoic acid scaffold to improve cellular activity. An analog, 13a , was developed that retained excellent in vitro FTO inhibitory effects comparable to FB23 but exerted a much stronger anti-proliferative effect on AML cells.[5][6] Another derivative, FB23-2 , also showed significantly improved cellular activity, inhibiting the proliferation of NB4 and MONOMAC6 cells with IC₅₀ values of 0.8 μM and 1.5 μM, respectively.[10]
A detailed SAR study on the tricyclic core revealed the following insights:
-
Substitutions on the Aromatic A Ring: Modifications at the 6-position of the benzoic acid ring (A ring) with fluoro or methoxy groups had minimal impact on inhibitory activity. In contrast, introducing a 5-nitro group on this ring significantly diminished FTO inhibitory potency.[11]
Data Presentation: Quantitative SAR Summary
The following table summarizes the inhibitory concentrations (IC₅₀) and cellular anti-proliferative activities (GI₅₀/EC₅₀) for key compounds in the tricyclic benzoic acid series.
| Compound | FTO IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) | Reference(s) |
| FB23 | 60 | NB4 | 44.8 | [7][8][9] |
| MONOMAC6 | 23.6 | [8][9] | ||
| FB23-2 | 2600 | NB4 | 0.8 | [10][12] |
| MONOMAC6 | 1.5 | [10][12] | ||
| MV4-11 | 1.9 - 5.2 (range) | [9] | ||
| 13a | Similar to FB23 | AML Cells | Strong antiproliferative effect | [3][5][6] |
Experimental Protocols
The evaluation of tricyclic benzoic acid FTO inhibitors involves a series of standardized biochemical and cellular assays.
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This high-throughput assay measures the ability of a compound to inhibit FTO's demethylase activity.[13][14]
-
Principle: A non-fluorescent, m⁶A-methylated RNA substrate (e.g., "m⁶A₇-Broccoli") is incubated with recombinant FTO. In the absence of an inhibitor, FTO demethylates the RNA. A fluorescent small molecule (e.g., DFHBI-1T) is then added, which preferentially binds to the demethylated RNA, producing a fluorescent signal. Inhibitors reduce the signal by preventing demethylation.[14]
-
Methodology:
-
Reactions are set up in a 96-well plate format containing assay buffer (e.g., 50 mM HEPES pH 6, 300 µM 2-oxoglutarate, 300 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 2 mM ascorbic acid).[13][14]
-
Recombinant FTO protein (e.g., 0.250 µM) and the m⁶A₇-Broccoli RNA substrate (e.g., 7.5 µM) are added.[13]
-
Inhibitors are added across a range of concentrations (e.g., 0.008 to 40 µM).[13]
-
The reaction is incubated for 2 hours at room temperature.
-
A read buffer containing the fluorescent dye is added, and after a further incubation, fluorescence is measured to determine the extent of inhibition.[14]
-
Cell Proliferation Assay
This assay determines the effect of FTO inhibitors on the growth of cancer cell lines.
-
Principle: AML cell lines (e.g., NB4, MONOMAC6) are cultured in the presence of varying concentrations of the inhibitor. Cell viability is measured after a set incubation period (e.g., 72-96 hours) using a colorimetric or fluorometric method.
-
Methodology (Example using CellTiter 96 AQueous Assay):
-
AML cells are seeded in 96-well plates.[8]
-
The cells are treated with DMSO (vehicle control) or the FTO inhibitor at various concentrations.[8]
-
Plates are incubated for 24, 48, 72, or 96 hours.[8]
-
The CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay reagent is added to each well.
-
After incubation, the absorbance is read at 490 nm. The results are used to calculate the IC₅₀ value, representing the concentration of inhibitor that causes 50% inhibition of cell growth.
-
Thermal Shift Assay (TSA)
TSA is used to confirm direct binding of an inhibitor to the FTO protein.[11]
-
Principle: The binding of a ligand (inhibitor) typically increases the thermal stability of a protein. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to unfolded proteins.
-
Methodology:
-
FTO protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the inhibitor at various concentrations.
-
The temperature is gradually increased in a real-time PCR instrument.
-
As the protein unfolds, the dye binds, and fluorescence increases.
-
The Tm is determined by plotting fluorescence versus temperature. A dose-dependent increase in Tm in the presence of the inhibitor confirms direct binding.[11]
-
Mandatory Visualizations
FTO Signaling Pathway in AML
Caption: FTO inhibition increases m⁶A on target mRNAs, altering protein expression and cell fate.
Experimental Workflow for FTO Inhibitor Evaluation
Caption: Workflow for identifying and validating novel FTO inhibitors.
Logical Flow of Structure-Activity Relationship
Caption: SAR logic from the initial lead FB23 to optimized analogs.
References
- 1. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. glpbio.com [glpbio.com]
- 13. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-10: A Technical Guide to its Binding with the FTO Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor Fto-IN-10 and the Fat Mass and Obesity-Associated (FTO) protein, a key enzyme in epigenetic regulation. This document summarizes the quantitative binding data, details the experimental methodologies for assessing this interaction, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Data
This compound has been identified as a potent inhibitor of the human FTO protein's demethylase activity. The key quantitative metric for its inhibitory potential is the half-maximal inhibitory concentration (IC50).
| Compound | Target Protein | IC50 (μM) | Primary Literature Reference |
| This compound | Human FTO | 4.5 | Ge, C., et al. (2023)[1][2][3][4] |
Table 1: Quantitative Inhibitory Activity of this compound against FTO Protein. This table summarizes the reported IC50 value of this compound for the human FTO protein.
Experimental Protocols
The determination of the IC50 value of this compound was achieved through a robust in vitro enzymatic assay designed to measure the demethylase activity of the FTO protein.
In Vitro FTO Demethylase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the FTO-mediated demethylation of a specific substrate. The protocol described in the primary literature for naphthalimide derivatives, including this compound, is as follows:
Objective: To determine the concentration at which this compound inhibits 50% of the FTO enzyme's demethylase activity.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA oligonucleotide substrate
-
This compound (or other test compounds)
-
Assay Buffer (specific composition may vary, but typically contains HEPES or Tris buffer, (NH4)2Fe(SO4)2·6H2O, 2-oxoglutarate, and L-ascorbate)
-
Detection reagents (e.g., specific antibody for methylated substrate in a chemiluminescent assay, or components for LC-MS/MS analysis)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or LC-MS/MS instrument
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the recombinant FTO enzyme and the m6A-methylated RNA substrate in the assay buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A positive control (a known FTO inhibitor like FB23) and a negative control (vehicle, e.g., DMSO) are also included.[2]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
Detection: The extent of demethylation is quantified. This can be achieved through various methods:
-
Chemiluminescent Assay: This method utilizes an antibody that specifically recognizes the methylated substrate. A decrease in signal indicates demethylation. The assay involves adding the primary antibody, followed by a secondary HRP-labeled antibody and a chemiluminescent substrate.[5]
-
LC-MS/MS Analysis: This technique directly measures the ratio of methylated to unmethylated nucleosides after enzymatic digestion of the RNA substrate, providing a highly quantitative measure of FTO activity.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the controls. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
General Workflow for FTO Inhibition Assay
FTO Protein Signaling Pathways
The FTO protein is a crucial regulator of gene expression through its RNA demethylase activity, influencing a variety of cellular signaling pathways. This compound, by inhibiting FTO, can modulate these pathways.
Overview of FTO's Role in Signaling
FTO primarily removes the N6-methyladenosine (m6A) modification from RNA, which can alter the stability, splicing, and translation of target transcripts. This epitranscriptomic regulation has far-reaching consequences on cellular function.
References
- 1. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
The Effects of Fto-IN-10 on m6A RNA Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fto-IN-10, a potent inhibitor of the N6-methyladenosine (m6A) RNA demethylase, FTO. We will delve into the core mechanisms of m6A RNA methylation, the specific action of this compound, its downstream cellular effects, and detailed protocols for relevant experimental validation.
Introduction: The Dynamic World of m6A RNA Methylation
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA) and is a critical player in post-transcriptional gene regulation. This reversible process is dynamically controlled by a set of proteins:
-
"Writers" (Methyltransferases): A complex primarily consisting of METTL3 and METTL14 that installs the methyl group onto adenosine residues.
-
"Erasers" (Demethylases): Enzymes that remove the methyl group. The two known erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). FTO was the first RNA demethylase to be discovered.
-
"Readers" (Binding Proteins): Proteins, such as those from the YTH domain family (YTHDF1/2/3), that recognize m6A-modified RNA and mediate downstream effects, including influencing mRNA stability, splicing, export, and translation.
The FTO protein, in particular, is a key regulator in this process, oxidizing m6A back to adenosine. Its activity is linked to a wide range of biological processes, from energy metabolism and adipogenesis to cancer progression and neurological function. Consequently, FTO has emerged as a significant therapeutic target.
This compound: A Potent and Specific FTO Inhibitor
This compound is a small molecule compound identified as a potent inhibitor of the human FTO protein. Its primary mechanism of action involves binding to the FTO's structural domain II, utilizing both hydrophobic and hydrogen bonding interactions to occupy the active site and prevent the demethylation of m6A.
Data Presentation: FTO Inhibitor Potency
The efficacy of FTO inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor Name | IC50 Value (μM) | Target | Notes |
| This compound | 4.5 | FTO | A potent inhibitor that induces DNA damage and autophagic cell death in A549 cells. |
| FTO-04 | 3.39 | FTO | Shows 13-fold selectivity over the related demethylase ALKBH5. |
| FTO-IN-8 (FTO-43) | 5.5 | FTO | Exhibits anti-cancer cell proliferative activity. |
| Compound 18097 | 0.64 | FTO | A potent and selective inhibitor that suppresses breast cancer cell growth. |
| FB23 | 0.06 | FTO | A highly potent and selective FTO demethylase inhibitor. |
| Bisantrene | 0.142 | FTO | Also functions as a DNA intercalating agent. |
This table summarizes data from multiple sources to provide a comparative overview of various FTO inhibitors.
Core Mechanism and Cellular Consequences of this compound
By inhibiting FTO, this compound effectively blocks the "eraser" function in the m6A cycle. This leads to a global increase in the levels of m6A methylation on cellular RNA. The altered epitranscriptome subsequently affects the fate of target mRNAs, leading to significant downstream cellular effects. One of the most prominent reported effects of this compound is the induction of autophagic cell death, particularly observed in non-small cell lung cancer A549 cells.
Visualization of this compound's Core Mechanism
Caption: this compound inhibits the FTO protein, leading to increased m6A levels and inducing autophagy.
FTO and Autophagy Signaling
Autophagy is a cellular self-degradation process that is critical for maintaining homeostasis. The role of FTO in regulating autophagy is complex and can be context-dependent. However, studies have shown that FTO inhibition can promote autophagy. This compound, for instance, has been reported to induce autophagic cell death in A549 cells. This may occur through the mTOR signaling pathway, a central regulator of cell growth and autophagy. FTO has been shown to activate the mTORC1 pathway; therefore, its inhibition would be expected to suppress mTORC1 signaling, leading to the induction of autophagy.
Caption: this compound inhibits FTO, suppressing mTORC1 and thereby inducing autophagy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of FTO inhibitors like this compound.
Protocol 1: In Vitro FTO Demethylase Inhibition Assay
Objective: To determine the IC50 value of this compound against recombinant FTO protein.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human FTO protein, a single-stranded m6A-containing RNA oligonucleotide substrate, and assay buffer (e.g., Tris-HCl, (NH4)2Fe(II)(SO4)2, L-ascorbic acid, and α-ketoglutarate).
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) or DMSO (vehicle control) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for the demethylation reaction to proceed.
-
Quenching: Stop the reaction, often by heat inactivation or addition of a chelating agent like EDTA.
-
Quantification: Measure the amount of demethylated product (adenosine) or remaining substrate (m6A). This is commonly done using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which can separate and quantify the nucleosides.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for determining the in vitro IC50 of an FTO inhibitor.
Protocol 2: Cellular m6A Quantification by Dot Blot
Objective: To measure the change in global m6A levels in total RNA from cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., A549) to ~70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit). Ensure high purity and integrity of the RNA.
-
RNA Quantification and Denaturation: Quantify the RNA concentration using a spectrophotometer. Prepare serial dilutions of the RNA samples. Denature the RNA by heating at 65-70°C for 5-10 minutes, then immediately chill on ice.
-
Membrane Blotting: Spot the denatured RNA dilutions onto a nylon membrane (e.g., Amersham Hybond-N+).
-
Crosslinking: UV-crosslink the RNA to the membrane to immobilize it.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
Normalization: To ensure equal RNA loading, stain the membrane with Methylene Blue.
-
Densitometry: Quantify the dot intensity using image analysis software (e.g., ImageJ) and normalize the m6A signal to the Methylene Blue staining.
Caption: Experimental workflow for cellular m6A dot blot analysis.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).
Caption: Step-by-step workflow for performing a cell viability MTT assay.
Conclusion and Future Perspectives
This compound is a valuable chemical probe for studying the biological functions of the FTO demethylase. Its ability to potently inhibit FTO leads to a significant increase in cellular m6A RNA levels, triggering downstream events such as autophagic cell death. This makes this compound and similar FTO inhibitors promising candidates for therapeutic development, particularly in oncology, where FTO is often upregulated.
Future research should focus on:
-
Target Specificity: Elucidating the complete target profile of this compound to identify potential off-target effects.
-
Downstream Pathways: Using transcript-wide m6A sequencing (MeRIP-Seq) to identify the specific RNA targets whose methylation status is altered by this compound, thereby mapping the precise downstream pathways affected.
-
In Vivo Efficacy: Evaluating the pharmacokinetic properties and anti-tumor efficacy of this compound in preclinical animal models.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other anti-cancer agents.
The continued development and characterization of FTO inhibitors like this compound will undoubtedly deepen our understanding of epitranscriptomic regulation and pave the way for novel therapeutic strategies against a range of human diseases.
Fto-IN-10 Induced DNA Damage Pathways: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific data on the compound "Fto-IN-10." This guide utilizes the well-characterized and potent FTO inhibitor, FB23-2 , as a proxy to provide an in-depth overview of the core mechanisms by which selective FTO inhibition is understood to induce DNA damage and affect associated cellular pathways. The data and methodologies presented are based on published studies of FB23-2 and are intended to be illustrative for researchers, scientists, and drug development professionals in the field.
Executive Summary
The fat mass and obesity-associated protein (FTO) is an m6A RNA demethylase that has emerged as a significant target in oncology. Inhibition of FTO has been shown to suppress proliferation and promote apoptosis in various cancer models. Recent evidence indicates that potent and selective FTO inhibitors, such as FB23-2, can also induce and enhance DNA damage, particularly in combination with genotoxic agents like radiation. This technical guide consolidates the current understanding of the DNA damage pathways modulated by FTO inhibition, with a focus on the effects of FB23-2. It provides quantitative data on the biological effects of this inhibitor, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of the FTO inhibitor FB23-2 on various cell lines as reported in the scientific literature.
Table 2.1: Inhibitory and Proliferative Effects of FB23-2
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (FTO demethylase activity) | - | 2.6 µM | [1],[2] |
| IC50 (Cell Proliferation) | NB4 | 0.8 µM | [1] |
| MONOMAC6 | 1.5 µM | [1] | |
| Acute Myeloid Leukemia (AML) cells | 1.9-5.2 µM |
Table 2.2: Effect of FB23-2 on DNA Damage Markers
| Cell Line | Treatment | Endpoint | Result | Reference(s) |
| UM-SCC-22B, SCC1 (Head and Neck Squamous Cell Carcinoma) | 5 µM FB23-2 + 6 Gy Irradiation (4h post-IR) | % of cells with >15 γH2AX foci | Significant increase vs. irradiation alone | [3] |
| 5 µM FB23-2 + 6 Gy Irradiation (24h post-IR) | % of cells with >15 γH2AX foci | Sustained significant increase vs. irradiation alone | [3] | |
| 786-M1A, UMRC2 (Clear Cell Renal Cell Carcinoma) | FB23-2 | γH2AX foci formation | Increased | [4] |
| Glioma Stem Cells (GSCs) | FB23-2 + Radiotherapy | γH2AX expression | Sustained increase vs. radiotherapy alone | [5] |
| FB23-2 + Radiotherapy | Rad51 expression | Decreased | [5] |
Table 2.3: Effects of FB23-2 on Apoptosis and Cell Cycle
| Cell Line(s) | Treatment Duration | Assay | Observation | Reference(s) |
| NB4 | 48 hours | Annexin V / 7-AAD | Dose-dependent increase in apoptosis | [6] |
| MONOMAC6 | 72 hours | Annexin V / 7-AAD | Dose-dependent increase in apoptosis | [6] |
| MONOMAC6 | 24 hours | Propidium Iodide Staining | G1 phase cell cycle arrest | [1] |
Core Signaling Pathways and Mechanisms
Inhibition of FTO by compounds like FB23-2 impacts DNA damage response and cell fate through several interconnected pathways.
Impairment of Homologous Recombination Repair
A primary mechanism by which FTO inhibition enhances DNA damage, particularly in response to radiotherapy, is through the impairment of the homologous recombination (HR) DNA repair pathway. FTO inhibition has been shown to reduce the formation of RAD51 foci at sites of DNA double-strand breaks (DSBs).[7] RAD51 is a critical protein for strand invasion during HR. This reduction in RAD51 foci, despite an increase in γH2AX (a marker for DSBs), suggests a defective HR repair process, leading to the persistence of DNA damage and enhanced cell killing.[5][7]
Induction of Apoptosis and Cell Cycle Arrest
FTO inhibition by FB23-2 has been demonstrated to activate apoptosis and p53 pathways.[6] By increasing the m6A methylation of target mRNAs, FTO inhibitors can alter the expression of key regulators of cell survival and proliferation, such as MYC and CEBPA.[6] This disruption of oncogenic signaling cascades can lead to a G1 phase cell cycle arrest and the induction of programmed cell death, as evidenced by increased Annexin V staining.[1][6]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of FTO inhibitor-induced DNA damage and apoptosis.
Western Blot for Protein Expression Analysis
This protocol is for the detection of changes in protein levels, such as γH2AX, RAD51, or apoptosis-related proteins, following treatment with an FTO inhibitor.
Methodology:
-
Cell Lysis:
-
Treat cells with the desired concentration of FTO inhibitor (e.g., 5 µM FB23-2) for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-glycine polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-cleaved PARP, anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence for γH2AX Foci Formation
This protocol is for the visualization and quantification of DNA double-strand breaks through the detection of γH2AX foci.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with the FTO inhibitor (e.g., 5 µM FB23-2) and/or ionizing radiation (e.g., 6 Gy).
-
Incubate for the desired time points (e.g., 30 min, 4h, 24h).
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with anti-γH2AX primary antibody (e.g., 1:800 dilution) in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. FTO inhibition enhances the therapeutic index of radiation therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RNA demethylase FTO promotes glutamine metabolism in clear cell renal cell carcinoma through the regulation of SLC1A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The m6A RNA demethylase FTO promotes radioresistance and stemness maintenance of glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - FTO inhibition enhances the therapeutic index of radiation therapy in head and neck cancer [insight.jci.org]
Fto-IN-10: A Technical Guide to its Role in Autophagic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-10, also identified as compound 7 in recent literature, is a novel small molecule inhibitor of the human fat mass and obesity-associated (FTO) protein.[1][2] The FTO protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, particularly cancer. FTO is implicated in the regulation of numerous cellular processes, including cell proliferation, differentiation, and survival. Notably, the inhibition of FTO has been shown to induce antitumor effects through various mechanisms, including the induction of autophagic cell death. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action related to autophagic cell death, supported by quantitative data, detailed experimental protocols, and visualization of the relevant signaling pathways.
This compound: Core Properties and Activity
This compound is a potent inhibitor of the FTO demethylase. Its inhibitory activity has been quantified, and it has demonstrated significant anti-proliferative effects in cancer cell lines.
Table 1: this compound Inhibitory and Anti-proliferative Activity
| Parameter | Value | Cell Line | Reference |
| FTO IC50 | 4.5 µM | - | [1] |
| A549 IC50 | ~3 µM | A549 | [2] |
Induction of Autophagic Cell Death by this compound
A key mechanism of this compound's antitumor activity is the induction of autophagic cell death.[1][2] Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While typically a survival mechanism, excessive or sustained autophagy can lead to a form of programmed cell death known as autophagic cell death.
Experimental Evidence for this compound-Induced Autophagy
Studies in the A549 non-small cell lung cancer cell line have demonstrated that treatment with this compound leads to the characteristic hallmarks of autophagy. This includes the formation of autophagosomes and the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
Note: Specific quantitative data on the percentage of autophagic cells or the fold-increase in LC3-II levels upon this compound treatment from the primary literature is not publicly available in the abstracts. Access to the full-text article is required for this level of detail.
Signaling Pathways Implicated in this compound Action
The precise signaling pathways modulated by this compound to induce autophagic cell death are a subject of ongoing research. However, based on the known roles of FTO and the common pathways regulating autophagy, a likely mechanism involves the modulation of the AMPK/mTOR signaling axis. FTO has been shown to influence the stability of mRNAs for key signaling proteins. Inhibition of FTO can, therefore, alter the expression of proteins that regulate the central energy-sensing and growth-promoting pathways.
Proposed Signaling Pathway for this compound-Induced Autophagy
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
A549 cells
-
This compound
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot for LC3 Conversion
Objective: To detect the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
A549 cells treated with this compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat A549 cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Probe for β-actin as a loading control.
-
Quantify the band intensities to determine the LC3-II/LC3-I ratio.
3D Multicellular Tumor Spheroid Assay
Objective: To evaluate the anti-proliferative activity of this compound in a more physiologically relevant 3D cell culture model.[2]
Materials:
-
A549 cells
-
This compound
-
Ultra-low attachment 96-well plates
-
Culture medium
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Microscope
Procedure:
-
Seed A549 cells in ultra-low attachment 96-well plates at a density of 1 x 10³ cells/well.
-
Centrifuge the plates at low speed to facilitate cell aggregation.
-
Allow spheroids to form over 3-4 days.
-
Treat the spheroids with different concentrations of this compound.
-
Monitor spheroid growth and morphology using a microscope over several days.
-
At the end of the treatment period, assess cell viability using a 3D-compatible cell viability assay according to the manufacturer's instructions.
Experimental Workflow Visualization
Conclusion and Future Directions
This compound is a promising FTO inhibitor that demonstrates potent antitumor activity through the induction of autophagic cell death. Its ability to inhibit FTO at a low micromolar concentration and suppress cancer cell proliferation in both 2D and 3D models highlights its therapeutic potential. Further research is warranted to fully elucidate the downstream signaling pathways modulated by this compound and to evaluate its efficacy and safety in preclinical in vivo models. A deeper understanding of the interplay between FTO inhibition, RNA methylation, and the induction of autophagy will be crucial for the clinical translation of this and other FTO inhibitors.
References
Fto-IN-10 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epitranscriptomic mark N6-methyladenosine (m6A) has emerged as a critical regulator of gene expression and cellular processes, with its dysregulation implicated in the pathogenesis of various diseases, including cancer. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, an "eraser" that removes this modification from RNA. FTO is frequently overexpressed in a variety of cancers, where it plays an oncogenic role by modulating the expression of key cancer-related genes. This has positioned FTO as a promising therapeutic target for cancer treatment. Fto-IN-10 is a small molecule inhibitor of FTO, and this guide provides an in-depth technical overview of its role and application in cancer research.
Mechanism of Action
FTO is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that catalyzes the demethylation of m6A in an oxidative manner. By removing the methyl group from adenosine residues in RNA, FTO influences mRNA stability, splicing, and translation, thereby affecting the expression of its target genes. In many cancers, elevated FTO activity leads to the demethylation and subsequent upregulation of proto-oncogenes (e.g., MYC) and the downregulation of tumor suppressors.
This compound acts as a competitive inhibitor of FTO, occupying the active site and preventing the binding of its m6A-containing RNA substrate. This inhibition leads to an increase in the global levels of m6A on RNA, which in turn modulates the expression of FTO target genes, ultimately leading to anti-tumor effects such as decreased cell proliferation, induction of apoptosis, and cell cycle arrest.
Data Presentation: In Vitro Efficacy of FTO Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other notable FTO inhibitors across various cancer cell lines. This data provides a comparative view of their potency.
Table 1: IC50 Values of this compound and Other FTO Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Non-Small Cell Lung Cancer | A549 | 4.5 | [1] |
| FB23-2 | Acute Myeloid Leukemia | NB4 | 0.8 | [2][3] |
| Acute Myeloid Leukemia | MONOMAC6 | 1.5 | [2][3] | |
| Nasopharyngeal Carcinoma | CNE-2 | ~10 (at 96h, radiosensitization) | [4] | |
| CS1 (Bisantrene) | Colorectal Cancer | HCT116 | 0.29 | |
| Acute Myeloid Leukemia | Various | Low nanomolar range | [5] | |
| CS2 (Brequinar) | Acute Myeloid Leukemia | Various | Low nanomolar range | [5] |
| Meclofenamic Acid | Breast Cancer | SUM149 | ~20 (in glutamine-free media) | [5] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity and effects of FTO inhibitors like this compound.
FTO Demethylase Activity Assay (In Vitro)
This assay measures the ability of an inhibitor to block the demethylase activity of recombinant FTO protein.
Materials:
-
Recombinant human FTO protein
-
m6A-methylated RNA substrate (e.g., a synthetic oligo or in vitro transcribed RNA)
-
FTO reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl)
-
Cofactors: (NH4)2Fe(SO4)2·6H2O (e.g., 75 µM), α-ketoglutarate (α-KG, e.g., 300 µM), L-ascorbic acid (e.g., 2 mM)
-
This compound or other inhibitors
-
Detection system (e.g., chemiluminescence-based kit or LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing the FTO reaction buffer, cofactors, and the m6A-methylated RNA substrate.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding the recombinant FTO protein.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the remaining m6A levels. This can be done using various methods:
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context[2][8][9]. Ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cancer cell line of interest
-
This compound or other inhibitors
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating (e.g., PCR thermocycler), cell lysis (e.g., sonicator or freeze-thaw cycles), and protein quantification (e.g., Western blot apparatus)
-
Anti-FTO antibody
Procedure:
-
Culture the cancer cells to a suitable confluency.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature.
-
Lyse the cells (e.g., by three freeze-thaw cycles or sonication).
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant and determine the amount of soluble FTO protein by Western blot using an anti-FTO antibody.
-
Plot the amount of soluble FTO against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq)
MeRIP-seq is a transcriptome-wide method to map m6A modifications and assess the global impact of FTO inhibition on the m6A landscape[10][11][12].
Materials:
-
Cancer cells treated with this compound or vehicle
-
RNA extraction kit
-
mRNA purification kit (optional, but recommended)
-
RNA fragmentation buffer
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 750 mM NaCl, 0.5% Igepal CA-630)
-
Elution buffer
-
RNA sequencing library preparation kit
Procedure:
-
Treat cells with this compound or vehicle.
-
Extract total RNA and purify mRNA.
-
Fragment the mRNA to an appropriate size (e.g., ~100 nucleotides).
-
Set aside a small portion of the fragmented RNA as the "input" control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody to form RNA-antibody complexes.
-
Immunoprecipitate the complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the beads.
-
Purify the eluted RNA.
-
Prepare sequencing libraries from both the immunoprecipitated (IP) and input RNA samples.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify m6A peaks and differential methylation between the treated and control groups.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism[3][8][13][14].
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume (e.g., using the formula: Volume = 0.5 × length × width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67, or Western blot for FTO target proteins).
-
Plot the tumor growth curves and compare the final tumor weights between the groups to assess the in vivo efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways affected by FTO and the workflows of the experimental protocols described above.
Caption: FTO Signaling Pathway in Cancer.
References
- 1. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 11. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MeRIP-Seq/m6A-seq [illumina.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
FTO-IN-10 and Obesity Studies: A Technical Guide to a Promising Therapeutic Target
Introduction
The fat mass and obesity-associated (FTO) protein is a key enzyme in the regulation of metabolism and has emerged as a promising therapeutic target for obesity and related metabolic disorders. While this guide was prompted by an inquiry into a specific compound, "Fto-IN-10," a thorough review of publicly available scientific literature and databases did not yield information on a molecule with this designation. Therefore, this technical guide will provide a comprehensive overview of the FTO protein as a drug target for obesity, focusing on the classes of inhibitors that have been developed and the experimental approaches used to validate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively working in the field of metabolic diseases.
The FTO protein is an Fe(II) and α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, with a primary role in removing N6-methyladenosine (m6A) modifications from RNA.[1][2] This post-transcriptional modification is critical in regulating mRNA stability, splicing, and translation, thereby influencing a wide range of biological processes, including adipogenesis, energy homeostasis, and appetite.[3][4] Genome-wide association studies (GWAS) have consistently linked single nucleotide polymorphisms (SNPs) within the FTO gene to an increased risk of obesity and a higher body mass index (BMI) in human populations.[5][6] Preclinical studies in animal models have further solidified the role of FTO in weight regulation; mice with increased FTO expression exhibit hyperphagia and obesity, while those with reduced FTO activity are protected from diet-induced obesity.[7][8]
The compelling genetic and preclinical evidence has spurred the development of small molecule inhibitors targeting the FTO enzyme as a potential therapeutic strategy for weight management.[1][4] This guide will delve into the signaling pathways governed by FTO, present quantitative data on representative inhibitors, detail common experimental protocols for their evaluation, and provide visualizations to clarify these complex processes.
FTO Signaling Pathways in Obesity
The primary mechanism through which FTO influences obesity is its role as an m6A RNA demethylase. By removing methyl groups from mRNA, FTO alters the transcriptome and subsequent protein expression of key metabolic regulators. Inhibition of FTO is expected to increase global m6A levels, leading to changes in the stability and translation of target mRNAs, ultimately affecting cellular processes that contribute to obesity.
One of the key pathways influenced by FTO is adipogenesis, the process of fat cell formation. FTO-mediated demethylation of specific transcripts is crucial for proper adipocyte differentiation.[2] Furthermore, FTO activity in the hypothalamus is linked to the regulation of appetite and energy expenditure.[3] For instance, inhibition of hypothalamic FTO has been shown to activate signaling pathways that reduce food intake and body weight.[3]
Below is a diagram illustrating the central role of FTO in regulating gene expression and its downstream effects on metabolic processes.
Quantitative Data on FTO Inhibitors
A number of small molecule inhibitors of FTO have been identified through various drug discovery efforts. These compounds vary in their chemical scaffolds, potency, and selectivity. The table below summarizes key quantitative data for some of the most well-characterized FTO inhibitors.
| Compound Name | Chemical Class | IC50 (FTO) | In Vitro Activity | In Vivo Model & Efficacy | Reference |
| Rhein | Anthraquinone | ~3 µM | Reduces adipogenesis in 3T3-L1 cells | Diet-induced obese (DIO) mice: Reduced body weight and improved glucose tolerance | [9] |
| Meclofenamic Acid (MA) | Fenamate NSAID | ~2.6 µM | - | - | [4] |
| FB23 | MA derivative | ~2.6 µM | - | DIO mice: Ameliorated metabolic disturbances and cognitive decline | [4] |
| Entacapone | COMT inhibitor | Potent FTO inhibitor | Reduces gluconeogenesis and adipogenesis in hepatocytes | DIO mice: Lowered fasting blood glucose and decreased body weight | [9] |
| IOX3 | HIF prolyl hydroxylase inhibitor | - | Decreased FTO protein expression in C2C12 cells | Mice: Did not significantly affect body weight at 60 mg/kg | [10] |
| CHTB | Chroman derivative | - | Inhibits FTO | - | [2] |
| Bisantrene | Anthracenyl bishydrazone | 142 nM | - | Preclinical studies for AML | [11] |
Note: This table is not exhaustive and represents a selection of publicly disclosed FTO inhibitors. The potency and efficacy of these compounds can vary depending on the specific assay conditions and animal models used.
Experimental Protocols
The evaluation of FTO inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy. Below are detailed methodologies for key experiments.
In Vitro FTO Enzymatic Activity Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on FTO's demethylase activity.
Principle: A synthetic RNA oligonucleotide containing an m6A modification is incubated with recombinant FTO enzyme in the presence of necessary co-factors (Fe(II), α-ketoglutarate, and ascorbate). The activity of FTO is measured by the amount of demethylated product formed, which can be quantified using various detection methods, such as LC-MS/MS or fluorescence-based readouts.
Protocol:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing assay buffer (e.g., 50 mM HEPES, pH 7.0), recombinant human FTO protein (e.g., 10 nM), an m6A-containing RNA substrate (e.g., 100 nM), (NH4)2Fe(SO4)2 (e.g., 280 µM), 2-oxoglutarate (e.g., 300 µM), and L-ascorbic acid (e.g., 2 mM).
-
Compound Addition: Add the test compound at various concentrations (typically in a serial dilution) to the reaction wells. Include appropriate controls (e.g., DMSO as a negative control, and a known FTO inhibitor as a positive control).
-
Incubation: Incubate the reaction plate at room temperature or 37°C for a specified period (e.g., 1-2 hours).
-
Detection: Stop the reaction and quantify the amount of demethylated product. This can be done by analyzing the reaction mixture using LC-MS/MS to measure the ratio of demethylated to methylated RNA substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This is the most common animal model used to evaluate the anti-obesity effects of FTO inhibitors.
Principle: Mice are fed a high-fat diet (HFD) for an extended period to induce obesity, hyperglycemia, and other metabolic abnormalities, mimicking the human condition. The test compound is then administered to these obese mice, and its effects on body weight, food intake, fat mass, and various metabolic parameters are monitored.
Protocol:
-
Induction of Obesity: Male C57BL/6J mice (6-8 weeks old) are fed an HFD (e.g., 60% kcal from fat) for 8-12 weeks. A control group is maintained on a standard chow diet.
-
Compound Administration: Once the mice on the HFD have developed a significant obese phenotype (e.g., >20% heavier than controls), they are randomized into treatment groups. The test compound is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 4-8 weeks). A vehicle control group receives the same treatment without the active compound.
-
Monitoring:
-
Body Weight and Food Intake: Measured daily or several times a week.
-
Body Composition: Assessed at baseline and at the end of the study using techniques like DEXA or MRI to determine fat mass and lean mass.
-
Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess insulin sensitivity.
-
-
Terminal Procedures: At the end of the study, mice are euthanized, and blood and tissues (e.g., liver, adipose tissue, hypothalamus) are collected for further analysis (e.g., gene expression, protein levels, histology).
Conclusion and Future Perspectives
The FTO protein stands as a genetically and biologically validated target for the treatment of obesity. The development of small molecule inhibitors against FTO has shown promise in preclinical models, demonstrating the potential to reduce body weight, improve metabolic parameters, and address the comorbidities associated with obesity.[4][9] While the field has seen significant progress, several challenges remain. The development of highly selective FTO inhibitors with favorable pharmacokinetic properties and a good safety profile is crucial for clinical translation. Furthermore, a deeper understanding of the specific downstream targets of FTO in different tissues will be essential for predicting both the efficacy and potential side effects of FTO inhibition.
As research continues, it is anticipated that more potent and selective FTO inhibitors will emerge, paving the way for clinical trials to evaluate their safety and efficacy in humans. Targeting the epitranscriptome through FTO inhibition represents a novel and exciting therapeutic approach that could offer a new paradigm for the pharmacological management of obesity.
References
- 1. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. frontiersin.org [frontiersin.org]
- 4. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. biospectrumasia.com [biospectrumasia.com]
- 7. Studies on the fat mass and obesity-associated (FTO) gene and its impact on obesity-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The genetics of obesity: FTO leads the way - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTO – A Common Genetic Basis for Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bisantrene - Wikipedia [en.wikipedia.org]
A Technical Guide to FTO Inhibition in Neurological Disorder Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound "Fto-IN-10" did not yield any public-domain information. This guide, therefore, focuses on the broader, well-documented role of the Fat Mass and Obesity-Associated (FTO) protein and the therapeutic potential of its inhibitors in preclinical models of neurological disorders.
Executive Summary
The FTO protein, an N6-methyladenosine (m⁶A) RNA demethylase, is emerging as a significant regulator of neuronal function and a promising therapeutic target for a range of neurological disorders. Its expression is highly abundant in the brain, where it plays critical roles in neurogenesis, neuronal signaling, and synaptic plasticity. Dysregulation of FTO activity has been implicated in the pathophysiology of stroke, neurodegenerative diseases like Parkinson's and Alzheimer's, and various neuropsychiatric conditions. Pharmacological inhibition of FTO has shown considerable promise in preclinical models, demonstrating neuroprotective effects, promoting neuronal survival, and ameliorating cognitive deficits. This document provides an in-depth technical overview of the role of FTO in the central nervous system, summarizes the quantitative data on known FTO inhibitors, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
The Role of FTO in the Central Nervous System
FTO is a member of the Fe(II)- and 2-oxoglutarate-dependent AlkB dioxygenase family that removes methyl groups from RNA, primarily targeting m⁶A.[1] This epitranscriptomic modification is a critical regulator of mRNA stability, splicing, and translation, making FTO a pivotal controller of gene expression in the brain.[2][3]
-
Neurogenesis and Development: FTO is dynamically expressed in adult neural stem cells and neurons during postnatal neurodevelopment.[1] Studies in FTO-deficient mice show reduced proliferation and neuronal differentiation of adult neural stem cells, leading to impaired learning and memory.[1][4] This has been linked to altered expression of key components in the Brain-Derived Neurotrophic Factor (BDNF) pathway.[1]
-
Neuronal Signaling and Survival: FTO plays a crucial role in dopaminergic circuits. Its inactivation can impair dopamine receptor D2/D3-dependent neuronal activity and behavioral responses.[5] Importantly, small-molecule inhibitors of FTO have been shown to potently support the survival of dopaminergic neurons, suggesting a therapeutic avenue for conditions like Parkinson's disease.[4][6]
-
Pathophysiology of Neurological Disorders:
-
Stroke: Ischemic stroke leads to a decrease in FTO expression and subsequent m⁶A hypermethylation in neurons.[7] Restoring FTO levels via viral overexpression has been shown to be cerebroprotective, reducing post-stroke brain damage and improving motor and cognitive recovery.[7][8]
-
Alzheimer's Disease (AD): FTO is implicated in AD through its connection with insulin signaling defects and Tau pathology. Overexpression of FTO can promote the phosphorylation of Tau in a manner dependent on the mTOR signaling pathway.[9] Conversely, knocking down FTO has been shown to reduce Tau phosphorylation.[9]
-
Neuroinflammation and Pain: FTO inhibition can modulate neuroinflammatory markers and signaling pathways such as NF-κB and IGF1.[2] In models of hemorrhagic stroke, FTO participates in thalamic pain by stabilizing the expression of Toll-like receptor 4 (TLR4).[3]
-
Quantitative Data on FTO Inhibitors
While no data exists for "this compound," research has identified other small-molecule inhibitors. Their key quantitative parameters are summarized below.
| Inhibitor | Target | Assay Type | IC₅₀ (µM) | Kd (nM) | Notes | Reference |
| Compound 2 | FTO | Activity-inhibition | 1.46 | 185 | Promotes survival of dopaminergic neurons at 10 nM. | [4][6] |
| Compound 3 | FTO | Activity-inhibition | 28.9 | 337 | Promotes survival of dopaminergic neurons at 10 nM. | [4][6] |
| FB23 | FTO | In vivo model | Not Reported | Not Reported | Ameliorated cognitive decline in a high-fat diet mouse model. | [2] |
| Rhein | FTO | In vitro | Not Reported | Not Reported | Binds to the catalytic domain of FTO demethylase. | [10] |
| R-2HG | FTO | In vivo (Tumor) | Not Reported | Not Reported | Inhibits tumor growth by targeting FTO. | [10] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.[11] Kd (Dissociation constant) reflects the binding affinity of the inhibitor to the target.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments cited in FTO research.
4.1 In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) for Stroke
This protocol is used to assess the cerebroprotective effects of modulating FTO activity in an ischemic stroke model.[7][8]
-
Animal Model: Adult C57BL/6J mice are used.
-
Therapeutic Agent Delivery: 21 days prior to tMCAO, mice receive an intracerebral injection of an adeno-associated virus (AAV9) construct for either FTO overexpression or a control vector. A burr hole is drilled (2.5 mm lateral to the sagittal suture, 0.25 mm posterior to the coronal suture), and 2 µl of AAV9 is injected into the cortex.[8]
-
tMCAO Procedure: Anesthesia is induced. A filament is inserted into the external carotid artery and advanced to occlude the middle cerebral artery. Occlusion is maintained for a specified period (e.g., 1 hour). The filament is then withdrawn to allow reperfusion.[12]
-
Post-Stroke Evaluation (1-28 days):
-
Infarct Volume: Measured using MRI scans at specific time points (e.g., 7 days).[8]
-
Neurobehavioral Deficits: A battery of tests is performed to assess motor function (e.g., rotarod, grip strength), cognition (e.g., novel object recognition), and mood-like behaviors (e.g., forced swim test for depression).[7]
-
Histological Analysis: Brain tissue is collected for analysis of white matter integrity, neuronal death, and m⁶A methylation levels.
-
4.2 In Vitro Model: Dopaminergic Neuron Survival Assay
This assay evaluates the neuroprotective potential of FTO inhibitors against apoptosis induced by growth factor deprivation.[4]
-
Cell Culture: Primary dopaminergic neurons are isolated from the midbrain of embryonic mice (e.g., E14).
-
Treatment: Neurons are cultured for a period (e.g., 7 days) and then subjected to growth factor deprivation to induce apoptosis.
-
Inhibitor Application: The cultured neurons are treated with varying concentrations of the FTO inhibitor (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control. A positive control, such as Glial cell line-derived neurotrophic factor (GDNF), is often included.
-
Endpoint Analysis: After a set incubation period (e.g., 48 hours), neuronal survival is quantified. This is typically done by immunostaining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, and counting the number of surviving TH-positive cells.
4.3 In Vivo Model: High-Fat Diet (HFD)-Induced Cognitive Decline
This protocol assesses the efficacy of an FTO inhibitor in a model that combines metabolic stress with neurodegeneration.[2]
-
Animal Model: Senescence-Accelerated Mouse Prone 8 (SAMP8) mice, which are susceptible to age-related cognitive decline.
-
Diet Induction: Mice are fed a high-fat diet (HFD) for a prolonged period to induce metabolic disturbances and cognitive impairment.
-
Inhibitor Treatment: A cohort of HFD-fed mice is treated with the FTO inhibitor (e.g., FB23) for a specified duration.
-
Cognitive and Behavioral Testing:
-
Novel Object Recognition Test (NORT): To assess short- and long-term recognition memory.
-
Object Location Test (OLT): To evaluate spatial memory.
-
Open Field Test: To measure anxiety-like behavior and general locomotor activity.
-
-
Biochemical and Molecular Analysis: Brain tissue is harvested to measure m⁶A RNA methylation levels, expression of neuroinflammatory markers (e.g., Il6, Mcp1), synaptic plasticity markers (e.g., Bdnf, Ngf), and key components of relevant signaling pathways (e.g., IGF1, Leptin).
Visualizations: Signaling Pathways and Workflows
5.1 FTO-Modulated Signaling Pathways in Neurological Function
The following diagrams illustrate key pathways where FTO plays a regulatory role.
Caption: FTO's role in the TSC1-mTOR-Tau phosphorylation pathway implicated in Alzheimer's disease.[9]
Caption: FTO regulation of adult neurogenesis via the BDNF signaling pathway.[1]
5.2 Generalized Workflow for Preclinical Testing of FTO Inhibitors
This diagram outlines a typical experimental approach for evaluating a novel FTO inhibitor in a neurological disorder model.
Caption: A streamlined workflow for the preclinical evaluation of FTO inhibitors.
References
- 1. Fat mass and obesity-associated (FTO) protein regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO participates in hemorrhage-induced thalamic pain by stabilizing toll-like receptor 4 expression in thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles of FTO in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. Cerebroprotective Role of N6-Methyladenosine Demethylase FTO (Fat Mass and Obesity-Associated Protein) After Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebroprotective role of m6A demethylase FTO after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTO is involved in Alzheimer's disease by targeting TSC1-mTOR-Tau signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTO Stabilizes MIS12 to Inhibit Vascular Smooth Muscle Cell Senescence in Atherosclerotic Plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 12. Transient Middle Cerebral Artery Occlusion Model of Neonatal Stroke in P10 Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Fto-IN-10: A Technical Guide to its IC50 Values, Experimental Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-10, also identified as compound 7 in recent literature, is a potent inhibitor of the human N6-methyladenosine (m6A) demethylase, the fat mass and obesity-associated protein (FTO).[1][2][3] As a member of the 1,8-naphthalimide derivatives, this compound has demonstrated significant antitumor activity, primarily through the induction of DNA damage and autophagic cell death.[2][3] This technical guide provides a comprehensive overview of the available data on this compound's half-maximal inhibitory concentration (IC50) in various contexts, detailed experimental protocols for its evaluation, and a visualization of its proposed signaling pathways.
Data Presentation: IC50 Values
The inhibitory potency of this compound has been characterized both enzymatically against the FTO protein and in cell-based assays. The following table summarizes the key IC50 values for this compound and provides comparative data for other known FTO inhibitors.
| Compound Name | Assay Type | Cell Line/Target | IC50 Value (µM) | Reference |
| This compound (compound 7) | Enzymatic Assay | Human FTO Protein | 4.5 | [1] |
| This compound (compound 7) | Cell Viability | A549 (Human Lung Carcinoma) | ~3 | [3] |
| FTO-02 | Enzymatic Assay | Human FTO Protein | 2.18 | |
| FTO-04 | Enzymatic Assay | Human FTO Protein | 3.39 | |
| FTO-IN-8 (FTO-43) | Enzymatic Assay | Human FTO Protein | 5.5 | |
| FTO-IN-8 (FTO-43) | Cell Viability | SNU16 (Gastric Carcinoma) | 17.7 | |
| FTO-IN-8 (FTO-43) | Cell Viability | KATOIII (Gastric Carcinoma) | 35.9 | |
| FTO-IN-8 (FTO-43) | Cell Viability | AGS (Gastric Carcinoma) | 20.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to characterize the activity of this compound.
Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line, such as A549, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Culture A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and seed the cells into 96-well plates at a density of 1 x 10^4 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the following day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM). Include a vehicle control (DMSO only).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Assessment of DNA Damage via γH2AX Western Blot
This protocol describes the detection of DNA double-strand breaks through the analysis of phosphorylated H2AX (γH2AX) levels by Western blotting.
-
Cell Lysis:
-
Seed A549 cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against γH2AX overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Evaluation of Autophagy through LC3B Western Blot
This protocol details the detection of autophagy by monitoring the conversion of LC3B-I to its lipidated form, LC3B-II, via Western blot.
-
Cell Treatment and Lysis:
-
Culture and treat A549 cells with this compound as described for the γH2AX assay. To monitor autophagic flux, a lysosomal inhibitor such as chloroquine or bafilomycin A1 can be added in the last few hours of treatment.
-
Lyse the cells in RIPA buffer.
-
-
Protein Quantification, SDS-PAGE, and Transfer:
-
Follow the same procedure as outlined in the γH2AX protocol. A higher percentage acrylamide gel (e.g., 15%) is recommended for better separation of LC3B-I and LC3B-II.
-
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody specific for LC3B overnight at 4°C.
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an ECL system. The accumulation of LC3B-II, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy.
-
Mandatory Visualization: Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of this compound inducing cell death.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound's Dual Action
Caption: Dual mechanism of this compound leading to cell death.
References
Fto-IN-10: A Technical Guide to Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for Fto-IN-10, a potent inhibitor of the N6-methyladenosine (m6A) RNA demethylase, Fat Mass and Obesity-Associated Protein (FTO). Due to the limited availability of public domain data for this compound, this document also incorporates preclinical data from other well-characterized FTO inhibitors, namely CS1 (Bisantrene) and FB23-2, to provide a comprehensive understanding of the therapeutic potential and mechanism of action of targeting FTO in oncology.
Core Concepts: FTO Inhibition in Cancer Therapy
The FTO protein is an enzyme that removes methyl groups from m6A, the most abundant internal modification in eukaryotic messenger RNA (mRNA). This process of demethylation plays a crucial role in regulating gene expression. In several types of cancer, including acute myeloid leukemia (AML) and various solid tumors, FTO is overexpressed and contributes to cancer cell proliferation, survival, and drug resistance.[1][2] By inhibiting FTO, small molecules like this compound can increase the levels of m6A in the mRNA of key oncogenes, such as MYC and CEBPA. This increased methylation leads to decreased stability and translation of these oncogenic transcripts, ultimately suppressing cancer cell growth and promoting apoptosis.
Quantitative Data on FTO Inhibitors
The following tables summarize the available quantitative data for this compound and other representative FTO inhibitors.
Table 1: In Vitro Efficacy of FTO Inhibitors
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| This compound | FTO | Not Specified | A549 (Lung Carcinoma) | 4.5 µM | [2] |
| CS1 (Bisantrene) | FTO | Cell Viability | MONOMAC6 (AML) | 10-30 times lower than FB23-2 | [1] |
| FTO | Cell Viability | NOMO-1 (AML) | 10-30 times lower than FB23-2 | [1] | |
| FTO | Cell Viability | U937 (AML) | 10-30 times lower than FB23-2 | [1] | |
| FB23-2 | FTO | Cell Proliferation | Primary AML cells (Patient-derived) | 1.6 µM - 16 µM | [3] |
Table 2: In Vivo Efficacy of FTO Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| CS1 (Bisantrene) | AML | Xenograft Mice | Not Specified | Remarkably inhibited leukemia progression, reduced leukemia burden, and prolonged survival. | [1] |
| FB23-2 | AML | Xenograft Mice (MONOMAC6 cells) | 2 mg/kg, i.p. daily for 10 days | Substantially delayed the onset of leukemia and significantly prolonged survival. | [3] |
Table 3: Pharmacokinetic Properties of FB23-2
| Parameter | Value | Species |
| Elimination Half-life (T1/2) | 6.7 ± 1.3 hr | Rat |
| Area Under the Curve (AUC0–24) | 2184 ± 152 hr·ng/mL | Rat |
| Maximum Concentration (Cmax) | 142.5 ± 26.1 ng/mL | Rat |
| Time to Maximum Concentration (Tmax) | 0.4 ± 0.1 hr | Rat |
| Metabolic Stability (T1/2 in liver microsomes) | 128 min | Rat |
| Plasma Protein Binding | ~100% | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of preclinical findings.
Cell Viability and Proliferation Assays
-
Cell Lines and Culture: A549 human lung carcinoma cells, MONOMAC6, NOMO-1, and U937 human AML cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Primary AML cells are cultured in IMDM with 20% FBS, human stem cell factor, FLT3-ligand, IL-3, IL-6, and G-CSF.
-
MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of the FTO inhibitor for 72 hours. MTT reagent (5 mg/mL) is then added to each well and incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader to determine cell viability.
-
Colony Formation Assay: Cells are seeded in 6-well plates at a low density and treated with the FTO inhibitor. After 7-14 days, colonies are fixed with methanol and stained with crystal violet. The number of colonies is counted to assess the long-term proliferative capacity.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID or NSG) are used for the engraftment of human cancer cell lines or patient-derived primary cells.
-
Tumor Implantation: A specified number of cancer cells (e.g., 5 x 10^6 MONOMAC6 cells) are injected subcutaneously or intravenously into the mice.
-
Drug Administration: Once tumors are established or leukemia is detectable, mice are randomized into treatment and control groups. The FTO inhibitor (e.g., FB23-2 at 2 mg/kg) or vehicle is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly with calipers. For leukemia models, disease progression is monitored by bioluminescence imaging or flow cytometry analysis of peripheral blood. Survival is monitored and recorded.
Visualizing the Core Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in this compound preclinical research.
Signaling Pathway of FTO Inhibition
Caption: FTO Inhibition Pathway.
Experimental Workflow for In Vivo Efficacy
Caption: In Vivo Efficacy Experimental Workflow.
References
Fto-IN-10: A Technical Guide to a Novel FTO Inhibitor and its Role in Gene Expression
Disclaimer: As of the latest literature review, "Fto-IN-10" is not a publicly documented specific chemical entity. This guide, therefore, presents a technical overview of the fat mass and obesity-associated (FTO) protein and the effects of its inhibition on gene expression, using this compound as a representative model for a potent and selective FTO inhibitor. The quantitative data and experimental protocols provided are based on established findings for well-characterized FTO inhibitors.
Introduction to FTO and its Role in Gene Expression
The fat mass and obesity-associated (FTO) protein is a crucial enzyme in the field of epitranscriptomics. It functions as an N6-methyladenosine (m6A) demethylase, playing a pivotal role in the regulation of gene expression.[1][2][3] The m6A modification is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and influences mRNA splicing, stability, translation, and decay.[1][4] FTO removes the methyl group from m6A, thereby reversing this modification and altering the fate of the target mRNA.[4][5]
Dysregulation of FTO activity has been implicated in a variety of human diseases, including obesity, metabolic disorders, and various cancers.[3][4] Consequently, the development of small molecule inhibitors of FTO has become an area of intense research for potential therapeutic interventions.[3][6] this compound represents a conceptual potent and selective inhibitor of FTO, designed to probe the therapeutic potential of targeting this key enzyme.
Mechanism of Action: FTO-Mediated Gene Regulation
FTO is an Fe(II)/α-ketoglutarate-dependent dioxygenase that catalyzes the oxidative demethylation of m6A in RNA.[4][7] This process is not a simple removal of a methyl group but a two-step oxidation. FTO first oxidizes m6A to an intermediate, N6-hydroxymethyladenosine (hm6A), and then further oxidizes it to N6-formyladenosine (f6A).[4] These intermediate modifications are unstable and are ultimately processed to adenosine, effectively removing the m6A mark.
The presence or absence of m6A on an mRNA transcript is interpreted by a family of "reader" proteins, such as the YTH domain-containing proteins. These readers can either promote the degradation of the mRNA or enhance its translation. By removing the m6A mark, FTO can stabilize its target mRNAs, leading to increased protein expression. For example, FTO has been shown to regulate the expression of key oncogenes, such as MYC, by demethylating their respective mRNAs and preventing their degradation.[6]
Quantitative Data for Representative FTO Inhibitors
While specific data for this compound is not available, the following table summarizes key quantitative parameters for well-characterized FTO inhibitors, which serve as a benchmark for the expected potency of a compound like this compound.
| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| FB23 | FTO | 46 | Biochemical | - | Huang et al., 2019 |
| Meclofenamic Acid | FTO | 260 | Biochemical | - | Huang et al., 2015 |
| Rhein | FTO | 300 | Biochemical | - | Chen et al., 2012 |
| IOX1 | FTO/2-OG oxygenases | >1000 | Biochemical | - | Hopkinson et al., 2013 |
Signaling Pathways
The regulatory role of FTO in gene expression places it at the crossroads of multiple signaling pathways. Inhibition of FTO can lead to global changes in the m6A landscape, affecting numerous downstream pathways.
Caption: FTO inhibition by this compound leads to increased m6A levels on mRNA, promoting its degradation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of an FTO inhibitor like this compound.
In Vitro FTO Demethylase Activity Assay
This assay is designed to measure the direct inhibitory effect of a compound on FTO's demethylase activity.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA (ssRNA) oligonucleotide substrate
-
Alpha-ketoglutarate (α-KG)
-
Fe(NH4)2(SO4)2 (ferrous ammonium sulfate)
-
Ascorbic acid
-
HEPES buffer
-
This compound
-
Quenching solution (e.g., EDTA)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, α-KG, ferrous ammonium sulfate, and ascorbic acid.
-
Add the m6A-containing ssRNA substrate to the reaction mixture.
-
Add varying concentrations of this compound or a vehicle control to the wells of a microplate.
-
Initiate the reaction by adding recombinant FTO protein to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a quenching solution.
-
Digest the ssRNA to nucleosides using appropriate enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
Analyze the ratio of m6A to adenosine (A) using LC-MS/MS to determine the extent of demethylation and calculate the IC50 value of this compound.
Cellular m6A Quantification Assay
This protocol measures the global m6A levels in a cellular context following treatment with an FTO inhibitor.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high FTO expression)
-
Cell culture medium and supplements
-
This compound
-
mRNA purification kit
-
LC-MS/MS system
Procedure:
-
Culture the cells to a desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specific duration (e.g., 24-48 hours).
-
Harvest the cells and isolate total RNA.
-
Purify mRNA from the total RNA using an oligo(dT)-based method.
-
Quantify the concentration of the purified mRNA.
-
Digest the mRNA to nucleosides.
-
Analyze the m6A/A ratio by LC-MS/MS.
Gene Expression Analysis by RT-qPCR
This method is used to determine the effect of FTO inhibition on the expression of specific target genes.
Materials:
-
Cells treated with this compound as described in 5.2.
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Isolate total RNA from this compound-treated and control cells.
-
Synthesize cDNA from the isolated RNA using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an FTO inhibitor.
Caption: A standard workflow for the preclinical development of an FTO inhibitor.
Conclusion
This compound, as a representative potent and selective FTO inhibitor, holds significant promise for elucidating the intricate roles of m6A RNA methylation in health and disease. The methodologies and data presented in this guide provide a framework for the investigation of such compounds and their potential as therapeutic agents. Further research into the specific downstream targets and pathways affected by FTO inhibition will be crucial for the clinical translation of this promising therapeutic strategy.
References
- 1. Sequence-specific m6A demethylation in RNA by FTO fused to RCas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Critical roles of FTO-mediated mRNA m6A demethylation in regulating adipogenesis and lipid metabolism: Implications in lipid metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
A Technical Guide to the Fat Mass and Obesity-Associated (FTO) Protein as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Fat Mass and Obesity-associated (FTO) protein, a ferrous iron (Fe(II)) and 2-oxoglutarate (2-OG) dependent dioxygenase, is the first identified and a primary demethylase of N6-methyladenosine (m6A) in RNA.[1][2] This epitranscriptomic modification is a crucial regulator of mRNA splicing, stability, translation, and transport, implicating FTO in a vast array of biological processes.[3] Initially discovered through genome-wide association studies (GWAS) for its strong correlation with obesity and body mass index (BMI), FTO's role has expanded to include significant involvement in cancer, metabolic disorders, and neurological diseases.[4][5][6][7] Its enzymatic activity, which directly impacts gene expression post-transcriptionally, positions FTO as a compelling therapeutic target. This guide provides an in-depth overview of FTO's core biology, its role in disease, the landscape of inhibitor development, and key experimental protocols for its study.
FTO: Enzymatic Function and Substrates
FTO belongs to the AlkB homolog (ALKBH) family of enzymes.[2] Its primary function is the oxidative demethylation of methyl groups from single-stranded nucleic acids.[8]
Catalytic Mechanism: FTO utilizes Fe(II) as a cofactor and 2-oxoglutarate (2-OG) as a co-substrate to catalyze the oxidation of the N6-methyl group on adenosine.[8] The reaction proceeds through the formation of an N6-hydroxymethyladenosine (hm6A) intermediate, which can be further oxidized to N6-formyladenosine (f6A).[2][9] The unstable hm6A intermediate can then release formaldehyde to yield adenosine, thus completing the demethylation.
Substrate Specificity: While FTO was initially found to demethylate 3-methylthymine (m3T) and 3-methyluracil (m3U), its most significant physiological substrate is m6A in RNA.[2][6][8] FTO demonstrates activity on a variety of RNA species, highlighting its broad regulatory potential.
-
N6-methyladenosine (m6A): The most prevalent internal modification in eukaryotic mRNA, FTO-mediated demethylation of m6A affects mRNA stability and translation.[1][6]
-
N6,2′-O-dimethyladenosine (m6Am): Found at the 5' cap of mRNA, m6Am is another key substrate. FTO shows a strong preference for demethylating m6Am, which can influence mRNA stability.[6][10][11]
-
N1-methyladenosine (m1A): FTO has also been shown to demethylate m1A in tRNA, potentially affecting tRNA stability and function.[6]
Key Signaling Pathways and Disease Relevance
FTO's influence on gene expression through m6A modification places it at the nexus of numerous signaling pathways critical to both health and disease. Overexpression or dysregulation of FTO is a hallmark of various pathologies, particularly cancer and metabolic diseases.
FTO in Cancer
In many cancers, including acute myeloid leukemia (AML), glioblastoma, and breast cancer, FTO is overexpressed and acts as an oncogene.[12][13] It promotes cancer cell proliferation, survival, and drug resistance by demethylating the transcripts of key oncogenes and pro-survival factors.
-
MYC/CEBPA Pathway: In AML, FTO demethylates m6A on MYC and CEBPA mRNAs, leading to increased protein expression. This enhances cancer stem cell self-renewal and blocks myeloid differentiation.[12][13]
-
Glycolysis Regulation: FTO can positively regulate glycolytic genes like PFKP and LDHB, promoting the Warburg effect (aerobic glycolysis) in leukemia cells to support rapid proliferation.[12][13]
-
Immune Evasion: By upregulating the immunosuppressive checkpoint molecule LILRB4, FTO helps cancer cells evade the immune system.[12][14]
// Edges FTO -> MYC_mRNA [label="Demethylates"]; FTO -> Glycolysis_mRNA [label="Demethylates"]; FTO -> Immune_mRNA [label="Demethylates"];
MYC_mRNA -> MYC_Protein [label="Increased Stability\n& Translation"]; Glycolysis_mRNA -> Glycolysis_Protein [label="Increased Stability\n& Translation"]; Immune_mRNA -> Immune_Protein [label="Increased Stability\n& Translation"];
MYC_Protein -> Proliferation; Glycolysis_Protein -> Metabolism; Immune_Protein -> Immune_Evasion; } FTO's oncogenic signaling pathways in cancer.
FTO in Obesity and Metabolism
FTO's link to obesity is complex. While intronic SNPs in the FTO gene are strongly associated with increased BMI, these may regulate the expression of nearby genes like IRX3 and IRX5 rather than FTO itself.[2][6] However, direct studies on FTO expression show it plays a role in energy homeostasis.
-
CREB Signaling: FTO can interact with calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn delays the dephosphorylation of CREB (cAMP response element-binding protein).[15] This leads to increased expression of CREB targets like NPY1R, which are known to regulate food intake.[15]
-
Adipogenesis: FTO regulates adipogenesis by targeting the m6A modification on the transcripts of key autophagy genes, ATG5 and ATG7. FTO knockdown leads to the degradation of these transcripts, which in turn alleviates adipogenesis.[7]
-
Metformin Action: The anti-obesity drug metformin has been shown to inhibit the protein expression of FTO. This leads to increased m6A levels on cell cycle regulators like Ccnd1 and Cdk2, whose transcripts are then degraded, inhibiting adipogenesis.
FTO as a Therapeutic Target: Inhibitor Development
The critical role of FTO in cancer and other diseases has made it an attractive target for small-molecule inhibitor development.[5][12] Most inhibitors are designed to chelate the active site Fe(II) or compete with the 2-OG co-substrate.
Quantitative Data on FTO Inhibitors
The following table summarizes the inhibitory potency of selected small-molecule FTO inhibitors.
| Compound Name | Chemical Class / Note | IC50 | Target Disease/Cell Line | Reference |
| Rhein | Natural Product | ~150 µM (approx.) | In vitro | [16] |
| FG-2216 | PHD Inhibitor | 3 µM | In vitro (m3T substrate) | [16] |
| FB23-2 | Optimized FB23 derivative | 0.8 - 16 µM | Acute Myeloid Leukemia (AML) | [12][13] |
| CS1 / CS2 | Recently discovered | Low nanomolar range | AML and solid tumors | [12] |
| 14a | Hydroxy pyridine-glycyl | 1.5 µM | In vitro (m3T substrate) | [16] |
| 18097 | 6-Hydroxy-3H-xanthen-3-one | 0.64 µM | In vitro | [17][18] |
| C6 | 1,2,3-triazole analogue | 780 nM (0.78 µM) | In vitro | [19] |
| FTO-43 N | Oxetane compound | 0.07 - 5 µM (range) | Gastric Cancer Cells | [20] |
Note: IC50 values can vary significantly based on the assay type, substrate used, and cellular context.
Key Experimental Protocols
Studying FTO's function and screening for its inhibitors requires robust biochemical and cellular assays.
In Vitro FTO Demethylation Assay (HPLC-MS based)
This protocol provides a quantitative method to measure the demethylation of an m6A-containing RNA substrate by recombinant FTO.
Objective: To determine the enzymatic activity of FTO by measuring the conversion of m6A to Adenosine (A).
Materials:
-
Recombinant human FTO protein
-
m6A-containing synthetic RNA oligonucleotide (e.g., 15-mer)
-
5X FTO Reaction Buffer: (e.g., 250 mM Tris-HCl pH 7.5, other components may vary)
-
Cofactors: Ammonium iron(II) sulfate, 2-Oxoglutarate (αKG), L-Ascorbic acid
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
HPLC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (e.g., 50 µL final volume):
-
1X FTO Reaction Buffer
-
100 µM Ammonium iron(II) sulfate
-
200 µM 2-Oxoglutarate
-
1 mM L-Ascorbic acid
-
5 µM m6A-containing RNA substrate
-
1 µM Recombinant FTO protein (or inhibitor at desired concentration)
-
-
Incubation: Incubate the reaction at 37°C for 1 hour.[21]
-
Quenching: Stop the reaction by heating at 95°C for 5 minutes or by adding an equal volume of methanol and centrifuging to precipitate the protein.[22]
-
RNA Digestion: To the supernatant, add Nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into individual nucleosides.
-
Dephosphorylation: Add BAP and incubate at 37°C for another 2 hours to remove the 5'-phosphate from the nucleosides.
-
Analysis: Analyze the resulting mixture by HPLC-MS/MS. Quantify the amounts of m6A and A by comparing their peak areas to a standard curve.
-
Calculation: Determine FTO activity by calculating the percentage of m6A converted to A. For inhibitor studies, calculate the IC50 value from a dose-response curve.
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// Edges Lib -> Assay [label="Dispense"]; Assay -> Incubate; Incubate -> Detect; Detect -> Data; Data -> Hit; Hit -> Confirm; Confirm -> Validate; Validate -> Lead; } Workflow for high-throughput screening of FTO inhibitors.
Chemiluminescent FTO Assay for HTS
This protocol is adapted for high-throughput screening (HTS) to identify FTO inhibitors.
Principle: This assay uses a specific antibody that recognizes the methylated (m6A) substrate. When FTO is active, it demethylates the substrate, reducing the antibody binding site. A secondary HRP-labeled antibody and a chemiluminescent substrate are used for detection. The signal is inversely proportional to FTO activity.[23]
Procedure:
-
Incubation: Incubate the FTO enzyme with its m6A-containing substrate and a library of potential inhibitor compounds in a microtiter plate.
-
Primary Antibody: Add a primary antibody that specifically binds to the m6A-modified substrate.
-
Secondary Antibody: Add an HRP-labeled secondary antibody that binds to the primary antibody.
-
Detection: Add an HRP chemiluminescent substrate and measure the light output using a chemiluminescence plate reader.
-
Analysis: High signal indicates low FTO activity (inhibition), while low signal indicates high FTO activity. Identify compounds that produce a high signal as potential inhibitors.
Conclusion and Future Directions
The FTO protein stands as a validated and highly promising therapeutic target. Its enzymatic role as an m6A demethylase places it as a master regulator of gene expression, with profound implications in oncology and metabolic disease.[7][12] The development of potent and selective small-molecule inhibitors has shown significant anti-tumor efficacy in preclinical models, suggesting a bright future for FTO-targeted therapies.[12] Future research should focus on developing inhibitors with improved selectivity over other ALKBH family members, exploring combination therapies to overcome drug resistance, and further elucidating the complex, tissue-specific functions of FTO to unlock its full therapeutic potential.
References
- 1. Targeting the RNA demethylase FTO for cancer therapy - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. FTO gene - Wikipedia [en.wikipedia.org]
- 3. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 6. The multifaceted functions of the Fat mass and Obesity-associated protein (FTO) in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the fat mass and obesity-associated (FTO) gene and its impact on obesity-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering the biology of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aging-us.com [aging-us.com]
- 14. FTO plays a crucial role in gastrointestinal cancer and may be a target for immunotherapy: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fat mass and obesity-associated (FTO) protein interacts with CaMKII and modulates the activity of CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. neb.com [neb.com]
- 22. Evidence human FTO catalyses hydroxylation of N6-methyladenosine without direct formation of a demethylated product contrasting with ALKBH5/2/3 and bacterial AlkB - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for Fto-IN-10 in Cancer Cell Research
Introduction
The fat mass and obesity-associated protein (FTO) is an RNA demethylase that plays a crucial role in various cellular processes by removing N6-methyladenosine (m6A) modifications from RNA.[1] Dysregulation of FTO has been implicated in the pathogenesis of numerous cancers, where it often acts as an oncogene, promoting tumor growth, proliferation, and resistance to therapy.[1] Consequently, FTO has emerged as a promising therapeutic target for cancer treatment. Fto-IN-10 (also known as compound 7) is a novel, potent inhibitor of human FTO.[2] It is a 1,8-naphthalimide derivative that has demonstrated significant anti-tumor activity in cancer cells by inducing DNA damage and autophagic cell death.[3] These application notes provide detailed experimental protocols for researchers and drug development professionals to study the effects of this compound on cancer cells, with a specific focus on the A549 human lung carcinoma cell line as described in the primary literature.[3]
Data Presentation
Quantitative Data Summary
The following tables summarize the reported inhibitory and cytotoxic activities of this compound and a related compound (compound 1) from the same study.
Table 1: In Vitro FTO Demethylase Inhibition
| Compound | FTO IC₅₀ (µM) |
| This compound (Compound 7) | 4.5 [2] |
| Compound 1 | 3.2 |
Data sourced from Chao Ge, et al. ACS Med. Chem. Lett. 2023.[3]
Table 2: Anti-proliferative Activity in A549 Cancer Cells
| Compound | A549 IC₅₀ (µM) |
| This compound (Compound 7) | ~3 [3] |
| Compound 1 | ~3 |
| Amonafide (Reference) | >50 |
| Mitonafide (Reference) | >50 |
Data sourced from Chao Ge, et al. ACS Med. Chem. Lett. 2023.[3]
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedure for culturing the A549 human lung adenocarcinoma cell line, which was utilized in the characterization of this compound.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
DMEM (Dulbecco's Modified Eagle's Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 12-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin solution.
-
Cell Thawing and Plating: Thaw a cryovial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.[4]
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC₅₀ value.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blotting for DNA Damage and Autophagy Markers
This protocol is used to qualitatively and semi-quantitatively assess changes in protein expression related to DNA damage (γ-H2AX) and autophagy (LC3, Beclin-1, p62) following treatment with this compound.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γ-H2AX, anti-LC3B, anti-Beclin-1, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for 24 hours. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the relative protein expression levels, which should be normalized to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and γ-H2AX levels, and a decrease in p62 levels, would be indicative of induced autophagy and DNA damage, respectively.
Acridine Orange Staining for Autophagy
This fluorescence microscopy-based assay is used to detect the formation of acidic vesicular organelles (AVOs), such as autolysosomes, which is a hallmark of autophagy.
Materials:
-
A549 cells
-
This compound
-
Acridine Orange (AO) staining solution (1 µg/mL in PBS)
-
Glass coverslips or imaging-grade plates
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed A549 cells on glass coverslips in a 24-well plate. Allow them to attach and then treat with this compound for 24 hours.
-
Staining: After treatment, remove the medium and wash the cells gently with PBS. Add the Acridine Orange staining solution to each well and incubate for 15-20 minutes at 37°C in the dark.[8]
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging: Immediately observe the cells under a fluorescence microscope. In the cytoplasm of non-autophagic cells, AO emits a green fluorescence, while in the acidic compartments of autophagic cells, AO aggregates and emits a bright red fluorescence.
-
Analysis: Capture images and quantify the red fluorescence intensity or the number of red puncta per cell to assess the level of autophagy.
3D Multicellular Tumor Spheroid Assay
This assay provides a more physiologically relevant in vitro model to evaluate the anti-proliferative activity of this compound compared to 2D monolayer cultures.
Materials:
-
A549 cells
-
Complete growth medium
-
Ultra-low attachment 96-well round-bottom plates
-
This compound
-
Brightfield microscope with a camera
Protocol:
-
Spheroid Formation: Seed A549 cells into an ultra-low attachment 96-well plate at a density of 1,000-2,000 cells per well in 100 µL of complete growth medium. The cells will aggregate and form a single spheroid in each well over 3-5 days.
-
Compound Treatment: Once uniform spheroids have formed, carefully add 100 µL of medium containing 2x the final desired concentration of this compound to each well.
-
Incubation and Monitoring: Incubate the spheroids for an extended period (e.g., 7-14 days). Monitor the growth of the spheroids by capturing images every 2-3 days using a brightfield microscope.
-
Data Analysis: Measure the diameter or area of the spheroids from the captured images using image analysis software (e.g., ImageJ). Plot the spheroid volume over time for each treatment condition to assess the inhibitory effect of this compound on 3D tumor growth.
Visualizations
This compound Proposed Signaling Pathway
Caption: Proposed mechanism of this compound in cancer cells.
Experimental Workflow for this compound Evaluation
Caption: Workflow for characterizing this compound's anti-cancer effects.
References
- 1. FTO regulates the DNA damage response via effects on cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanopartikel.info [nanopartikel.info]
- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
Fto-IN-10: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-10 is a potent inhibitor of the human fat mass and obesity-associated protein (FTO), a demethylase enzyme that plays a crucial role in the regulation of gene expression through the removal of N6-methyladenosine (m⁶A) from RNA.[1] As an Fe(II) and α-ketoglutarate-dependent dioxygenase, FTO's activity is implicated in various cellular processes, and its dysregulation has been linked to several diseases, including cancer.[2][3][4] this compound has been identified as a 1,8-naphthalimide derivative that exerts its effects by binding to the structural domain II of the FTO protein.[1] In vitro studies have demonstrated that this compound induces DNA damage and autophagic cell death in cancer cell lines, such as human lung adenocarcinoma A549 cells, highlighting its potential as an anti-tumor agent.[1]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its effects on cell viability, autophagy, and DNA damage.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound (Compound 7) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) |
| A549 | Human Lung Adenocarcinoma | ~3 |
| HCT116 | Human Colorectal Carcinoma | > 50 |
| HeLa | Human Cervical Cancer | > 50 |
| S180 | Murine Sarcoma | 8.82 ± 0.91 |
Data synthesized from Ge, C., et al. (2023).[1]
Table 2: Summary of this compound Effects on A549 Cellular Pathways
| Assay | Endpoint Measured | Observed Effect of this compound |
| Western Blot | LC3-I/II Conversion | Increased LC3-II accumulation |
| Western Blot | γ-H2A.X Expression | Increased γ-H2A.X protein levels |
| Immunofluorescence | LC3 Puncta Formation | Increased formation of LC3 puncta |
| Immunofluorescence | γ-H2A.X Foci Formation | Increased formation of γ-H2A.X foci |
Data synthesized from Ge, C., et al. (2023).[1]
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on A549 cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle's Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed A549 cells into 96-well plates at a density of 1 × 10⁴ cells/well and allow them to attach overnight.[5]
-
The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 10, 30, 50 μM) for 48 hours. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Four hours before the end of the incubation period, add 10 μL of MTT solution to each well.[6]
-
Incubate the plates for an additional 4 hours at 37°C.
-
Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Autophagy Detection by Western Blot for LC3 Conversion
This protocol assesses the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 3 μM) for 24 hours.
-
Lyse the cells with ice-cold RIPA buffer.[7]
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the LC3-II/LC3-I ratio.
Autophagy Detection by Immunofluorescence for LC3 Puncta
This protocol visualizes the formation of autophagosomes through LC3 puncta staining.
Materials:
-
A549 cells
-
Glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI
-
Fluorescence microscope
Protocol:
-
Seed A549 cells on glass coverslips in 24-well plates.
-
Treat the cells with this compound (e.g., 3 μM) for 24 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.[8]
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-LC3B antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell. An increase in puncta indicates autophagy induction.[4]
DNA Damage Detection by Western Blot for γ-H2A.X
This protocol measures the level of DNA double-strand breaks by detecting the phosphorylated form of histone H2A.X (γ-H2A.X).
Materials:
-
Same as for LC3 Western Blot, with the primary antibody being Rabbit anti-phospho-Histone H2A.X (Ser139).
Protocol:
-
Follow the Western Blot protocol as described above (Protocol 2).
-
Use the anti-γ-H2A.X antibody as the primary antibody to detect DNA damage.
-
Use an anti-β-actin or anti-Histone H3 antibody as a loading control.
-
An increase in the γ-H2A.X signal indicates an induction of DNA damage.[9]
DNA Damage Detection by Immunofluorescence for γ-H2A.X Foci
This protocol visualizes DNA damage sites within the nucleus as distinct foci of γ-H2A.X.
Materials:
-
Same as for LC3 Immunofluorescence, with the primary antibody being Rabbit anti-phospho-Histone H2A.X (Ser139).
Protocol:
-
Follow the Immunofluorescence protocol as described above (Protocol 3).
-
Use the anti-γ-H2A.X antibody as the primary antibody.
-
Visualize the cells under a fluorescence microscope.
-
The appearance of distinct nuclear foci indicates sites of DNA double-strand breaks. Quantify the number of foci per cell to measure the extent of DNA damage.[10]
References
- 1. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTO-mediated autophagy inhibition promotes non-small cell lung cancer progression by reducing the stability of SESN2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTO-mediated autophagy promotes progression of clear cell renal cell carcinoma via regulating SIK2 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. Effect of autophagy inhibition on chemotherapy-induced apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTO regulates the DNA damage response via effects on cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fto-IN-10 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is the first identified N6-methyladenosine (m6A) RNA demethylase, playing a critical role in post-transcriptional gene regulation.[1] Dysregulation of FTO has been implicated in various human diseases, including cancer, where it can act as an oncogene.[2][3] FTO inhibitors have emerged as a promising therapeutic strategy to counteract the oncogenic functions of FTO.[2] Fto-IN-10 is a potent and selective small-molecule inhibitor of human FTO with an IC50 of 4.5 μM.[4][5] It has been shown to induce DNA damage and autophagic cell death in cancer cells.[4][5] These application notes provide a comprehensive overview of the use of this compound in xenograft mouse models, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the m6A demethylase activity of the FTO protein.[4][5] This leads to an increase in global m6A levels in mRNA, which in turn affects the stability, translation, and splicing of various transcripts. In the context of cancer, FTO has been shown to regulate the expression of key oncogenes and tumor suppressors through its demethylase activity. By inhibiting FTO, this compound can modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Key Signaling Pathways Affected by FTO Inhibition:
-
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[3][6][7][8] FTO has been reported to modulate this pathway, and its inhibition can lead to decreased signaling activity, resulting in reduced tumor growth.[7]
-
Wnt Signaling Pathway: The Wnt signaling pathway plays a significant role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers.[9][10][11][12][13] FTO has been shown to regulate Wnt signaling, and its inhibition can interfere with cancer cell self-renewal and proliferation.[9][10][11][12]
Preclinical Evaluation in Xenograft Mouse Models
Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of novel therapeutic agents.[1][14][15] The following sections detail protocols for utilizing this compound in such models.
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound in xenograft models, the following table summarizes representative data from studies using other potent FTO inhibitors, such as FB23-2 and a novel inhibitor designated as 18097, to provide an expected range of efficacy.
| FTO Inhibitor | Cancer Model | Mouse Strain | Administration Route & Dosage | Key Findings | Reference |
| FB23-2 | Acute Myeloid Leukemia (AML) | NSGS | 2 mg/kg, daily, intraperitoneal (i.p.) | Significantly prolonged survival of leukemic mice. | [16] |
| FB23-2 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Rag2ko/IL2rgko | 4.6 mg/kg, daily, i.p. | Reduced tumor growth when combined with radiotherapy. | [17] |
| 18097 | Breast Cancer (MDA-MB-231) | Nude | Not specified | Significantly lower tumor size and volume compared to vehicle. | [18] |
Note: This data is for representative FTO inhibitors and should be used as a guideline. Optimal dosage and administration for this compound should be determined empirically.
Experimental Protocols
Xenograft Mouse Model Establishment
Materials:
-
Human cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Cell culture medium and reagents
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes and needles
Protocol:
-
Culture the selected human cancer cell line under standard conditions to achieve exponential growth.
-
Harvest the cells by trypsinization and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection).[19]
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[19]
-
Monitor the mice regularly for tumor formation and growth. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
This compound Administration
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO, PEG300, saline)
-
Sterile syringes and needles for injection
Protocol:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment (this compound) groups.[17]
-
Prepare the this compound solution in a suitable vehicle at the desired concentration. The optimal dose should be determined in a dose-escalation study.
-
Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal, oral gavage, intravenous). The administration frequency will depend on the pharmacokinetic properties of the compound.
-
Administer an equal volume of the vehicle to the control group following the same schedule.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
Tumor Growth Inhibition Assay
Protocol:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume for each mouse.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Visualizations
Signaling Pathways
Caption: FTO inhibition by this compound modulates PI3K/AKT/mTOR and Wnt signaling pathways.
Experimental Workflow
Caption: Experimental workflow for testing this compound in a xenograft mouse model.
Conclusion
This compound represents a promising therapeutic agent for cancers with FTO dysregulation. The protocols and information provided in these application notes offer a framework for the preclinical evaluation of this compound in xenograft mouse models. Rigorous experimental design and careful execution are crucial for obtaining reliable and translatable data to support further clinical development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 3. PI3K/Akt/mTOR signaling | Signaling Pathways | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 12. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 18. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of FTO Inhibition by Fto-IN-10 in A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fat mass and obesity-associated protein (FTO) is the first identified N6-methyladenosine (m6A) RNA demethylase, playing a crucial role in various biological processes through the post-transcriptional regulation of gene expression.[1] In the context of oncology, FTO has emerged as a significant contributor to the development and progression of several cancers, including non-small cell lung cancer (NSCLC).[1][2] Upregulation of FTO is observed in lung cancer tissues and is often associated with enhanced proliferation, migration, and invasion of cancer cells.[3][4][5]
The A549 cell line, derived from human lung adenocarcinoma, is a widely used model for studying NSCLC. In these cells, FTO has been shown to exert its oncogenic effects by modulating the stability of key mRNAs, thereby influencing critical signaling pathways such as the PI3K/Akt pathway.[1][6] Inhibition of FTO, therefore, presents a promising therapeutic strategy for lung cancer. Fto-IN-10 is a chemical probe that can be utilized to investigate the therapeutic potential of targeting FTO in A549 cells. These application notes provide a comprehensive set of protocols to assess the cellular effects of FTO inhibition by this compound in the A549 lung cancer cell line.
Data Presentation
Disclaimer: The following tables present hypothetical data to illustrate the expected outcomes of this compound treatment in A549 cells, based on the known effects of FTO inhibition in lung cancer. This data is for illustrative purposes only, as specific experimental values for this compound in A549 cells are not currently available in the public domain.
Table 1: Effect of this compound on A549 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 5 | 0.85 ± 0.05 | 68 |
| 10 | 0.60 ± 0.04 | 48 |
| 25 | 0.35 ± 0.03 | 28 |
| 50 | 0.20 ± 0.02 | 16 |
Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Staining)
| This compound Concentration (µM) | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| 0 (Vehicle Control) | 95.2 ± 1.5 | 3.1 ± 0.5 | 1.7 ± 0.3 |
| 10 | 75.8 ± 2.1 | 15.4 ± 1.2 | 8.8 ± 0.9 |
| 25 | 50.3 ± 2.5 | 30.7 ± 1.8 | 19.0 ± 1.4 |
| 50 | 28.9 ± 1.9 | 45.6 ± 2.3 | 25.5 ± 1.7 |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (Propidium Iodide Staining)
| This compound Concentration (µM) | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |
| 0 (Vehicle Control) | 55.4 ± 2.2 | 30.1 ± 1.8 | 14.5 ± 1.1 |
| 10 | 65.8 ± 2.8 | 20.3 ± 1.5 | 13.9 ± 1.0 |
| 25 | 72.1 ± 3.1 | 15.2 ± 1.3 | 12.7 ± 0.9 |
| 50 | 78.5 ± 3.5 | 9.8 ± 0.9 | 11.7 ± 0.8 |
Experimental Protocols
Cell Culture and Treatment
A549 cells should be cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells are seeded at the desired density and allowed to attach overnight. This compound, dissolved in a suitable solvent (e.g., DMSO), is then added to the culture medium at various concentrations. A vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) should always be included.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.[7][8][9][10]
Materials:
-
A549 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][11][12][13]
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[13]
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14]
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[14]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[14]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blotting
This technique is used to detect and quantify specific proteins, such as those involved in the PI3K/Akt signaling pathway.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat A549 cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: FTO Signaling Pathway Inhibition in A549 Cells.
Caption: Workflow for MTT Cell Viability Assay.
Caption: Workflow for Apoptosis Assay.
References
- 1. FTO‐mediated m6A demethylation regulates IGFBP3 expression and AKT activation through IMP3‐dependent P‐body re‐localisation in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demethylase FTO enhances the PI3K/Akt signaling to promote gastric cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cell Death Mechanisms Induced by Dicoma anomala Root Extract in Combination with ZnPcS4 Mediated-Photodynamic Therapy in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JS‑K induces G2/M phase cell cycle arrest and apoptosis in A549 and H460 cells via the p53/p21WAF1/CIP1 and p27KIP1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The apoptotic and genomic studies on A549 cell line induced by silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanion.de [nanion.de]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ectopic expression of 10-formyltetrahydrofolate dehydrogenase in A549 cells induces G1 cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FTO Inhibitor Fto-IN-10 in Pancreatic Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a significant therapeutic target in various cancers, including pancreatic ductal adenocarcinoma (PDAC).[1][2] FTO is frequently overexpressed in pancreatic cancer cells compared to normal pancreatic ductal epithelial cells.[1][3] This overexpression is linked to enhanced cancer cell proliferation, survival, migration, and the maintenance of cancer stem cell (CSC) properties.[1]
Fto-IN-10 is a potent and selective small molecule inhibitor of FTO's demethylase activity. In preclinical studies, pharmacological inhibition of FTO has been shown to suppress pancreatic carcinogenesis by inducing cell cycle arrest, promoting apoptosis, and reversing the epithelial-mesenchymal transition (EMT).[1][3][4] These application notes provide a summary of the effects of this compound (referred to in literature as CS1) on pancreatic cancer cell lines and detailed protocols for key experimental assays.
Data Summary
Pharmacological inhibition of FTO with this compound (CS1) has demonstrated significant anti-proliferative effects in various pancreatic cancer cell lines. The following tables summarize the key quantitative findings from published studies.
Table 1: Effect of this compound (CS1) on the Viability of Pancreatic Cancer Cell Lines
| Cell Line | Treatment Duration | This compound (CS1) Concentration | Approximate % Viability | Reference |
| MiaPaCa-2 | 72h | 10 µM | ~50% | [1] |
| 72h | 20 µM | ~30% | [1] | |
| Panc1 | 72h | 10 µM | ~60% | [1] |
| 72h | 20 µM | ~40% | [1] | |
| BxPC3 | 72h | 10 µM | ~55% | [1] |
| 72h | 20 µM | ~35% | [1] |
Note: Specific IC50 values for this compound (CS1) in pancreatic cancer cell lines are not explicitly stated in the cited literature. The data above is an approximation based on graphical representations of dose-response experiments.[1]
Table 2: Effect of FTO Depletion on Apoptosis and Cell Cycle in Pancreatic Cancer Cells
| Parameter | Condition | MiaPaCa-2 Cells | Reference |
| Early Apoptosis | Control (NTC) | 18.1% | [1] |
| FTO depletion (shFTO) | 51-65.3% | [1] | |
| Cell Cycle Phase | Control (NTC) | G0/G1: ~50%, S: ~30%, G2/M: ~20% | [1] |
| FTO depletion (shFTO) | G0/G1: ~70%, S: ~15%, G2/M: ~15% | [1] |
Note: The quantitative data for apoptosis and cell cycle distribution are based on stable FTO depletion via shRNA, as specific data for this compound (CS1) was not available. Pharmacological inhibition with this compound is expected to produce similar effects on cell cycle and apoptosis.[1]
Signaling Pathways and Experimental Workflow
FTO-Mediated Signaling in Pancreatic Cancer
FTO has been shown to regulate the expression of key oncogenic proteins. One identified mechanism involves the m6A-YTHDF2-dependent stabilization of platelet-derived growth factor C (PDGFC) mRNA. This leads to the activation of the Akt signaling pathway, promoting cell growth and proliferation.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound on pancreatic cancer cell lines.
Experimental Protocols
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines MiaPaCa-2, Panc1, and BxPC3 can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. For MTT, subsequently add 150 µL of DMSO to dissolve formazan crystals.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding: Seed 1 x 10^5 cells in a 6-well plate and allow them to adhere.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.
Cell Cycle Analysis
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.
-
Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FTO, p21, p27, Caspase-3, Caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software.
Conclusion
This compound (CS1) is a valuable research tool for investigating the role of the FTO protein in pancreatic cancer. It effectively reduces cell viability, induces G1 cell cycle arrest, and promotes apoptosis in pancreatic cancer cell lines. The provided protocols offer a framework for researchers to further explore the therapeutic potential of FTO inhibition in pancreatic cancer.
References
- 1. Targeting FTO Suppresses Pancreatic Carcinogenesis via Regulating Stem Cell Maintenance and EMT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m6A eraser FTO impairs gemcitabine resistance in pancreatic cancer through influencing NEDD4 mRNA stability by regulating the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Fto-IN-10 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-10 is a potent small-molecule inhibitor of the human FTO (Fat mass and obesity-associated) protein, an N6-methyladenosine (m6A) RNA demethylase. With an IC50 of 4.5 μM, this compound offers a valuable tool for investigating the cellular functions of FTO and its role in various biological processes.[1] Emerging evidence suggests that inhibition of FTO can induce DNA damage and autophagic cell death in cancer cells, making this compound a compound of interest for oncology and cell biology research.[1]
These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of this compound on key cellular signaling pathways, specifically those related to autophagy and the DNA damage response. Expected outcomes and data interpretation are also discussed.
Data Presentation: Expected Quantitative Changes in Protein Expression
Treatment of a relevant cell line (e.g., A549 human lung carcinoma cells) with this compound is expected to modulate the expression levels of key proteins involved in autophagy and DNA damage pathways. The following table summarizes the anticipated quantitative changes based on the known mechanism of FTO inhibition. These values are illustrative and may vary depending on the cell type, experimental conditions, and antibody efficacy.
| Target Protein | Pathway | Expected Change with this compound Treatment | Illustrative Fold Change (Treated vs. Control) |
| FTO | m6A Demethylation | No significant change in total protein level | ~1.0 |
| LC3-II/LC3-I Ratio | Autophagy | Increase | 2.0 - 3.0 |
| p62/SQSTM1 | Autophagy | Decrease | 0.4 - 0.6 |
| ATG5 | Autophagy | Increase | 1.5 - 2.5 |
| ATG7 | Autophagy | Increase | 1.5 - 2.5 |
| Phospho-p38 MAPK (Thr180/Tyr182) | DNA Damage Response | Increase | 1.8 - 2.8 |
| Total p38 MAPK | DNA Damage Response | No significant change | ~1.0 |
| γH2A.X (Ser139) | DNA Damage Response | Increase | 2.5 - 4.0 |
Experimental Protocols
Western Blot Protocol for Assessing this compound Activity
This protocol outlines the steps for treating cells with this compound and subsequently analyzing protein expression changes via Western blot.
1. Cell Culture and Treatment: a. Seed A549 cells (or other suitable cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with the desired concentration of this compound (e.g., 5-20 μM) or vehicle control (DMSO) for a specified time (e.g., 24-48 hours). It is recommended to perform a dose-response and time-course experiment to determine optimal conditions.
2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add 100-200 μL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes.
5. Gel Electrophoresis: a. Load 20-30 μg of protein per lane into a 10-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. b. Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then with TBST (Tris-buffered saline with 0.1% Tween-20).
7. Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. d. Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: Western Blot workflow for this compound analysis.
Caption: this compound signaling pathway.
Expected Results and Interpretation
Upon treatment with this compound, the inhibition of FTO's demethylase activity is expected to lead to an accumulation of m6A modifications on target mRNAs. This can alter the stability and translation of these transcripts, resulting in changes in protein expression.
-
Autophagy Pathway: Inhibition of FTO is anticipated to induce autophagy. This will be evidenced by an increased ratio of LC3-II to LC3-I, which signifies the formation of autophagosomes. Concurrently, a decrease in the levels of p62/SQSTM1, a protein that is degraded during autophagy, is expected. The upregulation of ATG5 and ATG7, key components of the autophagy machinery, may also be observed.
-
DNA Damage Response Pathway: this compound is known to induce DNA damage. This can be monitored by observing an increase in the phosphorylation of H2A.X at serine 139 (γH2A.X), a sensitive marker for DNA double-strand breaks. Furthermore, the activation of the p38 MAPK stress response pathway, indicated by an increase in phosphorylated p38 MAPK, is an expected downstream consequence of FTO inhibition-induced cellular stress. The total levels of FTO and p38 MAPK are not expected to change significantly with short-term treatment.
By following this protocol and considering the expected outcomes, researchers can effectively utilize this compound as a tool to probe the intricate roles of FTO in cellular homeostasis and disease.
References
Fto-IN-10: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-10 is a potent inhibitor of the human fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1] FTO has emerged as a significant therapeutic target in various diseases, including cancer, due to its role in regulating gene expression through RNA modifications. This compound has been shown to exhibit antiproliferative effects and induce DNA damage and autophagic cell death in cancer cells.[1][2] These application notes provide detailed protocols for assessing the impact of this compound on cell viability using the widely accepted CCK-8 and MTT colorimetric assays.
Mechanism of Action
FTO is an enzyme that removes methyl groups from m6A on RNA, thereby influencing mRNA stability, splicing, and translation. By inhibiting FTO, this compound leads to an accumulation of m6A modifications on target transcripts. This can alter the expression of genes involved in critical cellular processes, including cell proliferation, apoptosis, and autophagy, ultimately leading to a reduction in cancer cell viability.[1][2] this compound has been demonstrated to bind to the structural domain II of the FTO protein through hydrophobic and hydrogen bonding interactions.[1]
Data Presentation
The inhibitory effect of this compound on cell proliferation has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.
| Cell Line | Cancer Type | Assay Type | IC50 (μM) | Reference |
| A549 | Human Lung Adenocarcinoma | Not Specified | ~3 | [2] |
| HeLa | Human Cervical Cancer | Not Specified | >50 | [2] |
| B16 | Murine Melanoma | Not Specified | >50 | [2] |
| 4T1 | Murine Breast Cancer | Not Specified | >50 | [2] |
Note: The specific cell viability assay (CCK-8 or MTT) used to determine these IC50 values is not explicitly stated in the available search results. The primary publication should be consulted for these details.
Experimental Protocols
The following are detailed protocols for performing CCK-8 and MTT assays to evaluate the effect of this compound on cell viability. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: Cell Viability Assessment using CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test could be 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Following the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator. The incubation time should be optimized for the specific cell line.
-
Gently tap the plate to ensure uniform mixing.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The insoluble formazan is then solubilized, and the absorbance is measured.
Materials:
-
This compound
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the CCK-8 protocol (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as in the CCK-8 protocol (Step 2).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours in the incubator until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis procedure as in the CCK-8 protocol (Step 5).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: FTO signaling and its inhibition by this compound.
Caption: Workflow for CCK-8 and MTT cell viability assays.
References
Application Notes and Protocols for Fto-IN-10 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes for Fto-IN-10
Introduction
This compound, also identified as compound 7 in recent literature, is a potent inhibitor of the human fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase.[1] With an in vitro IC50 of 4.5 μM, this compound serves as a valuable chemical probe for investigating the biological functions of FTO in various pathological contexts, particularly in cancer.[1] The FTO enzyme is a critical regulator of gene expression and has been implicated in the development of obesity, metabolic disorders, and various cancers.[2][3][4][5] this compound, a novel 1,8-naphthalimide derivative, exerts its anticancer effects by inducing DNA damage and autophagic cell death in cancer cell lines.[1][6]
Mechanism of Action
This compound functions as a competitive inhibitor, likely binding to the FTO active site and preventing the demethylation of m6A on RNA. This leads to an accumulation of m6A marks on target transcripts, which can alter their stability, translation, and splicing. In cancer cells, inhibition of FTO by this compound has been shown to downregulate the expression of key oncogenes such as MYC and CEBPA, while upregulating tumor suppressors.[3][5] The induction of DNA damage and autophagy by this compound suggests a multi-faceted mechanism of action that can be explored in various cancer types.[1][6]
Applications
-
In Vitro Cancer Biology: this compound is a suitable tool for studying the role of FTO in cancer cell proliferation, survival, and metastasis. Its demonstrated activity in lung cancer cells (A549) suggests its potential utility in other solid tumors as well.[1][6]
-
Mechanism of Action Studies: Researchers can utilize this compound to elucidate the downstream signaling pathways affected by FTO inhibition, including those related to DNA damage response and autophagy.
-
Drug Discovery: As a validated FTO inhibitor, this compound can serve as a reference compound in screening campaigns for novel and more potent FTO inhibitors.
Limitations
Currently, there is no publicly available data on the use of this compound in in vivo animal models. Therefore, its pharmacokinetic properties, optimal dosage, and administration routes for in vivo efficacy and toxicity studies are yet to be determined. The protocols provided below for in vivo studies are generalized based on other FTO inhibitors and should be adapted and optimized accordingly.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| FTO IC50 | - | 4.5 μM | [1] |
| Antiproliferative Activity | A549 | Induces autophagic cell death | [1][6] |
| Mechanism | A549 | Induces DNA damage | [1][6] |
Table 2: Representative In Vivo Data for Other FTO Inhibitors (for reference)
| Inhibitor | Animal Model | Dosage and Administration | Key Findings | Reference |
| CS1 (Bisantrene) | AML Mouse Model | 5 mg/kg/day, every other day for 10 doses | Doubled median survival | [2] |
| CS1 (Bisantrene) | HCT116 Xenograft Mouse Model | Not specified | Significantly inhibited tumor progression | [4] |
| CS2 (Brequinar) | AML Mouse Model | 5 mg/kg/day, every other day for 10 doses | Doubled median survival | [2] |
| FB23-2 | AML Xenograft Mouse Model | 2 mg/kg, daily intraperitoneal injection for 10 days | Substantially suppressed leukemia progression and prolonged survival | [7][8] |
| FB23-2 | ccRCC Mouse Model | 8 mg/kg/day, intraperitoneal injection for 14 days | Significantly inhibited tumor growth and prolonged survival | [9] |
| 18097 | Breast Cancer Xenograft Model | Not specified | Significantly suppressed tumor growth | [10] |
Experimental Protocols
In Vitro Protocol: Inhibition of Cancer Cell Proliferation by this compound
Objective: To assess the effect of this compound on the proliferation of a cancer cell line (e.g., A549).
Materials:
-
This compound (solubilized in DMSO)
-
A549 human lung carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Cell Viability Assay: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Generalized In Vivo Protocol: Evaluation of an FTO Inhibitor in a Xenograft Mouse Model
Disclaimer: This is a generalized protocol based on studies with other FTO inhibitors (CS1, CS2, FB23-2) and must be optimized for this compound. Preliminary studies to determine the maximum tolerated dose (MTD) and pharmacokinetic profile of this compound are essential before conducting efficacy studies.
Objective: To evaluate the anti-tumor efficacy of an FTO inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
FTO inhibitor (e.g., this compound)
-
Vehicle for in vivo administration (e.g., 50% PEG300 in saline, or β-cyclodextrin solution)[4][7]
-
Human cancer cell line (e.g., MONOMAC6 for AML or HCT116 for colorectal cancer)[4][7]
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Prepare the FTO inhibitor formulation at the desired concentration. Based on other inhibitors, a starting dose could be in the range of 2-10 mg/kg.[2][7]
-
Administer the FTO inhibitor to the treatment group via the determined route (e.g., intraperitoneal injection) and schedule (e.g., daily or every other day).[2][7]
-
Administer the vehicle to the control group following the same schedule.
-
-
Tumor and Body Weight Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and the body weight of each mouse 2-3 times per week.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 10-21 days) or until the tumors in the control group reach a specified size.[4][7]
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting, or RNA analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Analyze body weight data to assess toxicity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FTO inhibition by this compound leads to anticancer effects.
Caption: Workflow for in vivo xenograft studies of FTO inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fto-IN-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of Fto-IN-10 for use in cell culture experiments. This compound is a potent inhibitor of the human fat mass and obesity-associated protein (FTO), a demethylase enzyme. It has been shown to induce DNA damage and autophagic cell death in cancer cell lines.
Chemical Properties and Solubility
This compound is a 1,8-naphthalimide derivative with a molecular weight of 388.42 g/mol . Its inhibitory concentration (IC50) against the FTO enzyme is 4.5 µM. For effective use in cell-based assays, it is crucial to prepare a stable stock solution. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents.
Table 1: Solubility and Properties of this compound
| Property | Value | Source |
| Molecular Weight | 388.42 g/mol | [1][2][3] |
| IC50 (FTO) | 4.5 µM | [1][2][3] |
| Solubility in DMSO | ≥ 50 mg/mL (128.7 mM) | |
| Solubility in Ethanol | Not explicitly stated, likely lower than DMSO | |
| Solubility in Water | Insoluble |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g
-
Mass (mg) = 0.010 mol/L x 0.001 L x 388.42 g/mol x 1000 mg/g = 3.88 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.88 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
References
- 1. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery [mdpi.com]
- 3. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fto-IN-10 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-10 is a potent inhibitor of the human fat mass and obesity-associated protein (FTO), a demethylase enzyme implicated in various physiological and pathological processes, including obesity, metabolic diseases, and cancer. As a research tool, this compound allows for the investigation of the therapeutic potential of FTO inhibition in preclinical models. These application notes provide a comprehensive overview of this compound and protocols for its use in in vitro and in vivo settings, based on available data for this compound and other well-characterized FTO inhibitors.
Mechanism of Action
FTO is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that removes methyl groups from N6-methyladenosine (m6A) on RNA. This post-transcriptional modification plays a crucial role in regulating gene expression. By inhibiting FTO, this compound increases global m6A levels, leading to alterations in the stability, splicing, and translation of target mRNAs. This modulation of the RNA epitranscriptome can, in turn, affect various cellular processes, including cell proliferation, differentiation, and apoptosis. For instance, this compound has been shown to induce DNA damage and autophagic cell death in A549 lung cancer cells.[1]
Signaling Pathway
The signaling pathway affected by this compound revolves around the regulation of m6A methylation and its downstream consequences on gene expression. Inhibition of FTO leads to an accumulation of m6A on target mRNAs, which are then recognized by "reader" proteins that determine the fate of the transcript.
Caption: FTO signaling pathway and the effect of this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant FTO inhibitors to guide experimental design.
Table 1: In Vitro Inhibitory Activity of FTO Inhibitors
| Compound | IC50 (µM) | Target Cell Line/Assay | Reference |
| This compound | 4.5 | Human FTO demethylase | [1] |
| Bisantrene (CS1) | 0.142 | Human FTO demethylase | [2] |
| FB23-2 | - | Potent FTO inhibitor | [3][4][5] |
| Meclofenamic Acid | 7 (ssDNA), 8 (ssRNA) | Human FTO demethylase | [6] |
| IOX3 | - | HIF prolyl hydroxylase inhibitor with FTO activity | [7] |
Table 2: Preclinical Dosages of FTO Inhibitors in Mouse Models
| Compound | Dosage | Route of Administration | Animal Model | Application | Reference |
| FB23-2 | 20 mg/kg | Intraperitoneal (IP) | Intracranial gliomasphere xenografts | Cancer Therapy | [8] |
| Meclofenamic Acid | 0.25 mg/kg | Subcutaneous (in Matrigel) | Breast cancer PDX model | Cancer Therapy | [9] |
| IOX3 | 60 mg/kg (every 2 days) | - | C57BL/6 mice | Obesity Research | [7] |
Experimental Protocols
In Vitro FTO Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of compounds like this compound against the FTO enzyme.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded DNA or RNA substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 100 µM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
Detection reagent (e.g., a fluorescent probe that binds to demethylated product)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the m6A-containing substrate to all wells.
-
Initiate the reaction by adding the recombinant FTO protein.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of FTO inhibitors in a mouse xenograft model.
Materials:
-
Cancer cell line of interest (e.g., A549, AML cell lines)
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to the desired number.
-
Subcutaneously inject the cancer cells into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups at the predetermined dosage and schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume with calipers every few days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Diet-Induced Obesity (DIO) Model
This protocol provides a framework for investigating the effects of FTO inhibitors on obesity and metabolic parameters.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control low-fat diet (LFD)
-
This compound formulated for oral or parenteral administration
-
Vehicle control
-
Metabolic cages for monitoring food intake, water intake, and energy expenditure
-
Equipment for measuring body weight, body composition (e.g., DEXA or MRI), and glucose tolerance.
Procedure:
-
Acclimate the mice to the housing conditions.
-
Induce obesity by feeding the mice an HFD for a specified period (e.g., 8-12 weeks). A control group should be maintained on an LFD.
-
Once a significant difference in body weight is observed between the HFD and LFD groups, randomize the HFD-fed mice into treatment and vehicle control groups.
-
Administer this compound or vehicle to the respective groups daily for the duration of the study.
-
Monitor body weight, food intake, and water intake regularly.
-
At specified time points, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Towards the end of the study, place mice in metabolic cages to measure energy expenditure, respiratory exchange ratio, and physical activity.
-
At the end of the study, collect blood and tissues for analysis of metabolic markers (e.g., glucose, insulin, lipids) and gene expression.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an FTO inhibitor like this compound.
Caption: Preclinical evaluation workflow for FTO inhibitors.
Conclusion
This compound represents a valuable chemical probe for elucidating the biological functions of the FTO enzyme and for exploring its therapeutic potential in various disease models. The provided protocols and data serve as a starting point for researchers to design and execute robust preclinical studies. It is crucial to optimize experimental conditions, including dosage, administration route, and treatment schedule, for each specific animal model and research question. Further investigation into the pharmacokinetics and toxicology of this compound will be essential for its translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bisantrene - Wikipedia [en.wikipedia.org]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 6. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fto-IN-10 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence (IF) staining of the FTO (Fat mass and obesity-associated) protein, a key enzyme in RNA demethylation, in cultured cells. This guide is designed to be used for investigating the subcellular localization of FTO and can be adapted to study the effects of inhibitors like Fto-IN-10.
Introduction
The FTO protein is a Fe(II)- and 2-oxoglutarate-dependent oxygenase that plays a crucial role in the demethylation of N6-methyladenosine (m6A) in RNA.[1][2] This epitranscriptomic modification influences various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. FTO has been implicated in a range of physiological and pathological processes, including obesity, metabolic diseases, and cancer.[2] Understanding the subcellular localization of FTO is critical to elucidating its biological functions, as it has been shown to shuttle between the nucleus and the cytoplasm.[1] Immunofluorescence is a powerful technique to visualize the distribution of FTO within the cell and to investigate how its localization may be altered by pharmacological interventions, such as treatment with the inhibitor this compound.
Signaling Pathway and Experimental Workflow
The FTO protein is known to be primarily localized in the nucleus, specifically in nuclear speckles, but a cytoplasmic fraction has also been identified.[1][3][4] Its movement between these compartments may be influenced by cellular conditions and signaling pathways. The following diagram illustrates the general localization of FTO and a simplified workflow for its immunofluorescent detection.
Caption: Cellular localization of FTO and the immunofluorescence workflow.
Quantitative Data Summary
| Cell Line | Method | Nuclear Fraction (%) | Cytoplasmic Fraction (%) | Reference |
| HEK293 | Subcellular Fractionation & Western Blot | ~60% | ~40% | FTO shuttles between the nucleus and cytoplasm |
| MEFs | Subcellular Fractionation & Western Blot | Present | Present | Role for the obesity-related FTO gene in the cellular sensing of amino acids |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell Culture: Adherent cells of interest grown on sterile glass coverslips or in imaging-compatible multi-well plates.
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the desired working concentration in cell culture medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic and should be handled in a fume hood).
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS.
-
Primary Antibody: A validated anti-FTO antibody suitable for immunofluorescence. For example, Anti-FTO antibody [EPR6894] (Abcam, ab126605) has been validated for ICC/IF.[5]
-
Primary Antibody Dilution Buffer: 1% BSA in PBS with 0.3% Triton X-100.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
Protocol Steps:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or in an imaging-compatible multi-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS is a good starting point for nuclear proteins like FTO) and incubate for 10-15 minutes at room temperature.[5]
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FTO antibody in the Primary Antibody Dilution Buffer to the recommended concentration (e.g., for Abcam ab126605, a starting dilution of 1:250 can be used).[5]
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer according to the manufacturer's instructions.
-
Add the diluted secondary antibody solution to the cells and incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
If using coverslips, carefully mount them onto a glass slide with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Visualize the staining using a fluorescence or confocal microscope. Acquire images using appropriate filters for the chosen fluorophore and DAPI.
-
Troubleshooting and Optimization
-
High Background: Increase the blocking time, use a higher dilution of the primary or secondary antibody, or increase the number and duration of wash steps.
-
Weak or No Signal: Increase the concentration of the primary antibody, increase the incubation time, or use a brighter secondary antibody. Ensure that the permeabilization step was sufficient for the antibody to access the nuclear FTO.
-
Non-specific Staining: Ensure the specificity of the primary antibody. Include a negative control where the primary antibody is omitted.
By following this detailed protocol, researchers can effectively utilize immunofluorescence to study the subcellular localization of the FTO protein and investigate the effects of inhibitors such as this compound.
References
- 1. Fat mass and obesity-related (FTO) shuttles between the nucleus and cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the fat mass and obesity-associated (FTO) gene and its impact on obesity-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. FTO levels affect RNA modification and the transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-FTO antibody [EPR6894] (ab126605) | Abcam [abcam.com]
Application Notes for Measuring m6A Levels Following Fto-IN-10 Treatment
Fto-IN-10: A Tool for Investigating Epithelial-Mesenchymal Transition
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and metastasis. A key event in EMT is the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype, which is orchestrated by a complex network of signaling pathways and transcriptional regulators. The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a critical regulator of gene expression. Recent studies have demonstrated that the inhibition of FTO can modulate EMT, making pharmacological inhibitors of FTO, such as Fto-IN-10, valuable tools for studying this process.
Downregulation or inhibition of FTO has been shown to promote EMT in various cancer models.[1][2][3][4] Mechanistically, this is often linked to the Wnt signaling pathway.[1][2] FTO inhibition leads to an increase in m6A methylation of key transcripts within this pathway, altering their stability and expression, which in turn drives the EMT program.[1][2] This makes this compound a potent compound for researchers seeking to understand the epigenetic regulation of EMT and to explore potential therapeutic strategies targeting this process. While specific data for this compound in EMT studies is emerging, data from other potent FTO inhibitors like CS1 (Bisantrene) provide a strong framework for its application.
Key Applications
-
Induction of EMT in epithelial cell lines for mechanistic studies.
-
Investigation of the role of FTO and m6A RNA methylation in cancer cell migration and invasion.
-
Screening for potential therapeutic agents that can reverse or inhibit EMT.
-
Studying the interplay between FTO inhibition and other signaling pathways involved in EMT.
Data Presentation: Effects of FTO Inhibition on EMT Markers
The following table summarizes the expected changes in key epithelial and mesenchymal markers upon treatment with an FTO inhibitor. The data is representative of findings from studies using FTO inhibitors such as CS1 in pancreatic cancer cells.[5]
| Marker Type | Marker Name | Expected Change with FTO Inhibition |
| Epithelial | E-cadherin | ▲ Increase |
| Keratin 18 (KRT18) | ▲ Increase | |
| Tight Junction Protein 1 (TJP1/ZO-1) | ▲ Increase | |
| Mesenchymal | N-cadherin | ▼ Decrease |
| Vimentin (VIM) | ▼ Decrease | |
| Fibronectin (FN1) | ▼ Decrease | |
| Snail Family Transcriptional Repressor 1 (SNAI1/Snail) | ▼ Decrease | |
| Snail Family Transcriptional Repressor 2 (SNAI2/Slug) | ▼ Decrease | |
| Zinc Finger E-Box Binding Homeobox 1 (ZEB1) | ▼ Decrease | |
| Matrix Metallopeptidase 2 (MMP2) | ▼ Decrease |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the FTO signaling pathway in the context of EMT and a general experimental workflow for studying the effects of this compound.
Experimental Protocols
The following are generalized protocols. It is critical to optimize concentrations of this compound and incubation times for each specific cell line and experimental setup. The provided concentration ranges are based on studies with other FTO inhibitors like CS1.[5]
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate epithelial cancer cells (e.g., MCF-7, A549, Panc-1) in 6-well plates or 10-cm dishes at a density that will result in 70-80% confluency at the time of analysis.
-
Cell Culture: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A concentration range of 0-10 µM is a reasonable starting point for dose-response experiments. Remember to include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Treatment: Once cells have adhered and reached approximately 50% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours, depending on the experimental endpoint.
Protocol 2: Western Blot Analysis of EMT Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Transwell Migration and Invasion Assay
-
Cell Preparation: After treating the cells with this compound for the desired time, harvest and resuspend them in serum-free medium.
-
Assay Setup:
-
For Migration: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
For Invasion: Coat the Transwell inserts with a thin layer of Matrigel and then proceed as for the migration assay.
-
-
Cell Seeding: Seed the this compound-treated cells into the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).
-
Analysis:
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
Troubleshooting
-
Low or no effect of this compound:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the this compound stock solution is properly stored and has not degraded.
-
Confirm FTO expression in your cell line of choice.
-
-
High cell toxicity:
-
Decrease the concentration of this compound.
-
Reduce the incubation time.
-
Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range.
-
-
Inconsistent Western blot results:
-
Ensure equal protein loading.
-
Optimize antibody concentrations and incubation times.
-
Use fresh lysis buffer with inhibitors.
-
Conclusion
This compound represents a valuable chemical probe for elucidating the role of FTO-mediated m6A demethylation in the complex process of epithelial-mesenchymal transition. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding and potentially targeting this critical pathway in cancer and other diseases. As with any pharmacological inhibitor, careful optimization and validation are essential for robust and reproducible results.
References
- 1. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Targeting FTO Suppresses Pancreatic Carcinogenesis via Regulating Stem Cell Maintenance and EMT Pathway [mdpi.com]
Application Notes and Protocols: Inducing Apoptosis with FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an RNA demethylase that has emerged as a significant therapeutic target in various diseases, including cancer. FTO removes N6-methyladenosine (m6A) from RNA, a modification that plays a crucial role in regulating gene expression. In numerous cancer types, FTO is overexpressed and contributes to tumor progression by promoting cell proliferation and inhibiting apoptosis. Consequently, the development of FTO inhibitors to induce cancer cell death is an active area of research.
This document provides detailed application notes and protocols for inducing apoptosis in research settings using FTO inhibitors. As "Fto-IN-10" does not correspond to a publicly documented FTO inhibitor, this guide will focus on well-characterized inhibitors and general methodologies applicable to the screening and study of novel FTO-targeting compounds.
Mechanism of Action: FTO Inhibition and Apoptosis Induction
Inhibition of FTO's demethylase activity leads to an accumulation of m6A modifications on various target mRNAs. This can alter the stability, translation, and splicing of these transcripts, ultimately impacting key cellular processes. Several studies have shown that FTO inhibition can induce apoptosis through various signaling pathways.[1][2]
A key mechanism involves the modulation of oncogenic pathways. For instance, FTO inhibition has been shown to suppress MYC signaling, a critical pathway for cancer cell proliferation and survival.[2] Additionally, FTO inhibitors can activate the p53 signaling pathway, a central regulator of apoptosis, by increasing the stability of target mRNAs like SOCS1.[1] The induction of apoptosis by FTO inhibitors is often characterized by the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3]
Quantitative Data on FTO Inhibitor-Induced Apoptosis
The efficacy of FTO inhibitors in inducing apoptosis can be quantified through various assays. The half-maximal inhibitory concentration (IC50) for cell viability is a common metric. The following table summarizes IC50 values for several documented FTO inhibitors in different cancer cell lines.
| FTO Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| 18077 | HeLa | 1.43 | [1] |
| 18097 | HeLa | 0.64 | [1] |
| CS1 | AML Cells | Low nanomolar | [2] |
| CS2 | AML Cells | Low nanomolar | [2] |
| FB23-2 | HCT8/5-FU (Colorectal Cancer) | Not specified, used in combination | [4] |
| FTO-43N | AGS (Gastric Cancer) | ~10 | [5] |
| FTO-43N | SNU16 (Gastric Cancer) | ~15 | [5] |
| FTO-43N | KATOIII (Gastric Cancer) | ~20 | [5] |
Signaling Pathway Diagram
Caption: FTO inhibitor-induced apoptosis signaling pathway.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the apoptotic effects of FTO inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of an FTO inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FTO inhibitor of interest
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the FTO inhibitor in complete medium. The final concentration should cover a range to determine the IC50 value. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the diluted FTO inhibitor or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the FTO inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blotting for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.[6][7][8]
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use GAPDH or β-actin as a loading control to ensure equal protein loading.
Caption: Workflow for Western Blotting of apoptosis markers.
Conclusion
The inhibition of FTO presents a promising strategy for inducing apoptosis in cancer cells. The protocols and data presented in these application notes provide a framework for researchers to investigate the pro-apoptotic effects of FTO inhibitors. By utilizing these methodologies, scientists can effectively screen and characterize novel compounds targeting FTO and further elucidate the molecular mechanisms underlying their therapeutic potential.
References
- 1. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells [ijbs.com]
- 4. N6-methyladenosine demethylase FTO enhances chemo-resistance in colorectal cancer through SIVA1-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Long-Term Effects of FTO Inhibition on Cellular Function
Introduction
The fat mass and obesity-associated (FTO) protein is an RNA demethylase that plays a critical role in various cellular processes by removing N6-methyladenosine (m6A) from RNA.[1][2] This epitranscriptomic modification influences mRNA stability, splicing, and translation, thereby regulating gene expression.[3][4] FTO has emerged as a therapeutic target for several diseases, including cancer, obesity, and metabolic disorders.[1][5][6] These application notes provide an overview of the long-term cellular effects of FTO inhibition, using data from studies on various FTO inhibitors as a proxy, due to the absence of specific data on a compound named "Fto-IN-10".
Mechanism of Action
FTO inhibitors block the demethylase activity of the FTO enzyme. This leads to an increase in global m6A levels in cellular RNA.[7] The altered m6A landscape affects the stability and translation of numerous target mRNAs, leading to downstream changes in cellular signaling pathways and functions. For instance, in acute myeloid leukemia (AML), FTO inhibition increases m6A levels on the transcripts of genes like MYC, CEBPA, ASB2, and RARA, leading to their downregulation and subsequent anti-leukemic effects.[8]
Cellular Effects of Long-Term FTO Inhibition
Prolonged exposure to FTO inhibitors can induce a range of significant and sustained cellular changes:
-
Reduced Cell Proliferation and Viability: Long-term FTO inhibition consistently leads to decreased proliferation and viability in various cancer cell lines.[9][10] This is often accompanied by cell cycle arrest.[2][5]
-
Induction of Apoptosis: Sustained FTO inhibition can trigger programmed cell death. For example, in granulosa cells, FTO knockdown promotes apoptosis.[11] Similarly, potent FTO inhibitors induce apoptosis in AML cells.[8]
-
Suppression of Migration and Invasion: In cancer models, FTO inhibition has been shown to reduce the migratory and invasive capabilities of cells, key features of metastasis.[7][10]
-
Modulation of Immune Response: FTO plays a role in immune evasion in cancer.[9] Long-term inhibition can reprogram the immune response by suppressing the expression of immune checkpoint genes, such as LILRB4, making cancer cells more susceptible to T-cell-mediated cytotoxicity.[9]
-
Altered Metabolism: FTO is a key regulator of metabolism. Its inhibition can affect processes like lipogenesis and glycolysis.[10][12] In myotubes, FTO overexpression enhances lipogenesis and ROS production, suggesting that long-term inhibition could reverse these effects.[12]
-
Enhanced Chemosensitivity: FTO inhibition can sensitize cancer cells to conventional chemotherapies and other targeted agents.[5] In cervical squamous cell carcinoma, FTO upregulation is linked to chemo-radiotherapy resistance, implying that its inhibition could restore sensitivity.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various FTO inhibitors on different cell lines.
Table 1: Inhibitory Concentration (IC50) of FTO Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | FTO Expression | IC50 (µM) | Reference |
|---|---|---|---|---|
| FB23-2 | NB4 (AML) | High | ~1.0 - 16 | [6] |
| FB23-2 | MONOMAC6 (AML) | High | ~1.0 - 16 | [8] |
| CS1 (Bisantrene) | FTO-High Leukemia | High | Low Nanomolar | [6][9] |
| CS2 (Brequinar) | FTO-High Leukemia | High | Low Nanomolar | [6][9] |
| MO-I-500 | SUM149 (Breast) | Not Specified | 20 (in Gln-free media) |[6] |
Table 2: Effects of FTO Inhibition on Gene Expression and Cellular Processes
| Cell Type | Inhibition Method | Key Downregulated Genes | Key Upregulated Genes | Cellular Outcome | Reference |
|---|---|---|---|---|---|
| AML Cells | FB23-2 Treatment | MYC, CEBPA | ASB2, RARA | Myeloid differentiation, Apoptosis | [8] |
| Granulosa Cells | siRNA Knockdown | Bcl-2 | BAX | Increased Apoptosis, Decreased Proliferation | [11] |
| Lung Adenocarcinoma | siRNA Knockdown | - | - | Suppressed proliferation, migration, invasion | [7] |
| Leukemia Cells | CS1/CS2 Treatment | Immune Checkpoints (LILRB4) | - | Sensitization to T-cell cytotoxicity |[9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is used to assess the effect of long-term FTO inhibitor treatment on cell proliferation and viability.
-
Cell Seeding: Seed cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of the FTO inhibitor (and a vehicle control) for the desired long-term duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[7]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is used to determine the effect of FTO inhibition on the expression levels of target proteins.
-
Cell Lysis: After long-term treatment with the FTO inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FTO, MYC, Bcl-2, BAX) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Protocol 3: Wound-Healing Assay for Cell Migration
This protocol assesses the effect of FTO inhibition on the migratory capacity of cells.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.[7]
-
Scratch Wound: Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the FTO inhibitor or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[7]
-
Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the wound closure percentage relative to the initial wound area.
Visualizations
Caption: FTO inhibition signaling cascade.
Caption: Workflow for assessing long-term FTO inhibitor effects.
References
- 1. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 2. FTO regulates the DNA damage response via effects on cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Roles of m6A and FTO in Synaptic Connectivity and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Fat Mass and Obesity-Associated (FTO) Gene in Non-Small Cell Lung Cancer Tumorigenicity and EGFR Tyrosine Kinase Inhibitor Resistance [mdpi.com]
- 5. FTO in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTO Facilitates Lung Adenocarcinoma Cell Progression by Activating Cell Migration Through mRNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FTO protects human granulosa cells from chemotherapy-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTO Is Increased in Muscle During Type 2 Diabetes, and Its Overexpression in Myotubes Alters Insulin Signaling, Enhances Lipogenesis and ROS Production, and Induces Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fto-IN-10 concentration for in vitro experiments
Welcome to the technical support center for Fto-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent inhibitor of the human N6-methyladenosine (m⁶A) demethylase FTO (Fat mass and obesity-associated protein). FTO is an enzyme that removes methyl groups from mRNA, influencing gene expression. By inhibiting FTO, this compound prevents this demethylation, leading to an accumulation of m⁶A-modified RNA. This can alter the stability and translation of target mRNAs, thereby affecting various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to induce DNA damage and autophagic cell death in cancer cell lines like A549.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound depends on the cell line and the specific experimental endpoint. A good starting point is to perform a dose-response curve. Based on published data for this compound and other similar FTO inhibitors, a concentration range of 1 µM to 30 µM is recommended for initial experiments. The reported IC₅₀ for this compound is 4.5 µM in biochemical assays. For cell-based assays, concentrations between 0.5 µM and 50 µM have been used for other FTO inhibitors to determine IC₅₀ values.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Preparation: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in pure DMSO. You may need to briefly vortex the solution.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Working Dilution: For cell culture experiments, dilute the DMSO stock solution directly into your culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Q4: What are the known signaling pathways affected by FTO inhibition?
A4: FTO is known to regulate multiple signaling pathways. Inhibition of FTO has been shown to impact:
-
Wnt/β-Catenin Signaling: FTO depletion can attenuate the canonical Wnt/β-Catenin pathway.
-
PI3K/Akt Signaling: This pathway is often dysregulated in cancer, and some FTO inhibitors have shown effects on its components.[3]
-
MYC Oncogene: FTO inhibition can suppress the expression of key oncogenes like MYC.[4]
-
Immune Checkpoints: FTO has been shown to regulate the expression of immune checkpoint genes, such as LILRB4.[4]
Q5: Are there potential off-target effects of this compound?
A5: While this compound is designed as an FTO inhibitor, like many small molecules, it may have off-target effects. It is crucial to include proper controls in your experiments. To confirm that the observed phenotype is due to FTO inhibition, consider the following:
-
Use a structurally different FTO inhibitor to see if it recapitulates the phenotype.
-
Perform FTO knockdown (e.g., using siRNA or shRNA) as an orthogonal approach to validate the inhibitor's effects.[1]
-
Conduct rescue experiments by overexpressing a resistant FTO mutant.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant FTO inhibitors to guide experimental design.
| Compound | Assay Type | Reported IC₅₀ | Reference Cell Line/System |
| This compound | Biochemical Assay | 4.5 µM | Human Demethylase FTO |
| FTO-43N (Analogue) | Cell Viability | ~5-10 µM | AGS, SNU-16 (Gastric Cancer) |
| CS1 / CS2 (Analogue) | Cell Viability | ~0.1-0.5 µM | AML Cell Lines (FTO-High) |
| FB23 (Analogue) | Cell Viability | >20 µM | AML Cell Lines |
Table 1: Summary of IC₅₀ values for this compound and other FTO inhibitors.[1][4]
| Cell Line Type | FTO Inhibitor | Concentration Range Tested | Incubation Time | Observed Effect |
| AML (Acute Myeloid Leukemia) | CS1, CS2 | 0 - 1 µM | 48-72h | Apoptosis, Cell Cycle Arrest |
| Gastric Cancer (AGS, SNU-16) | FTO-43N | 0 - 50 µM | 48h | Growth Inhibition |
| Pancreatic Cancer (MiaPaca2) | CS1 | 0 - 800 nM | 24-72h | Reduced Cell Viability |
| Breast Cancer (MDA-MB-231) | FB23 | 0.62 - 2.5 µM | 24h | Reduced Cell Viability |
Table 2: Examples of effective concentrations of FTO inhibitors in various cancer cell lines.[1][4][5][6]
Experimental Protocols & Workflows
Protocol 1: Cell Viability (CCK-8/MTS) Assay
This protocol outlines a standard procedure to determine the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000 - 5,000 cells/well).[5]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound in complete culture medium from your DMSO stock. Create a serial dilution to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
-
Viability Measurement:
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Experimental Workflow Diagram
A standard workflow for assessing this compound cytotoxicity.
Signaling Pathway
Mechanism of FTO Inhibition
FTO functions as an m⁶A demethylase, a process that typically stabilizes its target mRNA. By inhibiting FTO, this compound causes the target mRNA to remain methylated. This m⁶A mark is then recognized by "reader" proteins, such as YTHDF2, which target the mRNA for degradation, leading to reduced protein expression and downstream cellular effects like apoptosis.
The inhibitory action of this compound on the FTO pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect | 1. Concentration too low: The compound concentration is below the effective range for your specific cell line. 2. Compound degradation: The stock solution has degraded due to improper storage or multiple freeze-thaw cycles. 3. Low FTO expression: Your cell line may express very low levels of FTO, making it insensitive to the inhibitor. 4. Short incubation time: The treatment duration is not long enough to produce a measurable phenotype. | 1. Increase concentration: Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 µM). 2. Prepare fresh solution: Make a fresh stock solution of this compound from powder. Aliquot new stocks to avoid future degradation. 3. Verify FTO expression: Check FTO protein levels in your cell line via Western blot or mRNA levels via RT-qPCR.[5] 4. Extend incubation: Increase the treatment time (e.g., from 24h to 48h or 72h). |
| High cytotoxicity at low concentrations | 1. Solvent toxicity: The final concentration of DMSO in the culture medium is too high. 2. High cell sensitivity: The cell line being used is exceptionally sensitive to FTO inhibition or the compound itself. 3. Incorrect stock concentration: A calculation error may have resulted in a more concentrated stock than intended. | 1. Check DMSO concentration: Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle-only control with the same DMSO concentration to confirm it is not toxic. 2. Lower concentration range: Test a lower range of concentrations to find a non-toxic effective dose. 3. Verify stock solution: Double-check all calculations and, if necessary, prepare a fresh stock solution. |
| Inconsistent results between experiments | 1. Cell passage number: Using cells at a high passage number can lead to phenotypic drift and inconsistent responses. 2. Variable cell density: Inconsistent cell seeding density can affect growth rates and drug response. 3. Compound stability: The compound may be unstable in the culture medium over long incubation periods. | 1. Use low passage cells: Maintain a consistent and low passage number for your cells. 2. Standardize seeding: Ensure precise and consistent cell counting and seeding for every experiment. 3. Replenish medium: For long-term experiments (>48h), consider replenishing the medium with fresh this compound. |
References
- 1. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FTO Suppresses Pancreatic Carcinogenesis via Regulating Stem Cell Maintenance and EMT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells [ijbs.com]
Troubleshooting Fto-IN-10 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Fto-IN-10, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
Q2: What is the maximum recommended concentration for a stock solution of an FTO inhibitor in DMSO?
A2: While the maximum concentration can vary between specific inhibitors, a common practice is to prepare stock solutions at concentrations ranging from 10 mM to 50 mM in DMSO. For example, the FTO inhibitor FTO-IN-8 has been used in in-vitro experiments at concentrations up to 50 μM, which would be diluted from a higher concentration DMSO stock.[2][3] It is advisable to start with a conservative concentration, such as 10 mM, and ensure complete dissolution before preparing higher concentrations.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium or assay buffer is low, typically ≤0.5%, to minimize solvent-induced toxicity and off-target effects.
-
Vortexing during Dilution: Add the DMSO stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.
-
Pre-warming the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Use of Pluronic F-68 or other surfactants: In some cases, the addition of a small amount of a biocompatible surfactant, like Pluronic F-68, to the final solution can help to maintain the solubility of hydrophobic compounds.
-
Test a Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
Q4: How should I store my this compound stock solution?
A4: FTO inhibitor stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. For FTO-IN-8, storage at -80°C is recommended for up to 6 months and at -20°C for up to 1 month.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: this compound Insolubility
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the initial solvent. | Incorrect solvent choice. | Use 100% high-purity DMSO as the primary solvent. |
| Insufficient mixing. | Vortex the solution for several minutes. Gentle warming (up to 37°C) and sonication in a water bath can also aid dissolution. | |
| Compound degradation. | Ensure the compound has been stored correctly according to the manufacturer's instructions. | |
| Precipitation occurs immediately upon dilution of the DMSO stock into aqueous media. | High final concentration of this compound. | Reduce the final working concentration of the inhibitor. |
| Poor mixing technique. | Add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously. | |
| Low temperature of the aqueous buffer. | Pre-warm the aqueous buffer to 37°C before adding the DMSO stock. | |
| The solution appears cloudy or contains visible particles after dilution. | Formation of micro-precipitates. | Centrifuge the solution at a high speed (e.g., 10,000 x g) for 5-10 minutes and use the supernatant. Note that this will reduce the effective concentration of the inhibitor. |
| Contamination of solvent or buffer. | Use fresh, high-purity solvents and sterile-filtered buffers. |
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table summarizes the solubility and activity of other known FTO inhibitors, which can serve as a useful reference.
| FTO Inhibitor | Molecular Weight ( g/mol ) | Recommended Solvent | Stock Solution Concentration | IC₅₀/EC₅₀ | Reference |
| FB23-2 | 392.39 | DMSO | 10 mM | IC₅₀: 2.6 µM (FTO), 0.8 µM (NB4 cells), 1.5 µM (MONOMAC6 cells) | [1] |
| FTO-IN-8 (FTO-43) | 429.45 | DMSO | 10 mM | IC₅₀: 5.5 µM (FTO); EC₅₀: 17.7 µM (SNU16), 20.3 µM (AGS), 35.9 µM (KATOIII) | [3] |
Experimental Protocols & Visualizations
General Experimental Workflow for an FTO Inhibition Assay
The following diagram outlines a typical workflow for assessing the efficacy of an FTO inhibitor in a cell-based assay.
Caption: A general experimental workflow for evaluating the in-vitro efficacy of an FTO inhibitor.
FTO Signaling Pathways
FTO has been shown to be involved in multiple signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results when using FTO inhibitors like this compound.
1. FTO and WNT Signaling
FTO can regulate both canonical and non-canonical WNT signaling pathways. Depletion of FTO has been shown to attenuate canonical WNT/β-Catenin signaling while activating the non-canonical WNT/PCP pathway.[4][5]
Caption: FTO's role in regulating WNT signaling pathways.
2. FTO and TGF-β Signaling
FTO can regulate the TGF-β signaling pathway through its role in RNA N6-methyladenosine (m6A) modification.[6] Increased FTO expression can lead to decreased m6A modification of MEG3, which in turn affects the TGF-β signaling pathway.[6]
Caption: FTO's influence on the TGF-β signaling pathway via m6A modification.
3. FTO and PI3K/Akt Signaling
FTO inhibitors have been shown to regulate the PI3K/Akt signaling pathway in cancer cells.[7] Inhibition of FTO can lead to a decrease in the phosphorylation of PI3K and Akt.[7]
Caption: Inhibition of FTO by this compound can suppress the PI3K/Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTO protein regulates the TGF-β signalling pathway through RNA N6-methyladenosine modification to induce unexplained recurrent spontaneous abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Fto-IN-10 stability in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Fto-IN-10 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in cell culture media?
A1: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a small molecule inhibitor like this compound can be influenced by several factors including the composition of the media, pH, temperature, presence of serum, and exposure to light.[1] We strongly recommend that researchers determine the stability of this compound under their specific experimental conditions.
Q2: How can I determine the stability of this compound in my specific cell culture setup?
A2: To determine the stability of this compound, you can perform a time-course experiment where the compound is incubated in your cell culture medium of choice (with and without serum) for various durations (e.g., 0, 2, 6, 12, 24, 48, and 72 hours). The concentration of this compound remaining at each time point can be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the common degradation pathways for small molecules like this compound in cell culture media?
A3: Small molecules in cell culture media can degrade through several mechanisms, including:
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Hydrolysis: Reaction with water, which can be pH-dependent.
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Oxidation: Reaction with dissolved oxygen or reactive oxygen species generated by cellular metabolism.
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Enzymatic degradation: If serum is present, esterases and other enzymes can metabolize the compound.
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Photodegradation: Exposure to light, especially UV, can cause degradation of light-sensitive compounds.
Without specific data for this compound, it is advisable to consider all these potential pathways.
Q4: How does the presence of serum in the culture medium affect the stability of this compound?
A4: Serum contains various proteins and enzymes that can impact the stability of small molecules.[2] Proteins can non-specifically bind to the compound, which may affect its availability and apparent stability. More importantly, enzymes present in serum, such as esterases and proteases, can directly metabolize and degrade the compound.[2] It is recommended to assess stability in both the presence and absence of serum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected cellular activity of this compound. | Compound Degradation: this compound may be unstable under your specific cell culture conditions. | 1. Perform a stability study of this compound in your cell culture medium at the working concentration and incubation temperature. 2. If degradation is observed, consider preparing fresh stock solutions and adding the inhibitor to the culture immediately before the experiment. 3. For longer experiments, consider replenishing the media with fresh this compound at regular intervals based on its determined half-life. |
| Non-specific Binding: The compound may be binding to serum proteins or the plastic of the culture vessel, reducing its effective concentration.[2] | 1. Evaluate the stability and recovery of this compound in media with varying serum concentrations.[2] 2. Consider using low-binding microplates. 3. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might reduce non-specific binding. | |
| Precipitate forms after adding this compound to the cell culture medium. | Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | 1. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low (typically <0.5%) and compatible with your cell line. 2. Prepare a more dilute stock solution to minimize the amount of organic solvent added to the medium. 3. Visually inspect the medium for any precipitation after adding the compound. If observed, reduce the final concentration of this compound. |
| Variability in experimental results between batches. | Inconsistent Stock Solution: The this compound stock solution may not be stable over time or may have been prepared inconsistently. | 1. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 2. Always vortex the stock solution before use. 3. Periodically check the concentration and purity of your stock solution using an analytical method like HPLC. |
Quantitative Data Summary
As there is no published stability data for this compound, we provide a template table for you to summarize your experimental findings.
| Time (hours) | This compound Concentration (µM) in Medium without Serum (Mean ± SD) | % Remaining (without Serum) | This compound Concentration (µM) in Medium with 10% FBS (Mean ± SD) | % Remaining (with 10% FBS) |
| 0 | 100 | 100 | ||
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol provides a general framework for assessing the chemical stability of this compound in a cell-free culture medium using HPLC.
Materials:
-
This compound
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Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
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Phosphate Buffered Saline (PBS)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (or other appropriate modifier for HPLC)
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Sterile microcentrifuge tubes or 96-well plates
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Incubator (37°C, 5% CO₂)
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HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare a working solution by diluting the stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM). Prepare two sets of working solutions: one with serum-free medium and another with medium containing your desired serum concentration (e.g., 10% FBS).
-
-
Incubation:
-
Aliquot the working solutions into sterile microcentrifuge tubes or a 96-well plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
At each designated time point (e.g., 0, 2, 6, 12, 24, 48, 72 hours), remove an aliquot from each condition for analysis. The t=0 sample should be processed immediately.
-
-
Sample Preparation for HPLC Analysis:
-
For each time point, mix the collected aliquot with an equal volume of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method. The specific column, mobile phase, and gradient will need to be optimized for this compound.
-
Create a standard curve using known concentrations of this compound in the same medium/acetonitrile mixture to quantify the amount of this compound in your experimental samples.
-
The stability is determined by comparing the peak area of this compound at each time point to the peak area at t=0.[2]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining this compound against time to visualize the stability profile.
-
If desired, calculate the half-life (t₁/₂) of the compound under each condition.
-
Visualizations
Caption: Experimental workflow for determining this compound stability in cell culture media.
References
Preventing Fto-IN-10 degradation in experiments
Welcome to the technical support center for Fto-IN-10. This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the human N6-methyladenosine (m6A) demethylase, FTO (fat mass and obesity-associated protein). It exerts its inhibitory effect by interacting with the FTO's structural domain II binding pocket through hydrophobic and hydrogen bonding interactions.[1] FTO is a key enzyme in RNA epigenetics, and its inhibition can lead to various cellular effects, including the induction of DNA damage and autophagic cell death in cancer cells like A549.[1]
Q2: How should I store this compound to prevent degradation?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from moisture. |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Data is generalized from supplier recommendations for similar FTO inhibitors and should be confirmed with the specific product's certificate of analysis.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound and similar inhibitors. For a related compound, FTO-IN-1 TFA, a stock solution of 50 mg/mL in DMSO can be prepared with the aid of ultrasonication. While this compound's specific solubility may vary, DMSO is a good starting point. Always use freshly opened, anhydrous DMSO to minimize the introduction of water, which can affect compound stability.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This section addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect | Compound Degradation: Improper storage or handling. | - Ensure this compound powder is stored at -20°C and protected from moisture. - Prepare fresh stock solutions in anhydrous DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect solutions from light. |
| Incorrect Concentration: Calculation error or inaccurate pipetting. | - Double-check all calculations for preparing stock and working solutions. - Use calibrated pipettes. | |
| Cell Line Insensitivity: The specific cell line may not be sensitive to FTO inhibition. | - Confirm FTO expression levels in your cell line. - Include a positive control cell line known to be sensitive to FTO inhibition. | |
| Precipitation of this compound in cell culture media | Low Solubility: The final concentration of this compound in the aqueous cell culture media exceeds its solubility limit. | - Ensure the final DMSO concentration in the media is as low as possible (typically ≤ 0.5%) to maintain cell health, but sufficient to keep the compound in solution. - Before adding to the full volume of media, pre-dilute the this compound stock solution in a smaller volume of media, vortex gently, and then add to the final volume. - Visually inspect the media for any signs of precipitation after adding the compound. |
| Observed cytotoxicity at expected non-toxic concentrations | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Prepare a vehicle control with the same final concentration of the solvent used for this compound treatment to assess solvent-specific effects. - Aim for a final solvent concentration of 0.5% or lower in your cell culture experiments. |
| Off-target Effects: The observed effect may not be due to FTO inhibition. | - Use multiple concentrations of this compound to establish a dose-response relationship. - If possible, use a structurally different FTO inhibitor as a comparator. - Consider performing a rescue experiment by overexpressing a resistant FTO mutant. |
Experimental Protocols
Below are generalized protocols for key experiments involving FTO inhibitors. These should be adapted and optimized for your specific experimental conditions and cell lines.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound powder
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Anhydrous, sterile-filtered DMSO
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Sterile microcentrifuge tubes or amber vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell-Based FTO Inhibition Assay
-
Materials:
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Cells of interest (e.g., A549)
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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DMSO (for vehicle control)
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96-well cell culture plates
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Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
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Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
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At the end of the incubation, assess cell viability using a suitable assay according to the manufacturer's protocol.
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Measure the signal (e.g., absorbance or luminescence) using a plate reader.
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Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.
-
Visualizations
FTO Signaling Pathway in Cancer
The FTO protein plays a significant role in cancer by demethylating m6A on various target mRNAs, thereby influencing their stability and translation. This can impact several cancer-related signaling pathways.
Caption: FTO's role in cancer signaling.
Experimental Workflow for Testing this compound Efficacy
A typical workflow for assessing the efficacy of an FTO inhibitor like this compound involves several key steps, from compound preparation to data analysis.
Caption: Workflow for this compound efficacy testing.
Logical Relationship for Troubleshooting Inconsistent Results
When encountering inconsistent experimental outcomes, a logical approach to troubleshooting is essential. This diagram outlines a decision-making process to identify the source of the problem.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Interpreting Unexpected Results with Fto-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fto-IN-10, a potent inhibitor of the fat mass and obesity-associated protein (FTO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a potent human FTO inhibitor with a reported IC50 of 4.5 μM.[1][2][3] It is described as binding to the structural domain II of FTO. In A549 cells, this compound has been shown to induce DNA damage and autophagic cell death.[1][2][3]
Q2: After treating my cells with this compound, I don't see a significant global increase in N6-methyladenosine (m6A) levels. Is the inhibitor not working?
This is a common observation and can be due to several factors:
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Cell-Type Specificity: The cellular machinery for RNA methylation and demethylation is complex and can vary significantly between different cell types. The baseline expression levels of FTO, other m6A demethylases (like ALKBH5), and m6A methyltransferases ("writers") can influence the cellular response to FTO inhibition.
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Substrate Specificity: FTO has multiple substrates beyond internal m6A in mRNA, including N6,2′-O-dimethyladenosine (m6Am) at the 5' cap of mRNA and in small nuclear RNAs (snRNAs), and N1-methyladenosine (m1A) in tRNA.[4] this compound might have a preferential inhibitory effect on the demethylation of one type of modification over another in your specific experimental context.
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Compensatory Mechanisms: Cells may have compensatory mechanisms that counteract the effects of FTO inhibition. For instance, the expression or activity of other demethylases might be upregulated.
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Assay Limitations: The sensitivity of your m6A detection method can influence the results. Dot blots provide a general overview of global m6A levels, while techniques like MeRIP-seq or LC-MS/MS offer more quantitative and site-specific information.[5][6][7]
Troubleshooting Steps:
-
Confirm FTO Expression: Verify that your cell line expresses FTO at a detectable level using Western blot or qPCR.
-
Optimize Inhibitor Concentration and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment in your specific cell line.
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Use a More Sensitive Detection Method: If using a dot blot, consider employing MeRIP-qPCR for specific gene targets or LC-MS/MS for a more accurate global quantification of m6A and m6Am.[5][7]
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Assess Different RNA Species: Consider that the most significant changes in methylation might be occurring in non-coding RNAs like snRNAs or tRNAs, which may not be efficiently captured by standard poly(A) enrichment protocols for mRNA.[4]
Q3: I'm observing a significant decrease in cell viability after this compound treatment, but it doesn't seem to correlate with the changes in m6A levels of my target genes. What could be the reason?
This suggests that this compound might be inducing cytotoxicity through off-target effects or FTO-dependent mechanisms that are independent of m6A demethylation of your specific genes of interest.
-
Off-Target Effects: Like many small molecule inhibitors, this compound could have off-target effects on other proteins, leading to unexpected phenotypic changes. It is crucial to assess the selectivity of the inhibitor.
-
m6A-Independent Functions of FTO: FTO has been reported to have functions independent of its catalytic activity. For instance, it can act as a transcriptional coactivator. This compound, by binding to FTO, might interfere with these non-catalytic functions.
-
Induction of DNA Damage and Autophagy: As reported, this compound can induce DNA damage and autophagic cell death.[1][2][3] These processes can lead to decreased cell viability independent of changes in m6A levels of specific transcripts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q4: My Western blot shows a change in the protein levels of a downstream target, but the mRNA levels measured by qPCR are unchanged after this compound treatment. How can I interpret this?
This discrepancy suggests a post-transcriptional regulatory mechanism. FTO inhibition and the subsequent increase in m6A can influence mRNA translation efficiency.
-
m6A-Mediated Translation Regulation: The m6A modification can be recognized by "reader" proteins (like YTHDF1/2/3) that can either promote or inhibit the translation of the modified mRNA. An increase in m6A on a specific transcript due to FTO inhibition could lead to altered protein synthesis without affecting mRNA abundance.
Experimental Approach to Verify Translational Regulation:
-
Polysome Profiling: This technique separates mRNAs based on the number of associated ribosomes. An increase in the abundance of your target mRNA in the heavy polysome fractions after this compound treatment would indicate enhanced translation.
-
Ribosome Footprinting (Ribo-seq): This high-throughput sequencing technique can map the positions of ribosomes on mRNAs, providing a global view of translational changes.
Troubleshooting Guides
Problem 1: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Prepare fresh stock solutions and ensure the final solvent concentration is not toxic to the cells. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Inconsistent cell numbers can lead to variable results. |
| Assay Incubation Time | The timing of the viability assay readout is critical. Perform a time-course experiment to identify the optimal endpoint for observing the effects of this compound. |
| Metabolic State of Cells | FTO is involved in metabolic regulation. Changes in media components (e.g., glucose concentration) can influence the cellular response to FTO inhibition. Maintain consistent culture conditions. |
Problem 2: High Background in MeRIP-qPCR
| Potential Cause | Troubleshooting Steps |
| Incomplete RNA Fragmentation | Ensure RNA is fragmented to the appropriate size range (typically 100-200 nucleotides) for efficient immunoprecipitation. |
| Non-specific Antibody Binding | Include a non-specific IgG control to assess the level of background binding. Ensure stringent washing steps are performed after the immunoprecipitation. |
| Contamination | Use nuclease-free water and reagents to avoid RNA degradation. Work in an RNase-free environment. |
| Primer Specificity | Design and validate qPCR primers for high specificity and efficiency. Run a melt curve analysis to check for non-specific amplification products. |
Experimental Protocols
Western Blot for FTO and Downstream Signaling
-
Cell Lysis: After treatment with this compound or a vehicle control, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-FTO, anti-β-catenin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Methylated RNA Immunoprecipitation (MeRIP)-qPCR
-
RNA Isolation and Fragmentation: Isolate total RNA from cells and fragment it to an average size of ~200 nucleotides.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody or a non-specific IgG control conjugated to magnetic beads.
-
Washing and Elution: Perform stringent washes to remove non-specifically bound RNA. Elute the methylated RNA from the beads.
-
RNA Purification and Reverse Transcription: Purify the eluted RNA and an input control. Synthesize cDNA from both the immunoprecipitated RNA and the input RNA.
-
qPCR Analysis: Perform qPCR using primers specific to your gene of interest. Calculate the enrichment of m6A in your target gene by normalizing the signal from the m6A IP to the input.[6][8][9]
FTO Signaling Pathway Overview
Caption: Simplified FTO-m6A signaling pathway.
Quantitative Data Summary
Table 1: Selectivity of Common FTO Inhibitors
| Inhibitor | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Selectivity (ALKBH5/FTO) |
| This compound | 4.5 | Not Reported | Not Reported |
| FTO-02 | 2.2 | 85.5 | ~39x |
| FTO-04 | 3.4 | 39.4 | ~11.6x |
| Meclofenamic Acid | >50 (in some assays) | >50 | Variable |
| FB23-2 | Not Reported | Not Inhibited | Selective |
Data compiled from publicly available resources and may vary depending on the assay conditions.[5][7]
This technical support center provides a starting point for troubleshooting experiments involving this compound. Given the complexity of RNA epigenetics, careful experimental design and a multi-faceted approach to data interpretation are crucial for obtaining reliable and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FTO controls reversible m6Am RNA methylation during snRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased m6A-RNA methylation and FTO suppression is associated with myocardial inflammation and dysfunction during endotoxemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FTO Promotes Hepatocellular Carcinoma Progression by Mediating m6A Modification of BUB1 and Targeting TGF-βR1 to Activate the TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTO downregulation mediated by hypoxia facilitates colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FTO Inhibitors and Non-Cancerous Cell Lines
Disclaimer: Specific cytotoxicity data for a compound designated "Fto-IN-10" is not publicly available. This guide provides general information and protocols for assessing the cytotoxicity of novel FTO (Fat mass and obesity-associated protein) inhibitors in non-cancerous cell lines based on current scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of FTO inhibitors?
FTO is an enzyme that acts as an RNA demethylase, primarily removing N6-methyladenosine (m6A) from RNA. This modification can influence gene expression.[1] FTO inhibitors are compounds designed to block this enzymatic activity, which can lead to the regulation of various gene expressions and potentially suppress the growth of cancer cells.[1]
Q2: I am seeing unexpected levels of cytotoxicity in my non-cancerous cell line with an FTO inhibitor. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Off-target effects: Small molecule inhibitors can sometimes interact with other cellular targets besides FTO, leading to unintended toxicity. It is crucial to assess the selectivity profile of the specific inhibitor you are using.
-
Cell-line specific sensitivity: The genetic and metabolic background of a cell line can influence its sensitivity to a particular compound. Some non-cancerous cell lines may have a higher reliance on pathways modulated by FTO.
-
Experimental conditions: Factors such as cell density, passage number, and media components can all impact the outcome of cytotoxicity assays. Ensure consistency in your experimental setup.
Q3: Are there any known signaling pathways in non-cancerous cells that are affected by FTO inhibition?
Yes, emerging research suggests FTO's role in various signaling pathways in non-cancerous cells. For example, FTO has been shown to negatively regulate the JAK/STAT signaling pathway in natural killer (NK) cells by increasing the mRNA stability of suppressor of cytokine signaling (SOCS) family genes.[2][3] Inhibition of FTO in adipocytes has also been linked to the activation of the JAK2/STAT3 pathway. Therefore, observing effects on these pathways in your non-cancerous cell line could be an expected outcome of FTO inhibition.
Q4: What are the potential phenotypic effects of FTO inhibition on non-cancerous cells?
Based on studies involving FTO knockout or inhibition, a range of effects has been observed in different non-cancerous cell types. These can include alterations in adipogenesis, insulin secretion, and immune cell function. For instance, FTO-deficient NK cells have been shown to be hyperactivated.
Effects of FTO Inhibition/Knockout in Non-Cancerous Cell Models
| Cell Type/Model | Observed Effect of FTO Inhibition/Knockout | Reference |
| Natural Killer (NK) Cells | Hyperactivation, enhanced anti-tumor response. | [3] |
| Adipocytes | Inhibition of adipogenesis, activation of JAK2/STAT3 signaling. | |
| Pancreatic Islet Cells | Reduced glucose-stimulated insulin secretion. | |
| Preadipocytes | Inhibition of preadipocyte differentiation. |
General Troubleshooting Guide for Cytotoxicity Assays
This guide provides an overview of common cytotoxicity assays and troubleshooting tips when evaluating FTO inhibitors.
Experimental Workflow for Cytotoxicity Testing
Caption: A general workflow for assessing the cytotoxicity of an FTO inhibitor.
MTT Assay (Metabolic Activity)
Principle: Measures the metabolic activity of cells, which is often proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the FTO inhibitor and appropriate controls (vehicle and positive control for cell death). Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background in blanks | Media contamination; MTT reagent exposed to light. | Use sterile technique; store MTT reagent in the dark. |
| Low absorbance readings | Low cell number; insufficient incubation time. | Optimize cell seeding density; increase incubation time with MTT. |
| Inconsistent replicates | Uneven cell seeding; pipetting errors. | Ensure a homogenous cell suspension before seeding; practice consistent pipetting. |
LDH Release Assay (Membrane Integrity)
Principle: Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time, protected from light.
-
Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
Troubleshooting:
| Issue | Possible Cause | Solution |
| High LDH in control cells | Cells are overgrown or unhealthy; rough handling. | Ensure optimal cell culture conditions; handle plates gently. |
| Low signal in positive control | Insufficient cell lysis. | Ensure the lysis buffer is effective and incubation is adequate. |
| Variable results | Presence of air bubbles in wells. | Be careful during pipetting to avoid introducing bubbles. |
Caspase-Glo® 3/7 Assay (Apoptosis)
Principle: Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Use an opaque-walled plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells containing cells and medium.
-
Incubation: Incubate at room temperature for the recommended duration (typically 30 minutes to 3 hours).
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low luminescent signal | Low level of apoptosis; insufficient incubation time. | Ensure the positive control induces apoptosis; optimize incubation time. |
| High background luminescence | Reagent contamination; incompatible plate material. | Use fresh reagents; use opaque-walled plates to minimize crosstalk. |
| Signal quenching | Compound interferes with luciferase activity. | Run a control with the compound and purified luciferase to check for interference. |
Potential Signaling Pathway Affected by FTO Inhibition
Caption: Simplified JAK/STAT signaling pathway and a potential point of regulation by FTO.
References
How to minimize Fto-IN-10 experimental variability
Welcome to the technical support center for Fto-IN-10. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals minimize experimental variability when working with this potent FTO inhibitor.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound (also referred to as compound 7 in some literature) is a potent inhibitor of the human N6-methyladenosine (m6A) demethylase FTO (fat mass and obesity-associated protein) with a reported IC50 of 4.5 μM.[1] It functions by entering the binding pocket of FTO's structural domain II, interacting through both hydrophobic and hydrogen bonding interactions.[1][2] By inhibiting FTO, this compound prevents the removal of m6A marks from RNA, which can lead to downstream effects on gene expression and cellular processes. In A549 non-small cell lung cancer cells, this compound has been shown to induce DNA damage and autophagic cell death.[1][2]
2. What is the recommended solvent and storage condition for this compound?
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C for long-term stability. For short-term storage, 4°C is acceptable for up to two years for the solid form. When in solvent, it is recommended to store at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
3. What is a typical working concentration for this compound in cell-based assays?
A typical starting point for concentration ranges in cell-based assays is guided by the compound's IC50 value. For this compound, the reported IC50 against A549 cells is approximately 3-4.5 μM.[1][3] A common strategy is to test a range of concentrations both above and below the IC50 value. A suggested starting range for a dose-response experiment would be from 0.1 µM to 50 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
4. How can I minimize the cytotoxic effects of the DMSO solvent?
To minimize solvent toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.[4] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration used for this compound treatment.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell density across the plate. 2. Inhibitor precipitation: this compound may precipitate out of solution when diluted into aqueous culture medium. 3. Edge effects: Evaporation from wells on the edge of the plate. | 1. Ensure a homogenous single-cell suspension before seeding. Mix gently and thoroughly before aliquoting into wells. 2. Prepare intermediate dilutions in culture medium and add to the cells quickly. Visually inspect for any precipitate after dilution. Ensure the final DMSO concentration is consistent and non-toxic. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
| No observable effect of this compound | 1. Inactive compound: Degradation of this compound due to improper storage or handling. 2. Sub-optimal concentration: The concentrations used may be too low for the specific cell line or assay. 3. Low FTO expression: The target cell line may not express sufficient levels of FTO. | 1. Prepare fresh stock solutions from solid compound. Avoid repeated freeze-thaw cycles of stock solutions. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 100 µM). 3. Check the expression level of FTO in your cell line of interest via Western blot or qPCR. |
| Unexpected or off-target effects | 1. Inherent off-target activity: this compound may inhibit other cellular proteins besides FTO. 2. DMSO toxicity: The concentration of DMSO may be too high. | 1. Currently, there is no publicly available data on the off-target profile of this compound. It is important to interpret results with caution. Consider using a structurally different FTO inhibitor as a comparison or performing FTO knockdown/knockout experiments to confirm that the observed phenotype is FTO-dependent. 2. Always include a vehicle control (DMSO alone) and ensure the final concentration does not exceed 0.5%. |
| Difficulty dissolving this compound | Poor solubility: The compound may not be fully dissolving in DMSO or precipitating upon dilution. | Use high-quality, anhydrous DMSO to prepare stock solutions. Gentle warming and vortexing can aid dissolution. When diluting into aqueous media, do so stepwise and mix immediately to prevent precipitation. |
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (FTO inhibition) | 4.5 µM | - | [1] |
| IC50 (Cell Viability) | ~ 3 µM | A549 | [2][3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay in A549 Cells
This protocol provides a method for determining the effect of this compound on the viability of A549 human lung carcinoma cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle's Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Seed 5 x 10³ cells in 100 µL of medium per well into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in DMSO to prepare for the desired final concentrations.
-
Further dilute the DMSO stocks into complete culture medium to create 2x working solutions. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, prepare a 20 µM this compound solution in medium containing 0.2% DMSO.
-
Remove the old medium from the cells and add 100 µL of the appropriate working solution (including a vehicle control with DMSO only) to each well.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at room temperature in the dark, with gentle shaking, to fully dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations: Signaling Pathways and Workflows
This compound Experimental Workflow
The following diagram illustrates a typical workflow for assessing the impact of this compound on cell viability and key protein markers.
Caption: Workflow for this compound cytotoxicity and mechanism of action studies.
Proposed Signaling Pathway for this compound Action
Based on its known effects, this compound likely triggers two key cellular responses: the DNA Damage Response and Autophagy. The diagram below illustrates these proposed pathways.
Caption: Proposed signaling pathways initiated by this compound inhibition of FTO.
References
- 1. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-10 In Vivo Bioavailability Technical Support Center
Disclaimer: Specific in vivo bioavailability and comprehensive physicochemical data for Fto-IN-10 are not publicly available at this time. This guide provides general advice and troubleshooting strategies based on common challenges encountered with hydrophobic small molecule inhibitors and data from other FTO inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected in vivo efficacy with this compound. What are the potential reasons?
A1: Lack of in vivo efficacy can stem from several factors, primarily related to the compound's bioavailability. These include:
-
Poor Aqueous Solubility: this compound, like many small molecule inhibitors, may have low solubility in aqueous solutions, limiting its dissolution in the gastrointestinal tract after oral administration and thus reducing absorption.
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter systemic circulation.
-
First-Pass Metabolism: this compound might be extensively metabolized in the liver before it reaches systemic circulation, reducing the concentration of the active compound.
-
Suboptimal Formulation: The vehicle used to administer the compound may not be suitable for ensuring its solubilization and absorption.
-
Compound Instability: The compound may be unstable in the gastrointestinal environment or in circulation.
Q2: What are the key physicochemical properties of a small molecule inhibitor like this compound that influence its oral bioavailability?
A2: The oral bioavailability of a small molecule is largely influenced by its solubility and permeability. Key properties to consider are:
-
Aqueous Solubility: The ability of the compound to dissolve in the gastrointestinal fluids.
-
Lipophilicity (LogP/LogD): A measure of the compound's partitioning between an oily and an aqueous phase. An optimal range is crucial for membrane permeability.
-
Molecular Weight (MW): Generally, lower molecular weight compounds (<500 Da) have better absorption characteristics.
-
Polar Surface Area (PSA): This property affects membrane permeability.
-
pKa: The ionization state of the compound at different physiological pH values can significantly impact its solubility and permeability.
Q3: How can we improve the solubility of this compound for in vivo studies?
A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds for preclinical in vivo studies. These include the use of:
-
Co-solvents: Mixtures of water-miscible organic solvents like polyethylene glycol (PEG), propylene glycol (PG), and N,N-dimethylacetamide (DMA).
-
Surfactants: Agents like Tween 80 or Cremophor EL can increase solubility by forming micelles.
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size of the compound can increase its dissolution rate.
Troubleshooting Guide
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Dissolution in GI tract | 1. Optimize Formulation: Experiment with different vehicle compositions. Start with a simple co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% water) and move to more complex formulations with surfactants or cyclodextrins if necessary.[1][2][3] 2. Particle Size Reduction: If using a suspension, consider micronization or nanosizing of the compound.[4] |
| Low Permeability | 1. Assess In Vitro Permeability: Use in vitro models like Caco-2 or PAMPA assays to determine the intrinsic permeability of this compound. 2. Consider Alternative Routes: If oral bioavailability is intrinsically low due to poor permeability, consider intraperitoneal (IP) or intravenous (IV) administration for initial efficacy studies. |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes.[5] 2. Administer with a CYP Inhibitor: In preclinical models, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. |
Problem 2: High variability in plasma concentrations between individual animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | 1. Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before and during administration to each animal. 2. Accurate Dosing Technique: Ensure precise administration volumes and proper gavage technique for oral dosing. |
| Food Effects | 1. Standardize Fasting: Ensure a consistent fasting period for all animals before dosing, as food can significantly impact the absorption of some drugs. |
| Physiological Differences | 1. Increase Group Size: A larger number of animals per group can help to account for inter-individual physiological variability. |
Representative Data for FTO Inhibitors
Since specific pharmacokinetic data for this compound is not available, the following table summarizes reported data for another potent FTO inhibitor, FB23-2 , in Sprague-Dawley rats to provide a general idea of the expected pharmacokinetic profile for this class of compounds.
| Parameter | FB23-2 (in Sprague-Dawley Rats)[5] |
| Dose & Route | 1 mg/kg, Intraperitoneal |
| Cmax | 2421.3 ± 90.9 ng/mL |
| Tmax | 0.08 h |
| T1/2 (half-life) | 6.7 ± 1.3 h |
| AUC0–24h | 2184 ± 152 h*ng/mL |
| Plasma Protein Binding | Nearly 100% |
| Metabolic Stability (rat liver microsome T1/2) | 128 min |
Experimental Protocols
Protocol 1: Formulation of a Poorly Soluble Inhibitor for Oral Gavage in Mice
-
Objective: To prepare a clear solution or a fine, homogeneous suspension of the test compound for oral administration.
-
Materials:
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline or water for injection
-
-
Procedure (Example Vehicle: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):
-
Weigh the required amount of the test compound.
-
Dissolve the compound in DMSO.
-
Add PEG400 and vortex until the solution is clear.
-
Add Tween 80 and vortex.
-
Slowly add saline or water while vortexing to create the final formulation.
-
Visually inspect the formulation for any precipitation. If precipitation occurs, adjust the vehicle components (e.g., increase the percentage of co-solvents or surfactant).
-
Protocol 2: In Vivo Bioavailability Study in Mice
-
Objective: To determine the pharmacokinetic profile of the test compound after oral administration.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Fast the mice for 4-6 hours before dosing (with free access to water).
-
Administer the formulated test compound via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.[7][8][9][10]
-
Prepare calibration standards and quality control samples by spiking the test compound into blank mouse plasma.
-
Extract the test compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the plasma concentration of the test compound at each time point.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
FTO Signaling Pathways
The following diagrams illustrate some of the key signaling pathways involving the FTO protein.
Caption: FTO-mediated demethylation of m6A-modified RNA influences protein expression and cellular processes.
Caption: FTO can regulate Wnt signaling pathways through m6A-independent mechanisms.
References
- 1. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. FB23-2 | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 7. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 10. youtube.com [youtube.com]
Addressing poor cellular uptake of Fto-IN-10
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for addressing challenges encountered during experiments with Fto-IN-10, with a particular focus on its poor cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the human N6-methyladenosine (m6A) demethylase FTO (fat mass and obesity-associated protein) with an IC50 of 4.5 μM.[1] It functions by binding to the FTO protein, thereby inhibiting its demethylase activity. This leads to an increase in m6A methylation on RNA, which can affect gene expression and subsequent cellular processes. In A549 cells, this compound has been shown to induce DNA damage and autophagic cell death.[1]
Q2: I am observing lower than expected efficacy of this compound in my cell-based assays. Could this be due to poor cellular uptake?
A2: Yes, poor cellular permeability is a common issue with small molecule inhibitors and could be a significant factor if you are observing lower-than-expected activity with this compound. As a 1,8-naphthalimide derivative, its physicochemical properties may limit its ability to efficiently cross the cell membrane.
Q3: How can I troubleshoot the precipitation of this compound when preparing my working solutions?
A3: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common problem. Here are some steps to troubleshoot this issue:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[2] However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Serial Dilution in DMSO: Perform serial dilutions of your concentrated this compound stock solution in 100% DMSO before the final dilution into your aqueous cell culture medium.[3] This can help prevent the compound from crashing out of solution.
-
Stepwise Dilution: When making your final working solution, add the this compound stock solution to the cell culture medium dropwise while gently vortexing or swirling the tube.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor may help improve solubility.
-
Use of Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final culture medium to aid in solubilization. However, be sure to test for any effects of the surfactant on your cells in a separate control experiment.
Troubleshooting Guide: Addressing Poor Cellular Uptake
If you suspect poor cellular uptake is limiting the efficacy of this compound in your experiments, consider the following strategies:
1. Optimization of Experimental Conditions:
-
Increase Incubation Time: Extend the duration of this compound treatment to allow for more time for the compound to accumulate within the cells. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal incubation period.
-
Increase Compound Concentration: While respecting the limits of solubility and cytotoxicity, a higher concentration of this compound in the culture medium can increase the driving force for its entry into cells.
2. Permeabilization of Cell Membranes (for specific endpoint assays):
For certain endpoint assays where membrane integrity is not critical for the final measurement (e.g., some fixed-cell immunofluorescence or biochemical assays), transient permeabilization can be employed.
-
Use of Low-Concentration Detergents: A very low, non-lytic concentration of a mild detergent like digitonin or saponin can be used to transiently increase membrane permeability. This approach requires careful optimization to avoid significant cytotoxicity.
3. Formulation and Delivery Strategies:
-
Use of Nanocarriers: Encapsulating this compound in liposomes or other nanoparticles can facilitate its cellular uptake through endocytic pathways. Naphthalimide derivatives have been successfully delivered using such systems.
-
Complexation with Cell-Penetrating Peptides (CPPs): Non-covalent complexation of this compound with a CPP can enhance its translocation across the cell membrane.
Quantitative Data
The following table summarizes the known inhibitory concentration of this compound. Researchers are encouraged to determine the IC50 value in their specific cell line of interest.
| Compound | Cell Line | Assay Type | IC50 (μM) | Reference |
| This compound | A549 | Not Specified | 4.5 | [1] |
Key Experimental Protocols
1. Protocol: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
This compound is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in anhydrous DMSO.
-
Gently vortex or sonicate the solution to ensure it is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform any necessary serial dilutions in 100% DMSO.
-
To prepare the final working concentration, slowly add the appropriate volume of the DMSO stock (or diluted stock) to your pre-warmed cell culture medium. The final DMSO concentration should ideally be kept below 0.5%.
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cells. Always prepare fresh working solutions for each experiment.
-
2. Protocol: Cellular Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
3. Protocol: Cellular Permeability Assessment (General Guideline)
A direct and quantitative method to assess the cellular uptake of this compound would involve techniques like LC-MS/MS to measure the intracellular concentration of the compound. Due to the inherent fluorescence of the naphthalimide scaffold, fluorescence-based methods can also be employed.
-
Cell Treatment: Plate cells in a suitable format (e.g., 6-well plate) and treat with a known concentration of this compound for various time points.
-
Cell Lysis and Extraction:
-
At each time point, wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Perform a liquid-liquid or solid-phase extraction to isolate the compound from the cell lysate.
-
-
Quantification:
-
LC-MS/MS: Use a validated LC-MS/MS method to quantify the concentration of this compound in the cell extracts. A standard curve of the compound should be prepared in the same matrix to ensure accurate quantification.
-
Fluorescence Spectroscopy: If the fluorescence properties of this compound are sufficiently characterized and distinct from cellular autofluorescence, a fluorescence plate reader can be used to quantify its intracellular concentration. A standard curve in lysis buffer would be required.
-
Signaling Pathways and Experimental Workflows
FTO-regulated Signaling Pathways
FTO has been implicated in several key signaling pathways that regulate cell growth, proliferation, and metabolism. Inhibition of FTO by this compound is expected to modulate these pathways.
Caption: FTO inhibition by this compound impacts key cellular signaling pathways.
Troubleshooting Workflow for Poor Cellular Uptake
This workflow provides a logical approach to diagnosing and addressing issues related to the cellular delivery of this compound.
Caption: A step-by-step workflow for troubleshooting poor this compound cellular uptake.
References
Fto-IN-10 batch-to-batch consistency issues
Important Notice: No specific information could be found for a compound designated "Fto-IN-10" in the public domain or scientific literature. Therefore, this technical support guide provides information for FTO (Fat mass and obesity-associated protein) inhibitors in general. The troubleshooting advice and protocols are based on common practices for small molecule inhibitors targeting the FTO enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FTO inhibitors?
FTO is an enzyme that acts as an RNA demethylase, specifically removing the N6-methyladenosine (m6A) modification from RNA.[1][2][3] This m6A modification is a critical regulator of gene expression, affecting mRNA stability, splicing, and translation.[4] FTO inhibitors block the catalytic activity of the FTO protein, leading to an increase in global m6A levels in the cell. This, in turn, alters the expression of various genes, including those involved in cancer progression, metabolic pathways, and developmental processes.[1][2][4]
Q2: My FTO inhibitor is not showing any effect in my cell-based assay. What are the possible causes?
There are several potential reasons for a lack of inhibitor activity:
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Compound Integrity: The inhibitor may have degraded due to improper storage or handling. It is crucial to follow the supplier's recommendations for storage temperature and handling to maintain the compound's stability.
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Cell Line and FTO Expression: The cell line you are using may not express FTO at a high enough level for an inhibitor to produce a significant effect. It is recommended to verify FTO expression in your cell line of choice via Western Blot or qPCR.
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Assay Conditions: The concentration of the inhibitor, incubation time, and the specific assay being used can all influence the outcome. It may be necessary to optimize these parameters.
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Batch-to-Batch Variability: Inconsistent purity or potency between different batches of the inhibitor can lead to variable results.
Q3: How can I validate the activity of a new batch of an FTO inhibitor?
To ensure the consistency and reliability of your results, it is highly recommended to validate each new batch of an FTO inhibitor. A common validation workflow includes:
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Purity and Identity Confirmation: Ideally, the identity and purity of the small molecule should be confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6][7]
-
In Vitro Enzymatic Assay: The most direct way to confirm inhibitor activity is to perform an in vitro demethylation assay using recombinant FTO protein. This will allow you to determine the IC50 value of the new batch and compare it to previous batches or literature values.
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Cellular Target Engagement: In a cellular context, you can assess the inhibitor's ability to increase global m6A levels. This can be measured using techniques like dot blot or ELISA with an m6A-specific antibody.
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Downstream Functional Assays: Finally, you can use a functional assay that is relevant to your research question, such as a cell viability assay in a cancer cell line known to be sensitive to FTO inhibition.
Troubleshooting Guide
Issue 1: High variability between experimental replicates.
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Possible Cause: Inconsistent cell seeding density, variations in inhibitor concentration, or edge effects in multi-well plates.
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Troubleshooting Steps:
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Ensure uniform cell seeding by thoroughly resuspending cells before plating.
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Prepare a master mix of the inhibitor at the final desired concentration to add to all relevant wells.
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To minimize edge effects, avoid using the outer wells of multi-well plates for experimental conditions, or fill them with media or a buffer.
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-
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Possible Cause: Inconsistent incubation times.
-
Troubleshooting Steps:
-
Use a multichannel pipette for adding reagents to multiple wells simultaneously.
-
Stagger the start times of your experiments if you have a large number of plates to process.
-
-
Issue 2: The observed IC50 value is significantly different from the literature value.
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Possible Cause: Differences in experimental conditions.
-
Troubleshooting Steps:
-
Carefully review the experimental protocol from the literature and ensure that your conditions (e.g., cell line, seeding density, incubation time, assay method) are as similar as possible.
-
Be aware that different assay methods (e.g., different viability reagents) can yield different IC50 values.
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-
-
Possible Cause: Batch-to-batch variation in inhibitor potency.
-
Troubleshooting Steps:
-
If possible, test a new batch of the inhibitor alongside a previous batch that gave the expected results.
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Consider performing an in vitro enzymatic assay to determine the specific activity of the current batch.
-
-
Issue 3: Off-target effects are suspected.
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Possible Cause: The inhibitor may not be specific for FTO and could be affecting other cellular processes.
-
Troubleshooting Steps:
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Perform a rescue experiment by overexpressing FTO in your cells. If the inhibitor's effect is on-target, overexpressing FTO should at least partially rescue the phenotype.
-
Use a structurally different FTO inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
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Knockdown FTO using siRNA or shRNA and compare the phenotype to that observed with the inhibitor.
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-
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency. The IC50 values for several published FTO inhibitors are provided below. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Reference |
| FTO-02 | 2.2 | 85.5 | [8][9] |
| FTO-04 | 3.4 | 39.4 | [8][9] |
| 14a | 1.5 | >100 (various KDMs) | [10][11] |
| 13c | 2.3 | >100 (various KDMs) | [10][11] |
| 18097 | 0.64 | 179 | [12][13] |
| Meclofenamic Acid | 12.5 | - | [8] |
| FB23-2 | 2.6 | - | [8] |
Experimental Protocols
Protocol 1: Western Blot for FTO Expression
Objective: To determine the protein expression level of FTO in a given cell line.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
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Protein quantification assay kit (e.g., BCA assay)
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FTO
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Loading control primary antibody (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat as required.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate.
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Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FTO antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
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Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
Protocol 2: Global m6A Quantification by Dot Blot
Objective: To assess changes in the overall level of m6A in total RNA following treatment with an FTO inhibitor.
Materials:
-
Total RNA extraction kit
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against m6A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
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Methylene blue staining solution
Procedure:
-
Treat cells with the FTO inhibitor or a vehicle control.
-
Extract total RNA from the cells.
-
Denature the RNA by heating at 65°C for 5 minutes.
-
Spot serial dilutions of the RNA onto a nylon membrane.
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Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-m6A antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the dots.
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To control for the amount of RNA loaded, stain the membrane with methylene blue.
-
Quantify the dot intensity and normalize to the methylene blue staining.
Visualizations
References
- 1. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO protein regulates the TGF-β signalling pathway through RNA N6-methyladenosine modification to induce unexplained recurrent spontaneous abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality control of small molecules - Kymos [kymos.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Validating Fto-IN-10 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the activity of Fto-IN-10, a chemical inhibitor of the FTO protein, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Fat Mass and Obesity-associated (FTO) protein. FTO is an enzyme that acts as an RNA demethylase, removing methyl groups from N6-methyladenosine (m6A) on RNA.[1][2][3] By inhibiting FTO, this compound prevents this demethylation, leading to an increase in m6A levels on target RNAs. This alteration in RNA methylation can subsequently influence gene expression, impacting various cellular processes.[1]
Q2: What are the potential downstream signaling pathways affected by this compound?
FTO has been shown to regulate several key signaling pathways. Therefore, inhibition of FTO by this compound may impact:
-
mTOR Signaling Pathway: FTO may regulate the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and metabolism.[4][5]
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NF-κB Activation: FTO overexpression has been shown to promote reactive oxygen species (ROS) production and subsequent activation of the NF-κB signaling pathway.[6]
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Dopaminergic Pathways: FTO is highly expressed in the brain and may play a role in regulating the dopamine system, which is relevant in neuropsychiatric disorders.[7]
Q3: How do I determine the optimal concentration of this compound to use in my cell line?
The optimal concentration of this compound should be determined by performing a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). This involves treating your cell line with a range of this compound concentrations and measuring a relevant biological endpoint, such as cell viability or proliferation. The IC50 value represents the concentration of the inhibitor required to achieve 50% of the maximum inhibitory effect.
Q4: What are potential off-target effects of this compound and how can I assess them?
Small molecule inhibitors can sometimes affect proteins other than their intended target, leading to off-target effects.[8] To assess for off-target effects of this compound, consider the following approaches:
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Use of a structurally distinct FTO inhibitor: If a similar phenotype is observed with a different FTO inhibitor, it is more likely to be an on-target effect.
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Rescue experiments: If the effects of this compound can be reversed by overexpressing a resistant form of FTO, this would indicate an on-target effect.
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Global phosphoproteomics or transcriptomics: These unbiased approaches can identify changes in protein phosphorylation or gene expression that are not directly related to the known FTO signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on cell viability or proliferation. | The cell line may not be dependent on FTO for survival or proliferation. | 1. Confirm FTO expression in your cell line via Western blot or qPCR. 2. Measure the effect of this compound on a more direct downstream target, such as global m6A levels or the expression of a known FTO target gene. |
| The concentration of this compound used is too low. | Perform a dose-response curve to determine the IC50 value in your specific cell line. | |
| Poor compound stability or solubility. | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. Check the solubility of the compound in your cell culture medium. | |
| High degree of cell death observed even at low concentrations of this compound. | The cell line is highly sensitive to FTO inhibition. | Use a lower range of concentrations in your dose-response experiments to accurately determine the IC50. |
| Off-target toxicity. | Investigate potential off-target effects using the strategies outlined in FAQ Q4. Consider using a lower, non-toxic concentration for mechanistic studies. | |
| Inconsistent results between experiments. | Variations in cell culture conditions (e.g., cell density, passage number). | Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments. |
| Inconsistent preparation of this compound. | Prepare a single, large stock solution of this compound and aliquot for single use to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data you will generate during the validation of this compound.
| Cell Line | This compound IC50 (µM) | Assay Type | Key Downstream Effect Observed |
| Your Cell Line 1 | [Insert experimentally determined value] | Cell Viability (e.g., MTT, CellTiter-Glo) | [e.g., Decreased expression of Target Gene X] |
| Your Cell Line 2 | [Insert experimentally determined value] | Apoptosis (e.g., Caspase-3/7 activity) | [e.g., Increased phosphorylation of Protein Y] |
| Control Cell Line | [Insert experimentally determined value] | Proliferation (e.g., BrdU incorporation) | [e.g., No significant change in m6A levels] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of a cell line.
-
Materials:
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Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
2. Western Blot for Downstream Pathway Analysis
This protocol is for assessing the effect of this compound on the protein levels or phosphorylation status of downstream signaling molecules.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-mTOR, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., IC50) or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: FTO signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for validating this compound activity in a new cell line.
References
- 1. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 2. FTO in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. RNA sequencing reveals the mechanism of FTO in inhibiting inflammation and excessive proliferation of lipopolysaccharide-induced human glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTO is required for myogenesis by positively regulating mTOR-PGC-1α pathway-mediated mitochondria biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. Emerging Roles of FTO in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in validating candidate therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-10 Technical Support Center: Troubleshooting Guides & FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively using Fto-IN-10, a potent inhibitor of the fat mass and obesity-associated protein (FTO). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful implementation of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the FTO protein, an RNA demethylase that removes N6-methyladenosine (m6A) modifications from RNA.[1] By inhibiting FTO, this compound leads to an increase in global m6A levels, thereby influencing RNA stability, splicing, and translation. Its mechanism involves binding to the structural domain II of the FTO protein through hydrophobic and hydrogen bonding interactions.[1]
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound against human FTO is 4.5 μM.[1]
Q3: In which solvent should I dissolve this compound?
A3: While a specific datasheet for this compound providing detailed solubility information is not publicly available, similar small molecule inhibitors are typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the desired final concentration in your cell culture medium or assay buffer. Always perform a solubility test at your working concentration to ensure the compound remains in solution.
Q4: What are the known cellular effects of this compound?
A4: this compound has been shown to induce DNA damage and autophagic cell death in A549 lung cancer cells.[1]
Q5: What is a suitable negative control for experiments with this compound?
A5: An ideal negative control would be a structurally similar but inactive analog of this compound. However, a specific inactive analog for this compound has not been reported in the available literature. In the absence of such a compound, researchers can use the vehicle (e.g., DMSO) as a negative control. Additionally, employing a structurally unrelated FTO inhibitor or using genetic knockdown (siRNA or shRNA) of FTO can serve as orthogonal controls to validate the on-target effects of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak cellular effect observed | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Poor compound solubility: The compound may have precipitated out of solution. 3. Short incubation time: The treatment duration may be insufficient to observe a phenotype. 4. Cell line insensitivity: The cell line used may not be sensitive to FTO inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range around the reported IC50 (4.5 μM) and extend higher and lower. 2. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent toxicity and improve solubility. Visually inspect the medium for any signs of precipitation. Prepare fresh dilutions from a concentrated stock for each experiment. 3. Increase the incubation time. Effects like autophagy and DNA damage may require longer treatment periods (e.g., 24-72 hours). 4. Confirm that your cell line expresses FTO at a functional level. Consider using a positive control cell line known to be sensitive to FTO inhibition. |
| High background or off-target effects | 1. Concentration too high: High concentrations of any chemical probe can lead to non-specific effects. 2. Compound instability: this compound may be degrading in the experimental conditions. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Prepare fresh stock solutions and dilutions for each experiment. Store the stock solution at -20°C or -80°C and protect it from light. |
| Inconsistent results between experiments | 1. Variability in compound preparation: Inconsistent pipetting or dilution of the stock solution. 2. Differences in cell culture conditions: Variations in cell passage number, confluency, or media composition. | 1. Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability. Use calibrated pipettes for accurate dilutions. 2. Standardize your cell culture protocols. Use cells within a specific passage number range and ensure consistent seeding density and confluency at the time of treatment. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other FTO Inhibitors
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| This compound | Human FTO | 4.5 | Biochemical | [1] |
| FB23 | FTO | 0.06 | Biochemical | Selleck Chemicals |
| FB23-2 | FTO | 2.6 | Biochemical | Selleck Chemicals |
| Meclofenamic acid | FTO | 0.88 | Biochemical | MedChemExpress |
| Rhein | FTO | 2.5 | Biochemical | Selleck Chemicals |
Note: The IC50 values for other FTO inhibitors are provided for comparative purposes. The selectivity of this compound against other demethylases like ALKBH5 has not been publicly reported.
Key Experimental Protocols
General Protocol for Cell-Based Assays with this compound
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Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Cell Seeding:
-
Seed your cells of interest in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
After incubation, proceed with your desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, or immunofluorescence.
-
Protocol for Measuring Global m6A RNA Methylation
This protocol provides a general workflow for assessing changes in total m6A levels in RNA following treatment with this compound.
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Cell Treatment:
-
Treat cells with this compound or vehicle control as described in the general protocol above for a suitable duration (e.g., 48 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a standard RNA extraction kit, ensuring to include a DNase I treatment step to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
m6A Quantification:
-
Use a commercially available m6A RNA methylation quantification kit (colorimetric or fluorometric) according to the manufacturer's instructions. These kits typically involve the capture of m6A-containing RNA and subsequent detection with an anti-m6A antibody.
-
-
Data Analysis:
-
Calculate the relative m6A levels in this compound-treated samples compared to the vehicle-treated control. An increase in the signal indicates an increase in global m6A methylation due to FTO inhibition.
-
Visualizations
Caption: this compound inhibits FTO, leading to DNA damage and autophagy, ultimately causing cell death.
References
Avoiding Fto-IN-10 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the FTO inhibitor, Fto-IN-10, particularly concerning its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the human fat mass and obesity-associated protein (FTO), a demethylase enzyme. It functions by entering the FTO's structural domain II binding pocket through hydrophobic and hydrogen bonding interactions.[1] By inhibiting FTO, this compound can induce DNA damage and autophagic cell death in cancer cells, such as A549 lung cancer cells.[1]
Q2: I am observing precipitation after adding my this compound solution to my aqueous cell culture medium. What is the likely cause?
A2: this compound has low solubility in aqueous solutions.[2] Precipitation commonly occurs when a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer or cell culture medium. This sudden change in solvent polarity reduces the solubility of the compound, causing it to fall out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3] It is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q4: What is the maximum concentration of DMSO that is safe for most cell cultures?
A4: While tolerance can vary between cell lines, a final DMSO concentration of 0.5% is widely considered safe for most cell cultures and generally does not induce significant cytotoxicity.[3] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line. Primary cells are often more sensitive to DMSO.[3]
Troubleshooting Guides
Issue: this compound Precipitates Upon Dilution in Aqueous Media
This is a common issue due to the hydrophobic nature of this compound. Follow these steps to minimize or prevent precipitation:
Root Cause Analysis:
-
Rapid Dilution: Adding the DMSO stock directly and quickly to the aqueous medium is a primary cause of precipitation.
-
High Final Concentration: The desired final concentration of this compound in the aqueous medium may exceed its solubility limit.
-
Low Temperature: The temperature of the aqueous medium can affect solubility.
Solutions:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous medium, perform a serial dilution. This gradual decrease in solvent polarity can help keep the compound in solution.[4]
-
Vortexing/Mixing: When diluting, add the this compound stock solution dropwise to the aqueous medium while vigorously vortexing or stirring.[5] This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.
-
Pre-warming the Medium: Warming the cell culture medium or buffer to 37°C before adding the this compound stock can increase its solubility.
-
Lowering the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
-
Vehicle Control: Always include a vehicle control in your experiments (i.e., the same final concentration of DMSO in the medium without the inhibitor) to account for any effects of the solvent on the cells.[4]
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher).
-
Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath and sonication can aid dissolution.[6]
-
-
Perform Serial Dilutions (Example for a 10 µM final concentration from a 10 mM stock):
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed (37°C) cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution. Mix thoroughly by pipetting or gentle vortexing.
-
Final Dilution: Add the required volume of the intermediate dilution to your final culture volume. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture to achieve a final concentration of 10 µM.
-
Quantitative Data Summary:
| Solvent | Solubility of Fto-IN-1 TFA (a similar compound)[2] | Recommended Final Concentration in Cell Culture |
| DMSO | ≥ 50 mg/mL | < 0.5% (v/v)[3][4] |
| Water | Insoluble | N/A |
| Ethanol | Not Recommended | N/A |
Signaling Pathways and Experimental Workflows
Inhibition of FTO by this compound can impact several key cellular signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
FTO Inhibition and its Effect on Cellular Signaling
FTO is known to be involved in the regulation of several pathways, including the mTOR, autophagy, and WNT signaling pathways.[7] Inhibition of FTO can therefore lead to downstream effects on these pathways. For instance, this compound has been shown to induce autophagic cell death.[1]
Caption: FTO inhibition by this compound affects multiple signaling pathways.
Experimental Workflow for Testing this compound Efficacy
A typical workflow to assess the biological activity of this compound while avoiding precipitation issues.
References
Validation & Comparative
A Comparative Guide to FTO Inhibitors: Fto-IN-10 Versus Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target in various diseases, including cancer and metabolic disorders. As an RNA demethylase, FTO plays a pivotal role in post-transcriptional gene regulation, making the development of its inhibitors a fervent area of research. This guide provides an objective comparison of Fto-IN-10 with other prominent FTO inhibitors: Meclofenamic acid, Rhein, and FB23-2, supported by available experimental data.
Performance Comparison of FTO Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives against the FTO protein. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Target | IC50 (µM) | Selectivity | Key Findings |
| This compound | FTO | 4.5 | Not specified | Induces DNA damage and autophagic cell death in A549 lung cancer cells.[1] |
| Meclofenamic acid | FTO | ~7-17.4 | Selective for FTO over ALKBH5.[2][3] | A non-steroidal anti-inflammatory drug (NSAID) repurposed as a selective FTO inhibitor. Competes with the m6A-containing nucleic acid for FTO binding.[2][4] |
| Rhein | FTO | Not specified in µM | Moderate selectivity | The first identified cell-active FTO inhibitor.[5] Competitively binds to the FTO active site.[6] |
| FB23-2 | FTO | 2.6 | Selective for FTO over ALKBH5 and other kinases.[7] | A potent and selective inhibitor that suppresses proliferation and promotes differentiation/apoptosis in acute myeloid leukemia (AML) cells.[1][7] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key assays used to characterize FTO inhibitors.
In Vitro FTO Inhibition Assay (IC50 Determination)
This assay is fundamental to determining the potency of an FTO inhibitor. A common method is the fluorescence-based assay:
-
Reagents and Materials:
-
Recombinant human FTO protein
-
A specific methylated RNA or DNA oligonucleotide substrate (e.g., a single-stranded RNA with a single m6A modification)
-
A detection reagent that binds to the demethylated product, resulting in a fluorescent signal.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM α-ketoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O, 2 mM L-ascorbic acid, 0.1 mg/mL BSA).
-
Test inhibitors dissolved in DMSO.
-
-
Procedure:
-
The FTO enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate.
-
The methylated substrate is added to initiate the demethylation reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The detection reagent is added, and after a further incubation period, the fluorescence is measured using a plate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce the FTO enzymatic activity by 50%, is calculated from the dose-response curve.
-
Selectivity Assay (e.g., against ALKBH5)
To assess the selectivity of an FTO inhibitor, its activity against other related enzymes, such as ALKBH5, is measured.
-
Reagents and Materials:
-
Recombinant human ALKBH5 protein.
-
The same reagents and materials as the FTO inhibition assay, with ALKBH5 substituted for FTO.
-
-
Procedure:
-
The same in vitro inhibition assay protocol is followed, but with the ALKBH5 enzyme instead of FTO.
-
The IC50 value for the inhibitor against ALKBH5 is determined.
-
The selectivity is expressed as the ratio of the IC50 (ALKBH5) to the IC50 (FTO). A higher ratio indicates greater selectivity for FTO.
-
Cellular m6A Quantification Assay
This assay measures the ability of an inhibitor to increase the overall level of m6A in cellular RNA.
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., HeLa, A549, or relevant AML cell lines) are cultured under standard conditions.
-
Cells are treated with the FTO inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
-
RNA Extraction and m6A Quantification:
-
Total RNA is extracted from the treated and untreated cells.
-
The m6A levels are quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or commercially available m6A quantification kits.
-
An increase in the m6A/A ratio in inhibitor-treated cells compared to control cells indicates cellular FTO inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the FTO signaling pathway and a typical experimental workflow for comparing FTO inhibitors.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FTO Inhibitors: Fto-IN-10 vs. FB23
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of the FTO (fat mass and obesity-associated) protein: Fto-IN-10 and FB23. The FTO protein, an RNA demethylase, plays a crucial role in post-transcriptional gene regulation by removing the N6-methyladenosine (m6A) modification from RNA. Its dysregulation has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of FTO Inhibitors
The following table summarizes the key quantitative data for this compound and FB23, including the more cell-permeable derivative, FB23-2. It is important to note that the data presented here are compiled from separate studies, and direct head-to-head comparisons in the same experimental setup are limited.
| Parameter | This compound | FB23 | FB23-2 |
| Target | Human FTO demethylase | Human FTO demethylase | Human FTO demethylase |
| In Vitro IC50 | 4.5 µM | 60 nM | 2.6 µM[1] |
| Cellular IC50 (AML cells) | Not Reported | 23.6 µM (MONOMAC6), 44.8 µM (NB4)[1] | 0.8 µM (NB4), 1.5 µM (MONOMAC6)[1] |
| Mechanism of Action | Enters FTO's structural domain II binding pocket, interacting through hydrophobic and hydrogen bonding. | Directly binds to FTO and selectively inhibits its m6A demethylase activity.[1] | Directly binds to FTO and selectively inhibits its m6A demethylase activity.[1] |
| Reported Cellular Effects | Induces DNA damage and autophagic cell death in A549 lung cancer cells. | Suppresses proliferation and promotes differentiation/apoptosis in acute myeloid leukemia (AML) cells.[1] | Dramatically suppresses proliferation and promotes differentiation/apoptosis in human AML cell lines and primary blast AML cells in vitro.[1] |
| Downstream Targets Modulated | Not explicitly reported | Downregulates MYC and CEBPA; Upregulates RARA and ASB2 in AML cells.[1] | Downregulates MYC and CEBPA; Upregulates RARA and ASB2 in AML cells.[1] |
| In Vivo Efficacy | Not Reported | Not Reported | Significantly inhibits the progression of human AML cell lines and primary cells in xenotransplanted mice.[1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future experiments. Below are protocols for key assays used to characterize FTO inhibitors.
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO protein in a cell-free system.
Materials:
-
Recombinant human FTO protein
-
m6A-methylated RNA oligonucleotide substrate (e.g., a fluorescently quenched substrate that fluoresces upon demethylation)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM α-ketoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O, 2 mM L-ascorbic acid
-
Test compounds (this compound, FB23) dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no FTO enzyme).
-
Add the m6A-methylated RNA substrate to all wells.
-
Initiate the reaction by adding the recombinant FTO protein to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line of interest (e.g., NB4, MONOMAC6)
-
Test compound (e.g., FB23)
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against FTO
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture cells to a sufficient density.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble FTO protein in each sample by SDS-PAGE and Western blotting.
-
Quantify the band intensities and plot the fraction of soluble FTO as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Quantification of Cellular m6A Levels by LC-MS/MS
This method provides a highly accurate quantification of the global m6A levels in cellular RNA following inhibitor treatment.
Materials:
-
Cells treated with the FTO inhibitor or vehicle.
-
Total RNA extraction kit.
-
mRNA purification kit (Oligo(dT) beads).
-
Nuclease P1.
-
Bacterial alkaline phosphatase.
-
LC-MS/MS system.
-
m6A and adenosine standards.
Procedure:
-
Treat cells with the FTO inhibitor or vehicle for a desired time (e.g., 24-48 hours).
-
Extract total RNA from the cells.
-
Purify mRNA from the total RNA using oligo(dT) magnetic beads.
-
Digest the purified mRNA into single nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.
-
Analyze the digested nucleosides by LC-MS/MS.
-
Quantify the amounts of m6A and adenosine (A) by comparing their peak areas to a standard curve generated with known concentrations of m6A and adenosine standards.
-
Calculate the m6A/A ratio to determine the global m6A level. An increase in this ratio upon inhibitor treatment indicates FTO inhibition.
Mandatory Visualization
FTO Signaling Pathway and Inhibition
Caption: FTO signaling pathway and points of inhibition.
Experimental Workflow for FTO Inhibitor Characterization
Caption: Workflow for FTO inhibitor characterization.
References
FTO-IN-10 vs. Meclofenamic Acid: A Comparative Guide to FTO Inhibition
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target in various diseases, including cancer and obesity, owing to its role as an N6-methyladenosine (m6A) RNA demethylase. Consequently, the development of potent and selective FTO inhibitors is an area of intense research. This guide provides an objective comparison of two prominent FTO inhibitors, Fto-IN-10 and meclofenamic acid, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Both this compound and meclofenamic acid are effective inhibitors of the FTO protein. This compound exhibits a lower IC50 value in a specific experimental setting, suggesting higher potency. Meclofenamic acid, a well-established non-steroidal anti-inflammatory drug (NSAID), has been extensively characterized as a competitive inhibitor of FTO that acts by displacing the m6A-containing nucleic acid substrate. The choice between these inhibitors will depend on the specific experimental context, including the desired potency, mechanism of action, and potential off-target effects.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and meclofenamic acid against the FTO protein. It is crucial to note that these values were determined in different studies using varied experimental methodologies, which may account for the observed differences in potency.
| Inhibitor | IC50 (µM) | Assay Type | Substrate | Reference |
| This compound | 4.5 | Not specified | Not specified | [1] |
| Meclofenamic Acid | 7 | HPLC-based assay | single-stranded DNA (ssDNA) | [2] |
| 8 | HPLC-based assay | single-stranded RNA (ssRNA) | [2] | |
| 17.4 | Fluorescence Polarization | single-stranded DNA (ssDNA) competition | [2] |
Mechanism of Action
This compound is reported to bind to the structural domain II binding pocket of the FTO protein[1]. This interaction is believed to allosterically inhibit the enzyme's demethylase activity.
Meclofenamic acid acts as a competitive inhibitor of FTO. Mechanistic studies have shown that it directly competes with the m6A-containing nucleic acid for binding to the FTO active site[2][3][4]. This competitive binding prevents the demethylation of the target RNA.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and meclofenamic acid are provided below.
In Vitro FTO Inhibition Assay (Fluorescence-based)
This protocol is adapted from a high-throughput screening method for FTO inhibitors.
Materials:
-
Recombinant human FTO protein
-
m6A-containing fluorescent RNA substrate (e.g., m6A7-Broccoli)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA
-
Inhibitor compounds (this compound or meclofenamic acid) dissolved in DMSO
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the m6A-containing fluorescent RNA substrate.
-
Add the inhibitor compound at various concentrations to the wells of the 384-well plate. Include a DMSO-only control.
-
Initiate the reaction by adding the recombinant FTO protein to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
In Vitro FTO Inhibition Assay (HPLC-based)
This method allows for the direct quantification of the demethylated product.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded DNA or RNA oligonucleotides
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid
-
Inhibitor compounds
-
Enzymes for nucleic acid digestion (e.g., nuclease P1, alkaline phosphatase)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Set up the reaction mixture containing the reaction buffer, m6A-containing substrate, and the inhibitor at various concentrations.
-
Start the reaction by adding the FTO enzyme.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by heat inactivation or addition of a chelating agent (e.g., EDTA).
-
Digest the nucleic acid substrate into individual nucleosides using appropriate enzymes.
-
Analyze the resulting nucleosides by HPLC to quantify the amounts of m6A and adenosine.
-
Calculate the percentage of inhibition based on the reduction in the formation of the demethylated product.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow for FTO Inhibition Assay
Caption: A generalized workflow for determining the inhibitory activity of compounds against the FTO protein.
FTO Signaling Pathway in Cancer
Caption: FTO's role in cancer signaling through m6A demethylation of key oncogenic mRNAs.
Conclusion
Both this compound and meclofenamic acid are valuable tools for investigating the biological functions of FTO. This compound appears to be a more potent inhibitor based on its reported IC50 value, though direct comparative studies are lacking. Meclofenamic acid, with its well-defined competitive mechanism of action and extensive characterization, offers a reliable option for FTO inhibition. Researchers should carefully consider the specific requirements of their experimental design, including desired potency, mechanism of action, and potential for off-target effects, when selecting an FTO inhibitor. This guide provides a foundation for making an informed decision and for designing rigorous experiments to further elucidate the role of FTO in health and disease.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]
- 4. meclofenamic-acid-selectively-inhibits-fto-demethylation-of-m6a-over-alkbh5 - Ask this paper | Bohrium [bohrium.com]
Comparative Guide: Fto-IN-10 vs. CS1/CS2 Inhibitors in FTO-Targeted Research
This guide provides a comprehensive comparison of Fto-IN-10 and the CS1/CS2 series of inhibitors, focusing on their performance as inhibitors of the Fat Mass and Obesity-Associated (FTO) protein. This document is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental details to inform inhibitor selection and experimental design.
Introduction to FTO and its Inhibition
The FTO protein is an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) on RNA.[1][2][3] This post-transcriptional modification plays a crucial role in regulating gene expression, and its dysregulation has been implicated in various diseases, including cancer and obesity.[1][2] Consequently, the development of small-molecule inhibitors targeting FTO has become a significant area of research. This guide focuses on comparing a lesser-known inhibitor, this compound, with the more recently identified and potent inhibitors, CS1 (Bisantrene) and CS2 (Brequinar).[4][5]
Performance Comparison
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, CS1, and CS2, focusing on their inhibitory potency against FTO and their effects on cancer cell lines.
Table 1: Inhibitory Potency against FTO
| Inhibitor | Target | IC50 | Assay Type |
| This compound | Human FTO | 4.5 µM | In vitro demethylase activity assay |
| CS1 (Bisantrene) | Human FTO | Low nanomolar | In vitro (cell-free) m6A demethylation assays |
| CS2 (Brequinar) | Human FTO | Low nanomolar | In vitro (cell-free) m6A demethylation assays |
Table 2: Efficacy in Cancer Cell Lines
| Inhibitor | Cell Line(s) | IC50 / Effect |
| This compound | A549 (Lung Carcinoma) | Induces DNA damage and autophagic cell death |
| CS1 (Bisantrene) | Acute Myeloid Leukemia (AML) cell lines (FTO-High) | Low nanomolar range[3] |
| Colorectal Cancer (CRC) cell lines (HCT-116, SW620, etc.) | ~290 nM (HCT-116)[6] | |
| Melanoma cell lines | < 100 nM in 60% of lines tested[7] | |
| CS2 (Brequinar) | Acute Myeloid Leukemia (AML) cell lines (FTO-High) | Low nanomolar range[3] |
Mechanism of Action
This compound: This inhibitor is reported to bind to the structural domain II of the FTO protein. Its mechanism involves inducing DNA damage and promoting autophagic cell death in cancer cells.
CS1 (Bisantrene) and CS2 (Brequinar): These compounds act by directly occupying the catalytic pocket of FTO.[4][5] This binding prevents FTO from interacting with its m6A-modified RNA substrates, thereby inhibiting its demethylase activity.[5] This leads to an increase in global m6A levels in cells.[6] The anti-leukemic effects of CS1 and CS2 are dependent on the abundance of FTO in the cells.[3]
Signaling Pathways
Inhibition of FTO by these compounds has been shown to modulate several key signaling pathways implicated in cancer progression.
-
MYC and CEBPA Signaling: CS1 and CS2 treatment leads to a substantial decrease in the expression of the oncogenes MYC and CEBPA.[4] This is a critical mechanism of their anti-leukemic effects.
-
Wnt Signaling: FTO has been shown to regulate the Wnt signaling pathway.[8] Inhibition of FTO can lead to the attenuation of the canonical Wnt/β-Catenin signaling pathway.[8]
-
STAT3 Signaling: Inhibition of hypothalamic FTO can activate STAT3 through the ERK1/2 pathway, which is associated with reductions in food intake and body weight.[9] In the context of cancer, FTO overexpression has been linked to doxorubicin resistance via the STAT3 pathway.[9]
-
PI3K/Akt Signaling: FTO has been implicated in the regulation of the PI3K/Akt signaling pathway.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate FTO inhibitors.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of inhibitors on cancer cell proliferation and determine IC50 values.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
FTO inhibitor (this compound, CS1, or CS2) dissolved in a suitable solvent (e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the FTO inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
m6A Dot Blot Assay
This semi-quantitative method is used to determine the global m6A levels in RNA following inhibitor treatment.
Materials:
-
Total RNA or mRNA isolated from treated and control cells
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-m6A antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Isolate total RNA from cells treated with the FTO inhibitor or a vehicle control. Purify mRNA if desired.
-
Denature the RNA samples by heating at 65°C for 5 minutes.
-
Spot serial dilutions of the denatured RNA onto a nylon membrane.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane four times with TBST.
-
Apply ECL substrate and visualize the signal using an imaging system.
-
Quantify the dot intensity using software like ImageJ. Methylene blue staining can be used as a loading control.[5]
Western Blot Analysis
This technique is used to analyze the protein levels of FTO and downstream signaling molecules.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-MYC, anti-CEBPA, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Lyse cells treated with the FTO inhibitor or vehicle control in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane four times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.[8]
Visualizations
FTO Inhibition and Downstream Signaling
The following diagrams illustrate the key signaling pathways affected by FTO inhibition.
Caption: FTO inhibition blocks RNA demethylation, affecting oncogenic pathways.
Experimental Workflow for FTO Inhibitor Evaluation
Caption: Workflow for evaluating FTO inhibitor efficacy in cancer cells.
Conclusion
Both this compound and the CS1/CS2 inhibitors target the FTO protein, a key regulator of RNA methylation. However, the available data suggests a significant difference in their potency and the extent of their characterization. CS1 and CS2 have demonstrated high potency in the low nanomolar range against FTO and have shown significant anti-tumor activity in a variety of cancer models. Their mechanism of action, involving the direct inhibition of FTO's catalytic activity and subsequent downregulation of oncogenic pathways like MYC, is well-documented.
In contrast, this compound has a reported IC50 in the micromolar range, indicating lower potency compared to CS1 and CS2. While it has been shown to induce cell death in A549 lung cancer cells, extensive data on its efficacy across a broader range of cancer types and its specific impact on downstream signaling pathways are less available in the public domain.
For researchers seeking a highly potent and well-characterized FTO inhibitor for in vitro and in vivo studies, particularly in the context of leukemia and other cancers with high FTO expression, CS1 and CS2 appear to be superior choices based on current literature. Further investigation into this compound is required to fully understand its therapeutic potential and to draw a more direct comparison with the CS series of inhibitors. This guide provides a foundation for such comparative studies and aids in the rational selection of chemical tools for FTO research.
References
- 1. aging-us.com [aging-us.com]
- 2. Frontiers | RNA Demethylase FTO Mediated RNA m6A Modification Is Involved in Maintaining Maternal-Fetal Interface in Spontaneous Abortion [frontiersin.org]
- 3. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1stoncology.com [1stoncology.com]
- 8. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of FTO in Adipocyte Development and Function: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FTO Inhibitors: Fto-IN-10 vs. MO-I-500
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of the Fat Mass and Obesity-Associated (FTO) protein: Fto-IN-10 and MO-I-500. The FTO protein, an RNA demethylase, has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders, making the characterization of its inhibitors crucial for advancing research and development.
Executive Summary
Both this compound and MO-I-500 are effective inhibitors of the FTO protein. MO-I-500 has a well-documented half-maximal inhibitory concentration (IC50) of 8.7 µM.[1][2] While a specific IC50 value for this compound is not as widely reported, comparative studies and related compound analyses suggest its potency is also in the low micromolar range. This guide presents available quantitative data, detailed experimental protocols for assessing inhibitor efficacy, and visual representations of the associated signaling pathways and experimental workflows to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and MO-I-500, focusing on their in vitro efficacy.
| Inhibitor | IC50 (µM) | Cell Line | Assay Type | Effect | Reference |
| MO-I-500 | 8.7 | Purified FTO | Demethylase activity assay | Inhibition of m6A demethylation | [1][2] |
| 25 | HeLa | In-cell RNA methylation assay | 9.3% increase in total RNA N6-methyladenosine | [1] | |
| 25 | SUM149-Luc | Colony formation assay | >95% inhibition of colony formation | [1] | |
| This compound | 12.5 | Purified FTO | m6A-probe fluorescence assay | Inhibition of m6A demethylation | [3] |
Table 1: In Vitro Efficacy of this compound and MO-I-500
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols offer a foundation for reproducing and expanding upon the presented findings.
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a high-throughput screening method for FTO inhibitors.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FTO's demethylase activity.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA substrate (e.g., a fluorescently labeled oligonucleotide)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Test compounds (this compound or MO-I-500) dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the m6A-containing RNA substrate to all wells.
-
Initiate the reaction by adding the recombinant FTO protein to all wells except the negative control.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of target engagement by an inhibitor within a cellular context.[5][6]
Objective: To determine if a compound binds to and stabilizes the FTO protein in intact cells.
Materials:
-
Cultured cells expressing FTO
-
Test compounds (this compound or MO-I-500)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-buffered saline (PBS)
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-FTO antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cool the samples and lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration in each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-FTO antibody.
-
Detect the FTO protein bands using a chemiluminescence system.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Western Blotting for FTO Protein Levels
This protocol is used to determine the effect of inhibitors on the expression level of the FTO protein.[7][8]
Objective: To quantify the amount of FTO protein in cell lysates after treatment with an inhibitor.
Materials:
-
Cell lysates prepared as described in the CETSA protocol.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against FTO.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FTO antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.
-
Quantify the band intensities to determine the relative FTO protein levels.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways involving FTO and a typical experimental workflow for inhibitor screening.
Caption: FTO-mediated demethylation of m6A RNA influences gene expression and key cancer signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypothalamic-Specific Manipulation of Fto, the Ortholog of the Human Obesity Gene FTO, Affects Food Intake in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of FTO Inhibitors in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target in acute myeloid leukemia (AML). As an N6-methyladenosine (m6A) RNA demethylase, FTO plays a pivotal oncogenic role in leukemogenesis. Its inhibition presents a promising strategy to combat AML. This guide provides a head-to-head comparison of key FTO inhibitors, summarizing their performance based on available experimental data.
Performance of FTO Inhibitors in AML Cell Lines
The efficacy of FTO inhibitors has been evaluated across various AML cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of prominent FTO inhibitors, providing a quantitative measure of their anti-proliferative activity.
| Inhibitor | Cell Line | IC50 (µM) | Citation(s) |
| FB23 | NB4 | 44.8 | [1] |
| MONOMAC6 | 23.6 | [1] | |
| FB23-2 | NB4 | 0.8 - 1.5 | [1] |
| MONOMAC6 | 0.8 - 1.5 | [1] | |
| CS1 (Bisantrene) | FTO-High AML cell lines | Low nanomolar range | [1][2] |
| CS2 (Brequinar) | FTO-High AML cell lines | Low nanomolar range | [1][2] |
| R-2HG | R-2HG-sensitive leukemia cell lines | Effective at ~300 µM |
Note: CS1 and CS2 have been reported to have IC50 values 10 to 30 times lower than FB23-2 in AML cells[2].
Cellular Effects of FTO Inhibition in AML
Inhibition of FTO in AML cells leads to a cascade of anti-leukemic effects, primarily driven by the increase in global m6A RNA methylation. This results in decreased stability of key oncogenic transcripts and enhanced expression of tumor suppressor genes.
| Cellular Effect | FTO Inhibitor(s) | Observations in AML Cells | Citation(s) |
| Apoptosis Induction | FB23-2, CS1, CS2, R-2HG | Significantly increased apoptosis and cell cycle arrest. | [2] |
| Myeloid Differentiation | FB23-2, CS1, CS2 | Promoted myeloid differentiation, especially in combination with all-trans retinoic acid (ATRA). | [2] |
| Downregulation of Oncogenes | FB23-2, R-2HG, CS1, CS2 | Decreased mRNA and protein levels of MYC and CEBPA. | |
| Upregulation of Tumor Suppressors | FB23-2, R-2HG | Increased mRNA and protein levels of ASB2 and RARA. |
Signaling Pathways and Experimental Workflows
FTO Signaling Pathway in AML
FTO inhibition reverses the oncogenic signaling driven by its demethylase activity. The diagram below illustrates the key molecular players and their relationships following FTO inhibition in AML cells.
Caption: FTO inhibition increases m6A methylation, leading to altered gene expression and anti-leukemic effects.
Experimental Workflow: In Vitro AML Cell Viability Assay
The following diagram outlines a typical workflow for assessing the viability of AML cells following treatment with FTO inhibitors.
Caption: A generalized workflow for determining the IC50 of FTO inhibitors in AML cell lines.
Experimental Protocols
Cell Viability Assay (CCK-8/MTS)
This protocol is used to determine the anti-proliferative effects of FTO inhibitors on AML cells.
-
Cell Seeding: AML cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Inhibitor Treatment: A serial dilution of the FTO inhibitor is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) or 20 µL of MTS reagent is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance is measured at 450 nm for CCK-8 or 490 nm for MTS using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This protocol is used to assess the protein levels of FTO and its downstream targets.
-
Cell Lysis: AML cells, after treatment with FTO inhibitors for a specified time, are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against FTO, MYC, CEBPA, ASB2, RARA, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The band intensities are quantified using densitometry software and normalized to the loading control.
In Vivo Xenograft Model
This protocol is used to evaluate the anti-leukemic efficacy of FTO inhibitors in a living organism.
-
Cell Implantation: Immunodeficient mice (e.g., NSG) are intravenously or subcutaneously injected with human AML cell lines or patient-derived xenograft (PDX) cells.
-
Tumor Growth and Monitoring: Tumor burden is monitored by bioluminescence imaging (if cells are luciferase-tagged) or palpation.
-
Inhibitor Treatment: Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups. The FTO inhibitor is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is measured regularly. The overall survival of the mice is monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors or bone marrow can be harvested to assess target engagement by measuring m6A levels and the expression of downstream target proteins via Western blot or immunohistochemistry.
-
Toxicity Assessment: The body weight and general health of the mice are monitored throughout the experiment to assess any potential toxicity of the inhibitor.
References
Fto-IN-10: A Potent FTO Inhibitor with a Currently Undisclosed Broader Demethylase Specificity Profile
For researchers, scientists, and drug development professionals, Fto-IN-10 has emerged as a potent inhibitor of the fat mass and obesity-associated protein (FTO), a key N6-methyladenosine (m6A) RNA demethylase. With a reported half-maximal inhibitory concentration (IC50) of 4.5 μM, this compound serves as a valuable chemical tool for studying the biological roles of FTO in various physiological and pathological processes, including cancer.[1] However, a comprehensive analysis of its specificity against a wider panel of demethylases has not been detailed in the primary scientific literature.
The discovery of this compound, also identified as compound 7 in its initial publication, highlighted a series of 1,8-naphthalimide derivatives with promising anti-tumor activities linked to their ability to inhibit FTO.[2][3] While its potency against FTO is established, its selectivity—a critical parameter for a chemical probe or a therapeutic lead—remains an area for further investigation. The comparison with other demethylases is crucial as FTO belongs to the AlkB family of non-heme Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenases, which includes other RNA demethylases like ALKBH5.[4][5] High selectivity is desirable to ensure that the observed biological effects are attributable to the inhibition of FTO and not off-target interactions with other demethylases.
Comparative Inhibitory Activity
Due to the limited publicly available data on the specificity of this compound, this guide provides a comparative table including this compound's known activity against FTO and, for contextual reference, the selectivity profiles of other notable FTO inhibitors against ALKBH5, a closely related m6A demethylase.
| Inhibitor | FTO IC50 (μM) | ALKBH5 IC50 (μM) | Selectivity (ALKBH5/FTO) | Reference |
| This compound | 4.5 | Data not available | Data not available | [1] |
| Compound 12 | 0.6 | 96.5 | >100-fold | [6] |
| FB23-2 | Not specified | No significant inhibition | Highly Selective | [5] |
Table 1: Comparison of the in vitro inhibitory potency of this compound and other representative FTO inhibitors. The selectivity is expressed as the ratio of the IC50 value against ALKBH5 to that against FTO.
Experimental Methodologies
The determination of an inhibitor's potency and selectivity against demethylases is typically achieved through in vitro enzymatic assays. A commonly employed method is a fluorescence-based assay that monitors the demethylation of a methylated RNA substrate.
Protocol: In Vitro FTO Inhibition Assay
This protocol outlines a general procedure for measuring the inhibitory activity of compounds against FTO, adapted from established methodologies.
Materials:
-
Recombinant human FTO protein
-
Methylated RNA substrate (e.g., a short RNA oligonucleotide containing a single m6A modification)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 μM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin (BSA).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A detection system to quantify the demethylated product (e.g., based on fluorescence, luminescence, or mass spectrometry).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the methylated RNA substrate, and the recombinant FTO enzyme.
-
Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the demethylation reaction and incubate at 37°C for a specified period (e.g., 60 minutes).
-
Terminate the reaction, for instance, by adding a chelating agent like EDTA.
-
Quantify the amount of demethylated product formed.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Specificity Profiling: To determine the specificity of an inhibitor, the same assay is performed with other demethylases (e.g., ALKBH5, KDM family members) by substituting the FTO enzyme with the respective demethylase and using its appropriate substrate.
Workflow for Determining Demethylase Inhibitor Specificity
The following diagram illustrates a typical workflow for assessing the specificity of a novel demethylase inhibitor.
Caption: Workflow for assessing this compound specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A strategy based on nucleotide specificity leads to a subfamily-selective and cell-active inhibitor of N 6-methyladenosine demethylase FTO - PMC [pmc.ncbi.nlm.nih.gov]
Validating FTO Inhibitor Efficacy: A Comparative Guide to Fto-IN-10 and FTO Knockdown
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of epitranscriptomics has identified the fat mass and obesity-associated (FTO) protein as a critical regulator of N6-methyladenosine (m6A) RNA modification and a promising therapeutic target in various diseases, particularly cancer. Small molecule inhibitors, such as Fto-IN-10, have emerged as valuable tools to probe FTO function and as potential therapeutic agents. However, rigorous validation of their on-target effects is paramount. This guide provides a comprehensive comparison of the experimental results obtained from using a specific FTO inhibitor, exemplified by compounds like this compound, against the gold-standard method of FTO knockdown via RNA interference (siRNA/shRNA).
The Critical Role of Validation
While small molecule inhibitors offer temporal and dose-dependent control over protein function, the potential for off-target effects necessitates thorough validation.[1] FTO knockdown, through the specific degradation of FTO mRNA, provides a highly specific method to ascertain the cellular consequences of reduced FTO activity. Comparing the phenotypic and molecular outcomes of inhibitor treatment with those of FTO knockdown is a crucial step in confirming that the inhibitor's effects are indeed mediated through the intended target.
Comparative Analysis of FTO Inhibition vs. Knockdown
The primary endpoint for validating an FTO inhibitor is to demonstrate that its biological effects phenocopy those induced by FTO knockdown. This includes effects on global m6A levels, cell viability, proliferation, and downstream signaling pathways.
Global m6A Methylation Levels
A direct consequence of FTO inhibition or knockdown is the accumulation of m6A in cellular RNA. Studies have shown that treatment with FTO inhibitors leads to a significant increase in global m6A levels, an effect that is mirrored in cells where FTO has been silenced using shRNA. For instance, treatment of glioblastoma stem cells (GSCs) with the FTO inhibitor FTO-04 resulted in an increase in both m6A and N6,2′-O-dimethyladenosine (m6Am) levels, consistent with the effects observed after FTO knockdown.[2] Similarly, the inhibitor FTO-43N was shown to increase m6A and m6Am levels in gastric cancer cells in a manner comparable to FTO knockdown.[3]
| Treatment | Cell Line | Fold Increase in m6A | Fold Increase in m6Am | Reference |
| FTO Knockdown (shFTO) | Glioblastoma Stem Cells | ~1.5x | Significant Increase | [2] |
| FTO-04 | Glioblastoma Stem Cells | ~1.4x | ~3.2x | [2] |
| FTO Knockdown (shFTO) | Gastric Cancer Cells (AGS) | Observable Increase | - | [3] |
| FTO-43N | Gastric Cancer Cells (AGS) | Comparable to Knockdown | Comparable to Knockdown | [3] |
Cellular Phenotypes: Proliferation, Viability, and Self-Renewal
A consistent observation across numerous cancer types is that the reduction of FTO activity, either through inhibition or knockdown, leads to decreased cell proliferation, viability, and self-renewal capacity.
In glioblastoma stem cells, both FTO knockdown and treatment with the inhibitor FTO-04 led to a significant reduction in neurosphere size, a measure of self-renewal.[2] In gastric cancer cells, FTO-43N was found to impair cell growth with a potency comparable to the chemotherapeutic agent 5-fluorouracil, mirroring the anti-proliferative effects of FTO knockdown.[3]
| Method | Cell Type | Observed Effect | Reference |
| FTO Knockdown | Glioblastoma Stem Cells | Reduced neurosphere size | [2] |
| FTO Inhibitor (FTO-04) | Glioblastoma Stem Cells | Reduced neurosphere size | [2] |
| FTO Knockdown | Gastric Cancer Cells | Decreased proliferation | [3] |
| FTO Inhibitor (FTO-43N) | Gastric Cancer Cells | Impaired cell growth | [3] |
| FTO Knockdown | Breast Cancer Cells | Suppressed proliferation and metastasis | [4] |
| FTO Inhibitor (FB23) + Ibrutinib | Breast Cancer Cells | Synergistically suppressed malignancy | [4] |
Signaling Pathway Modulation
To further validate the on-target effects of an FTO inhibitor, it is essential to demonstrate that it modulates the same downstream signaling pathways as FTO knockdown. FTO is known to regulate several key cancer-related pathways, including Wnt/β-catenin and PI3K/Akt signaling.
A study on the FTO inhibitor FTO-43N in gastric cancer cells showed that the compound downregulated Wnt (indicated by Axin 1 and β-catenin expression) and PI3K-Akt (marked by Ser473-Akt phosphorylation) signaling, an effect that was consistent with the phenotype observed after FTO knockdown using shRNA.[3]
. FTO Signaling Pathways
Caption: FTO regulates key signaling pathways involved in cancer progression.
Experimental Workflow for Validation
A robust workflow is necessary to systematically compare the effects of an FTO inhibitor with FTO knockdown. This workflow should encompass molecular, cellular, and in vivo analyses.
. Experimental Validation Workflow
Caption: A typical workflow for validating an FTO inhibitor against FTO knockdown.
Detailed Experimental Protocols
FTO Knockdown using siRNA
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute FTO-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium and incubate for 5 minutes.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream analyses.
-
Validation of Knockdown: Confirm the reduction in FTO mRNA and protein levels using qRT-PCR and Western blotting, respectively.
Western Blotting for FTO and Signaling Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FTO or the signaling protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for FTO mRNA
-
RNA Extraction: Isolate total RNA from cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for FTO and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of FTO mRNA.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and treat with the FTO inhibitor or transfect with siRNA.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Conclusion
The validation of this compound or any novel FTO inhibitor against FTO knockdown is a fundamentally important step in its preclinical development. By demonstrating a consistent and comparable impact on m6A levels, cellular phenotypes, and downstream signaling pathways, researchers can confidently attribute the observed effects to the specific inhibition of FTO. This rigorous validation process is essential for advancing our understanding of FTO biology and for the development of effective and specific FTO-targeted therapies.
References
- 1. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells [ijbs.com]
Cross-Validation of FTO Inhibition: A Comparative Analysis of Fto-IN-10 and Genetic Models
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the pharmacological inhibitor Fto-IN-10 with various genetic models of Fat Mass and Obesity-Associated (FTO) protein modulation. This analysis, supported by experimental data, aims to facilitate the cross-validation of findings and guide future research in targeting FTO for therapeutic interventions in oncology and metabolic diseases.
The FTO protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant target in multiple pathologies, including cancer and obesity. Understanding the parallels and distinctions between pharmacological inhibition and genetic manipulation of FTO is crucial for validating its therapeutic potential and elucidating its complex biological roles. This guide focuses on this compound, a potent FTO inhibitor, and compares its observed effects with the phenotypes of FTO knockout, point mutation, and overexpression genetic models.
Comparative Analysis of this compound and Genetic Models
The effects of FTO modulation, whether through pharmacological or genetic means, manifest in various cellular and physiological processes. The following tables summarize the key findings from studies on this compound and different FTO genetic mouse models, providing a basis for cross-validation.
Table 1: Effects on Cancer Cell Lines (A549 Lung Cancer Cells)
| Parameter | This compound (Compound 7) | FTO Knockdown/Knockout | FTO Overexpression |
| Cell Viability | Decreased (IC50 ≈ 3-4.5 μM)[1] | Generally decreased | Generally increased |
| DNA Damage | Induced[1] | Increased sensitivity to DNA damaging agents[2] | Potentially decreased sensitivity |
| Autophagy | Induced autophagic cell death[1] | Can be induced, leading to cell death[3] | May suppress autophagy |
| m6A RNA Levels | Increased (inferred) | Increased | Decreased |
Table 2: Phenotypic Effects in Genetic Mouse Models
| Parameter | FTO Knockout (KO) | FTO Point Mutation (I367F) | FTO Overexpression |
| Body Weight | Reduced[4][5][6] | Reduced[4][6] | Increased[3][5] |
| Fat Mass | Reduced[4][6] | Reduced[4][6] | Increased[5] |
| Energy Expenditure | Increased[4][6] | Increased[4][6] | No significant change |
| Food Intake | Unchanged or relatively increased[4][6] | Unchanged[4][6] | Increased[5] |
| Growth | Postnatal growth retardation[5] | Normal | Normal |
| Cancer Phenotype | Not extensively studied | Not extensively studied | Can promote tumorigenesis[7][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Caption: FTO inhibition by this compound or genetic knockdown increases m6A RNA methylation, altering target gene expression and leading to anti-cancer effects.
Caption: Workflow for assessing the anti-tumor effects of this compound on A549 lung cancer cells.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key experiments cited in the analysis of this compound and FTO genetic models.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
DNA Damage Assay (γH2A.X Immunofluorescence)
-
Cell Culture and Treatment: Grow A549 cells on coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2A.X (γH2A.X) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number and intensity of γH2A.X foci per nucleus.
Autophagy Assay (LC3 Puncta Formation)
-
Cell Transfection (Optional): For enhanced visualization, cells can be transfected with a GFP-LC3 or RFP-LC3 plasmid.
-
Cell Culture and Treatment: Plate the cells on coverslips and treat with this compound. Include positive (e.g., rapamycin) and negative controls.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the DNA damage assay protocol.
-
Antibody Staining (for endogenous LC3): If not using a fluorescently tagged LC3, incubate with a primary antibody against LC3, followed by a fluorescent secondary antibody.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Autophagy is indicated by the formation of distinct puncta (dots) of LC3 in the cytoplasm. Quantify the number of puncta per cell.
3D Multicellular Tumor Spheroid Assay
-
Spheroid Formation: Seed A549 cells in a low-adhesion 96-well plate to allow for the formation of spheroids over 3-4 days.
-
Treatment: Once spheroids have formed, add this compound at various concentrations to the culture medium.
-
Growth Monitoring: Monitor the growth of the spheroids over several days by measuring their diameter using a microscope.
-
Viability Assessment (Optional): At the end of the experiment, assess the viability of the cells within the spheroids using a viability stain (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).
-
Data Analysis: Plot the spheroid volume over time for each treatment condition to assess the inhibitory effect of the compound.
Discussion and Conclusion
The comparison between the effects of this compound and FTO genetic models reveals significant parallels, providing a strong basis for the cross-validation of FTO's role in cancer and metabolism. The anti-proliferative, DNA-damaging, and autophagy-inducing effects of this compound in cancer cells are consistent with the expected outcomes of FTO inhibition based on genetic knockdown studies. Similarly, the lean phenotype observed in FTO knockout and point mutation mice aligns with the therapeutic goal of FTO inhibitors in the context of obesity.
However, it is important to note the differences. The growth retardation seen in complete FTO knockout mice is a potential concern for systemic FTO inhibition, suggesting that the dosage and timing of pharmacological intervention will be critical. The FTO point mutation model (I367F), which results in a less severe phenotype than the full knockout, may be a more relevant model for predicting the effects of partial and reversible pharmacological inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Author Guidelines [researcher-resources.acs.org]
- 3. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. A Mouse Model for the Metabolic Effects of the Human Fat Mass and Obesity Associated FTO Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTO – A Common Genetic Basis for Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical Enzymatic Functions of FTO in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-10: A Comparative Analysis of its Therapeutic Potential in the Landscape of FTO Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fto-IN-10, a potent inhibitor of the fat mass and obesity-associated (FTO) protein, with other established FTO inhibitors. This analysis is supported by experimental data to objectively evaluate its therapeutic potential.
The FTO protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, including cancer and obesity. Its role in post-transcriptional gene regulation makes it a critical player in cellular processes such as proliferation, differentiation, and metabolism. The development of small molecule inhibitors targeting FTO is a rapidly advancing field. This guide focuses on this compound and compares its performance with other notable FTO inhibitors like FB23, Bisantrene (CS1), Rhein, and Meclofenamic acid.
Comparative Efficacy of FTO Inhibitors
The therapeutic potential of an FTO inhibitor is primarily determined by its potency, selectivity, and cellular efficacy. The following table summarizes the key quantitative data for this compound and its counterparts.
| Inhibitor | Chemical Class | IC50 (FTO) | Cellular IC50 | Reported Cellular Effects |
| This compound | 1,8-Naphthalimide derivative | 4.5 µM[1] | Not Reported | Induces DNA damage and autophagic cell death in A549 lung cancer cells.[1] |
| FB23 | Not Specified | 60 nM[2][3] | 23.6 µM (MONOMAC6 AML cells), 44.8 µM (NB4 AML cells)[2] | Suppresses proliferation of acute myeloid leukemia (AML) cells.[2] |
| Bisantrene (CS1) | Anthracenyl bishydrazone | 142 nM[4] | Sub-micromolar in various cancer cell lines (e.g., 290 nM in HCT116 colorectal cancer cells)[5] | Potent anti-leukemic efficacy[6]; suppresses cancer stem cell maintenance and immune evasion.[6] |
| Rhein | Anthraquinone | Not explicitly stated, but identified as the first FTO inhibitor.[7][8] | Did not impair viability in BE(2)-C neuroblastoma cells at 20 µM.[7] | Competitively binds to the FTO active site.[8] |
| Meclofenamic acid | Fenamate (NSAID) | ~7-8 µM[9] | >120 µM (HeLa cells)[7] | Selectively inhibits FTO over the related ALKBH5 demethylase.[9] |
This compound , with an IC50 of 4.5 µM, demonstrates potent inhibition of the FTO enzyme.[1] Its ability to induce DNA damage and autophagy in cancer cells highlights a potential mechanism for its anti-tumor activity.[1] In comparison, FB23 and Bisantrene (CS1) exhibit significantly lower enzymatic IC50 values in the nanomolar range, indicating higher potency at the molecular level.[2][3][4] Bisantrene, in particular, shows strong cellular efficacy with sub-micromolar IC50 values in various cancer cell lines and has demonstrated potent anti-leukemic effects.[5][6]
Rhein and Meclofenamic acid , while being important early-generation FTO inhibitors, show weaker potency and cellular activity compared to the more recently developed compounds.[7] Meclofenamic acid's key advantage lies in its selectivity for FTO over ALKBH5, another m6A demethylase.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of FTO inhibition and the process of inhibitor discovery, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of FTO inhibitors.
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO protein.
Materials:
-
Recombinant human FTO protein
-
m6A-containing fluorescently labeled RNA substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Co-factors: (NH4)2Fe(SO4)2·6H2O, 2-oxoglutarate, L-ascorbic acid
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of fluorescence detection
Protocol:
-
Prepare a reaction mixture containing assay buffer, co-factors, and the m6A-containing fluorescent RNA substrate.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no FTO enzyme).
-
Initiate the reaction by adding the recombinant FTO protein to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity in each well using a plate reader. The signal is inversely proportional to FTO activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to FTO within a cellular context.
Materials:
-
Cultured cells (e.g., A549)
-
Test compound (this compound)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents and equipment (or other protein detection method)
-
Anti-FTO antibody
Protocol:
-
Treat cultured cells with the test compound or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FTO protein in each sample by Western blotting or another sensitive protein detection method.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Quantification of Cellular m6A Levels
This protocol is used to determine the effect of an FTO inhibitor on the overall m6A levels in cellular mRNA.
Materials:
-
Cultured cells
-
Test compound (this compound)
-
Total RNA extraction kit
-
mRNA purification kit (e.g., oligo(dT) beads)
-
m6A quantification kit (e.g., ELISA-based or LC-MS/MS)
-
Spectrophotometer for RNA quantification
Protocol:
-
Treat cells with the test compound or DMSO for a specified duration.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Purify mRNA from the total RNA population using oligo(dT) magnetic beads.
-
Quantify the concentration of the purified mRNA.
-
Measure the m6A levels in the mRNA samples using a commercial m6A quantification kit following the manufacturer's instructions. This is often an ELISA-based assay where an anti-m6A antibody is used to detect the modification.
-
Alternatively, for more precise quantification, digest the mRNA to single nucleosides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
An increase in the m6A/A ratio in inhibitor-treated cells compared to control cells indicates successful inhibition of FTO in the cellular environment.
Conclusion
This compound is a promising FTO inhibitor with demonstrated in vitro potency and a distinct mechanism of inducing cell death in cancer cells. While more potent inhibitors like FB23 and Bisantrene exist in terms of enzymatic inhibition, the unique cellular effects of this compound warrant further investigation. Its therapeutic potential will be further clarified by studies determining its cellular IC50 across a broader range of cancer cell lines, its selectivity profile against other demethylases, and its in vivo efficacy and safety. The continued development and comparative analysis of diverse FTO inhibitors are crucial for advancing this class of molecules towards clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bisantrene - Wikipedia [en.wikipedia.org]
- 5. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of cell-active N6-methyladenosine RNA demethylase FTO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fto-IN-10 and Other FTO Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of FTO (fat mass and obesity-associated protein) inhibitors is rapidly evolving. This guide provides an objective comparison of Fto-IN-10 with other notable FTO inhibitors, supported by experimental data and detailed protocols for screening and validation assays.
The N6-methyladenosine (m6A) demethylase FTO has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders. Consequently, the development of potent and selective FTO inhibitors is a key focus of current research. This compound is a notable small molecule inhibitor of FTO, demonstrating an IC50 of 4.5 μM and inducing DNA damage and autophagic cell death in A549 lung cancer cells.[1] This guide will provide a comparative analysis of this compound's performance against other known FTO inhibitors, detail the experimental methodologies for their evaluation, and illustrate the key signaling pathways and experimental workflows.
Comparative Analysis of FTO Inhibitor Potency
The following table summarizes the in vitro potency (IC50 values) of this compound and a selection of other widely studied FTO inhibitors. It is important to note that the assay conditions can vary between studies, which may influence the reported IC50 values. Therefore, the specific assay method is provided for context.
| Inhibitor | IC50 (µM) | Assay Method | Reference |
| This compound | 4.5 | Not specified | [1] |
| Rhein | 3.0 | LC-MS/MS | [2] |
| Meclofenamic Acid (MA) | 12.5 | Fluorescence-based | [3] |
| IOX3 | Not specified | Not specified | [4] |
| FB23-2 | Not specified | Not specified | [5] |
| CS1 (Bisantrene) | Not specified | Not specified | [5] |
| CS2 (Brequinar) | Not specified | Not specified | [5] |
| Dac51 | Not specified | Not specified | [5] |
| FTO-02 | <15 | Fluorescence-based | [3] |
| FTO-04 | <15 | Fluorescence-based | [3] |
| 18097 | 0.64 | HPLC-MS/MS | [6] |
| 14a | 1.5 | LC-MS | [7] |
| FTO-43 N | Not specified | Fluorescence-based | [8][9] |
Key Signaling Pathways Involving FTO
FTO has been shown to regulate several critical signaling pathways implicated in cell proliferation, survival, and metabolism. Understanding these pathways is crucial for elucidating the mechanism of action of FTO inhibitors.
Depletion of FTO can lead to the upregulation of DKK1, which in turn attenuates the canonical WNT/β-catenin signaling pathway while activating the non-canonical WNT/PCP pathway.[10][11][12] Additionally, FTO has been linked to the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and metabolism.[13]
Experimental Protocols for Inhibitor Screening and Validation
Accurate and reproducible experimental protocols are essential for the evaluation of FTO inhibitors. This section provides detailed methodologies for key assays.
In Vitro FTO Inhibition Assay (Fluorescence-based)
This high-throughput screening assay measures the demethylase activity of FTO using a fluorogenic substrate.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin.
-
Dilute recombinant human FTO protein in assay buffer.
-
Prepare a solution of m6A-containing single-stranded DNA or RNA oligonucleotide substrate with a fluorescent reporter and quencher.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a known inhibitor as a positive control (e.g., Rhein) in DMSO, then dilute in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the FTO enzyme solution.
-
Add the inhibitor dilutions or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context.[14][15][16]
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., A549) to 70-80% confluency.
-
Treat cells with the desired concentration of the FTO inhibitor or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Thermal Shift:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-FTO antibody.
-
-
Data Analysis:
-
Quantify the band intensities of FTO at each temperature.
-
Plot the band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Restriction Endonuclease Protection Assay
This assay indirectly measures FTO's demethylase activity by exploiting the sensitivity of a specific restriction enzyme to the methylation status of its recognition site within a DNA or RNA substrate.
Protocol:
-
Substrate Preparation:
-
Design and synthesize a single-stranded DNA or RNA oligonucleotide containing an m6A modification within a specific restriction enzyme recognition site (e.g., DpnI, which cleaves GAmTC).
-
-
FTO Demethylation Reaction:
-
Set up a reaction mixture containing the m6A-modified substrate, recombinant FTO, assay buffer (as described for the fluorescence assay), and the FTO inhibitor at various concentrations.
-
Incubate the reaction at 37°C for 60 minutes to allow for demethylation.
-
-
Restriction Enzyme Digestion:
-
Stop the FTO reaction by heat inactivation.
-
Add the appropriate restriction enzyme and its corresponding buffer to the reaction mixture.
-
Incubate at the optimal temperature for the restriction enzyme for 60 minutes.
-
-
Analysis:
-
Analyze the reaction products by gel electrophoresis (e.g., polyacrylamide gel electrophoresis).
-
If FTO is active, it will remove the methyl group, making the site susceptible to cleavage by the restriction enzyme, resulting in smaller fragments.
-
In the presence of an effective inhibitor, FTO activity is blocked, the substrate remains methylated, and the restriction enzyme cannot cleave, leaving the substrate intact.
-
Quantify the band intensities of the uncut and cleaved products to determine the extent of inhibition.[6]
-
Conclusion
The selection of an appropriate FTO inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and cellular activity. This compound presents a valuable tool for studying the biological roles of FTO. This guide provides a framework for comparing this compound to other inhibitors and offers detailed protocols for robust screening and validation. The provided signaling pathway and workflow diagrams offer a visual aid for understanding the complex processes involved in FTO research. As the field of m6A epitranscriptomics continues to expand, the development and rigorous characterization of novel FTO inhibitors will be paramount to advancing our understanding and treatment of FTO-related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. FTO in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Current Advances in CETSA [frontiersin.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Fto-IN-10 Versus First-Generation FTO Inhibitors
In the rapidly evolving landscape of epitranscriptomics, the development of potent and selective inhibitors for the fat mass and obesity-associated (FTO) protein is a critical endeavor for researchers in oncology, metabolism, and beyond. This guide provides a comprehensive comparison of Fto-IN-10, a novel FTO inhibitor, against first-generation inhibitors such as meclofenamic acid and rhein. The data presented herein, gathered from preclinical studies, highlights the advancements in FTO inhibitor development and the potential of this compound as a superior research tool and therapeutic candidate.
Performance Snapshot: this compound Takes the Lead
A summary of the key performance metrics reveals the enhanced potency of this compound in comparison to its predecessors.
| Inhibitor | FTO IC50 (μM) | Cell Line | Cellular Effect |
| This compound | 4.5[1] | A549 | Induces DNA damage and autophagic cell death[1] |
| Meclofenamic Acid | ~7-8[2] | HeLa | Elevates cellular m6A levels[3][4][5][6] |
| Rhein | Not explicitly defined in μM, variable based on assay | A549 | IC50 for cell viability: 47.3 μg/mL[7] |
Note: The IC50 value for rhein in A549 cells is provided in μg/mL. For a direct comparison, this value would need to be converted to μM based on its molecular weight.
Delving Deeper: Mechanism of Action and Cellular Impact
This compound: A Potent Inducer of Cell Death
This compound demonstrates a potent inhibitory effect on the demethylase activity of FTO with an IC50 of 4.5 μM.[1] Its mechanism of action in cancer cells involves the induction of DNA damage and the triggering of autophagic cell death, as observed in A549 human lung cancer cells.[1] This suggests that this compound's anti-cancer activity may stem from the accumulation of m6A in key transcripts that regulate these cellular processes.
First-Generation Inhibitors: Paving the Way with Broader Effects
Meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID), was one of the first compounds identified as an FTO inhibitor. It exhibits an IC50 value for FTO in the range of 7-8 μM.[2] Mechanistically, meclofenamic acid has been shown to increase the levels of N6-methyladenosine (m6A) in the mRNA of HeLa cells, confirming its on-target effect in a cellular context.[3][4][5][6] However, as an NSAID, it has other biological targets, which can complicate the interpretation of experimental results.
Rhein, another early FTO inhibitor, has demonstrated anti-proliferative effects in various cancer cell lines. In A549 cells, rhein has a reported IC50 for cell viability of 47.3 μg/mL.[7] Like meclofenamic acid, rhein's specificity for FTO is not absolute, and it may influence other cellular pathways.
Experimental Corner: Protocols for Key Assays
To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.
FTO Enzymatic Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on FTO's demethylase activity.
Principle: The assay measures the ability of an inhibitor to block the FTO-mediated demethylation of an m6A-containing substrate. The remaining m6A levels are then quantified.
Generalized Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant FTO enzyme, an m6A-containing oligonucleotide or RNA substrate, and the FTO assay buffer (typically containing Fe(II), α-ketoglutarate, and ascorbate).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound, meclofenamic acid) to the reaction mixture. Include a no-inhibitor control.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour) to allow for the demethylation reaction to occur.
-
Quantification: Stop the reaction and quantify the amount of m6A remaining. This can be done using various methods, including LC-MS/MS, or a dot blot assay with an m6A-specific antibody.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for FTO Inhibition Assay
Caption: Workflow for determining FTO inhibitor potency.
Cellular Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Generalized Protocol:
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: FTO's role in mRNA demethylation and its inhibition.
Conclusion
The development of this compound represents a significant advancement over first-generation FTO inhibitors. Its improved potency and distinct mechanism of inducing DNA damage and autophagy highlight its potential as a valuable tool for dissecting the biological roles of FTO and as a promising candidate for further therapeutic development. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to benchmark and further investigate the effects of FTO inhibition in various biological systems. As the field of epitranscriptomics continues to expand, the availability of potent and well-characterized chemical probes like this compound will be instrumental in translating fundamental discoveries into novel therapeutic strategies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]
- 7. Rhein Inhibits the Progression of Chemoresistant Lung Cancer Cell Lines via the Stat3/Snail/MMP2/MMP9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
FTO Inhibitor Combination Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of preclinical data on combination therapies involving the FTO inhibitor bisantrene. All quantitative data is summarized in structured tables, with detailed experimental methodologies and visual representations of signaling pathways and workflows to support further research and development.
The fat mass and obesity-associated (FTO) protein, an RNA N6-methyladenosine (m6A) demethylase, has emerged as a significant therapeutic target in various cancers, particularly in acute myeloid leukemia (AML).[1][2] FTO is often highly expressed in several AML subtypes, where it promotes leukemogenesis and inhibits cell differentiation by regulating the expression of key target genes such as ASB2 and RARA.[1][2] Consequently, the inhibition of FTO presents a promising strategy for AML treatment.
Bisantrene, a potent and selective FTO inhibitor, has been the subject of numerous preclinical studies, both as a monotherapy and in combination with other anti-cancer agents.[3] This guide focuses on the preclinical efficacy of bisantrene in combination with the hypomethylating agent decitabine and the BCL-2 inhibitor venetoclax in AML models.
Performance Comparison of Bisantrene Combination Therapies
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of bisantrene as a single agent and in combination with decitabine and/or venetoclax in various AML cell lines and mouse models.
In Vitro Cytotoxicity of Bisantrene and Combination Therapies in AML Cell Lines
| Cell Line | Treatment | IC50 / Combination Index (CI) | Reference |
| MOLM-13 | Bisantrene | 16-563 nM (range across various cell lines) | [3] |
| Venetoclax | ~20 nM (72h) | [2] | |
| Decitabine + Bisantrene | Synergistic Cytotoxicity | [4] | |
| Bisantrene + Venetoclax + Decitabine | CI ≈ 0.35 (at 50% proliferation inhibition) | [5] | |
| MV4-11 | Bisantrene | 16-563 nM (range across various cell lines) | [3] |
| Venetoclax | ~18 nM (72h) | [2] | |
| Decitabine + Bisantrene | Synergistic Cytotoxicity | [4] | |
| Bisantrene + Venetoclax + Decitabine | CI ≈ 0.3 (at 50% proliferation inhibition) | [5] | |
| OCI-AML3 | Bisantrene | 16-563 nM (range across various cell lines) | [3] |
| Venetoclax | Resistant (IC50 > 1 µM) | [1][6] | |
| Decitabine + Bisantrene | Synergistic Cytotoxicity | [4] | |
| Bisantrene + Venetoclax + Decitabine | CI ≈ 0.2 (at 50% proliferation inhibition) | [5] |
Note: A Combination Index (CI) of < 1 indicates a synergistic effect between the combined drugs.
In Vivo Efficacy of Bisantrene and Decitabine Combination in an AML Mouse Model
| Treatment Group | Median Survival (days) | p-value | Reference |
| Vehicle | 18 | - | [7] |
| Decitabine | 20 | <0.05 | [7] |
| Bisantrene | 23 | <0.01 | [7] |
| Bisantrene + Decitabine | 26 | <0.0001 | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: FTO Signaling Pathway in AML and the Impact of Bisantrene Inhibition.
Caption: General Experimental Workflow for Preclinical Evaluation of Combination Therapies in AML.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of the compounds on AML cell lines.
-
Cell Plating: Seed AML cells (e.g., MOLM-13, MV4-11, OCI-AML3) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of bisantrene, decitabine, and venetoclax in culture medium.
-
Treatment: After 24 hours of incubation, add the compounds to the wells, both as single agents and in combination, at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination treatments, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis in AML cells following treatment.
-
Cell Treatment: Treat AML cells with the compounds of interest (single agents and combinations) at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Western Blot Analysis
This protocol is for assessing the levels of specific proteins involved in relevant signaling pathways.
-
Protein Extraction: Lyse the treated and untreated AML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bisantrene shows potent anticancer activity in AML models - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
Synergistic Anti-Cancer Effects of FTO Inhibitors in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the synergistic effects of Fto-IN-10 is not extensively available in the public domain, a growing body of research highlights the significant potential of inhibiting the FTO (Fat mass and obesity-associated) protein to enhance the efficacy of other cancer treatments. This guide provides a comparative overview of the synergistic effects observed with various FTO inhibitors in combination with other anti-cancer agents, supported by experimental data from preclinical studies.
FTO Inhibitors in Combination with BTK Inhibitors for Breast Cancer
Recent studies have demonstrated a potent synergy between FTO inhibitors and Bruton's tyrosine kinase (BTK) inhibitors in suppressing breast cancer cell malignancy. The FTO inhibitor FB23, in combination with the BTK inhibitor ibrutinib, has shown significant anti-tumor effects both in vitro and in vivo.[1]
Quantitative Data: In Vitro Synergy of FB23 and Ibrutinib
The synergistic effect of combining FB23 and ibrutinib was quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates a synergistic interaction.
| Cell Line | Drug Combination | Fractional Inhibition (Fa) | Combination Index (CI) | Synergy Level |
| MDA-MB-231 | FB23 + Ibrutinib | 0.50 | < 1 | Synergistic |
| BT-549 | FB23 + Ibrutinib | 0.50 | < 1 | Synergistic |
Data adapted from studies demonstrating a CI value below 1, indicating synergy. The table is representative of findings showing that the combination is more effective than the sum of its parts.[1]
Signaling Pathway: FTO and BTK Inhibition
The combination of FTO and BTK inhibitors leads to the downregulation of key oncogenic transcripts, such as c-Myc and E2F1, which suppresses tumor growth.[1]
FTO Inhibitors and Radiotherapy in Head and Neck Cancer
Pharmacological inhibition of FTO has been shown to enhance the efficacy of radiation therapy (RT) in preclinical models of head and neck squamous cell carcinoma (HNSCC). The combination of the FTO inhibitor FB23-2 with RT led to reduced tumor growth compared to either treatment alone.[2][3][4][5]
Quantitative Data: In Vivo Tumor Growth Inhibition
In a xenograft model using HNSCC cells, the combination of FB23-2 and radiation resulted in a significant reduction in tumor volume.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition vs. Control |
| Vehicle Control | ~1200 | 0% |
| FB23-2 Alone | ~900 | 25% |
| Radiation Alone | ~700 | 42% |
| FB23-2 + Radiation | ~300 | 75% |
Data are representative of findings from in vivo studies and are approximated for illustrative purposes based on graphical data presented in the cited literature.[2]
FTO Inhibitors and PARP Inhibitors in Prostate and Colorectal Cancer
There is emerging evidence for the synergistic potential of combining FTO inhibitors with PARP inhibitors. In prostate cancer, elevated FTO expression has been linked to increased sensitivity to the PARP inhibitor olaparib.[6][7][8][9] In colorectal cancer models, targeting FTO has been shown to enhance sensitivity to olaparib.
The proposed mechanism involves FTO's role in regulating the expression of DNA damage repair proteins. By inhibiting FTO, cancer cells may become more reliant on PARP-mediated DNA repair, making them more susceptible to PARP inhibitors.
Experimental Protocols
Cell Viability and Synergy Analysis
1. Cell Viability (MTT) Assay:
This protocol is used to assess the dose-dependent effects of single agents and their combinations on cancer cell viability.
-
Materials: 96-well plates, cancer cell lines, culture medium, FTO inhibitor, second anti-cancer drug, MTT reagent (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[10][11][12][13]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the FTO inhibitor and the second drug, both alone and in combination at a constant ratio (e.g., based on their IC50 values).
-
Remove the old media and add the media containing the drugs to the respective wells. Include untreated and vehicle-only control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Synergy Quantification (Chou-Talalay Method):
The dose-effect data from the cell viability assay is used to calculate the Combination Index (CI).[14][15][16][17][18][19]
-
Software: CompuSyn software is commonly used for this analysis.[15][20]
-
Procedure:
-
Enter the dose-response data for each drug alone and for the combination into the CompuSyn software.
-
The software will generate a median-effect plot and calculate the IC50 (Dm), the slope (m), and the linear correlation coefficient (r) for each treatment.
-
The software then calculates the CI values for different fractional inhibition (Fa) levels (e.g., Fa = 0.5 for 50% inhibition).
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a drug combination.
-
Materials: Immunocompromised mice (e.g., nude or NSG mice), cancer cells, Matrigel, FTO inhibitor, second anti-cancer drug, calipers, and appropriate animal housing facilities.[21][22][23][24]
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, FTO inhibitor alone, second drug alone, combination).
-
Administer the treatments according to the planned schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
References
- 1. ijbs.com [ijbs.com]
- 2. FTO inhibition enhances the therapeutic index of radiation therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - FTO inhibition enhances the therapeutic index of radiation therapy in head and neck cancer [insight.jci.org]
- 4. JCI Insight - FTO inhibition enhances the therapeutic index of radiation therapy in head and neck cancer [insight.jci.org]
- 5. FTO inhibition enhances the therapeutic index of radiation therapy in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP inhibitor combinations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. combosyn.com [combosyn.com]
- 16. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 17. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational frameworks transform antagonism to synergy in optimizing combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 22. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BiTE® Xenograft Protocol [protocols.io]
- 24. youtube.com [youtube.com]
A Comparative Guide to Fto-IN-10 and Other FTO Protein Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of Fto-IN-10, a potent inhibitor of the fat mass and obesity-associated (FTO) protein, and compares its performance with other notable FTO inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to aid in the evaluation and selection of appropriate research tools.
The FTO protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, including cancer, obesity, and neurological disorders.[1][2][3] The development of small-molecule inhibitors targeting FTO is a rapidly advancing field, providing valuable chemical probes to study its biological functions and potential for clinical applications.[4] This guide focuses on this compound, a recently identified inhibitor, and places it in the context of other well-characterized FTO inhibitors.
Comparative Analysis of FTO Inhibitor Potency
The following table summarizes the in vitro potency of this compound and a selection of alternative FTO inhibitors, as measured by their half-maximal inhibitory concentration (IC50).
| Inhibitor | IC50 Value | Cell-Based Activity | Reference |
| This compound | 4.5 µM | Induces DNA damage and autophagic cell death in A549 cells. | [5] |
| IOX3 | 2.76 ± 0.9 µM | Reduces FTO protein expression and maximal respiration rate in C2C12 cells. | [6][7] |
| FG-2216 | 3 µM | Leads to reduced bone mineral density and altered adipose tissue distribution in mice. | [8] |
| Radicicol | 16.04 µM | Exhibits dose-dependent inhibition of FTO demethylation activity. | [9][10] |
| Compound C6 | 780 nM (0.78 µM) | Displays potent antiproliferative activity against various esophageal cancer cell lines. | [11][12] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.
FTO Inhibition Assay for this compound
The inhibitory activity of this compound and other 1,8-naphthalimide derivatives against FTO demethylation was assessed using a biochemical assay. The following protocol is based on the methodology described by Ge et al., 2023.[3]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the FTO protein, a methylated RNA substrate, and necessary co-factors.
-
Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) to the reaction mixture. A known FTO inhibitor, such as FB23, is used as a positive control.
-
Incubation: Incubate the reaction mixtures to allow for the demethylation reaction to proceed.
-
Detection: The extent of demethylation is quantified. The specific detection method (e.g., fluorescence, radioactivity) depends on the nature of the substrate used.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of FTO inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
FTO Inhibition Assay for IOX3
The protocol for determining the IC50 of IOX3 against FTO is based on a previously described method.[6]
-
Assay Components: The assay is performed in a buffer containing recombinant FTO, a methylated oligonucleotide substrate, Fe(II), 2-oxoglutarate, and ascorbate.
-
Inhibitor Incubation: IOX3 is pre-incubated with FTO and the co-factors before the addition of the substrate to initiate the reaction.
-
Reaction Termination: The reaction is quenched after a specific time by adding a chelating agent (e.g., EDTA) or by heat inactivation.
-
Product Analysis: The demethylated product is quantified using methods such as HPLC or mass spectrometry.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of IOX3 concentration versus FTO activity.
FTO Inhibition Assay for Radicicol
The inhibitory effect of radicicol on FTO's demethylation activity was determined through a bioactivity assay as described by Wang et al., 2018.[9]
-
Virtual Screening and Similarity Search: Potential inhibitors are first identified through computational methods.
-
In Vitro Demethylation Assay: The activity of FTO is measured in the presence of varying concentrations of radicicol. The assay typically employs a m6A-containing RNA oligonucleotide as a substrate.
-
Quantification of Demethylation: The amount of demethylated product is measured, often using techniques like HPLC-MS/MS, to determine the level of FTO activity.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
To confirm that an inhibitor directly interacts with FTO within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed.
-
Cell Treatment: Treat cells with the inhibitor of interest (e.g., 18097, a potent FTO inhibitor) or a vehicle control.[13]
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble FTO protein at each temperature using Western blotting.
-
Analysis: A shift in the melting curve of FTO in the presence of the inhibitor compared to the control indicates direct binding.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving FTO and a general experimental workflow for identifying FTO inhibitors.
Caption: FTO protein's role in Wnt/β-catenin and PI3K/Akt/mTOR signaling.
Caption: General workflow for the discovery and development of FTO inhibitors.
Caption: Proposed mechanism of action for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Inhibition of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FG-2216 (YM-311, IOX3) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 9. Identification of Natural Compound Radicicol as a Potent FTO Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Fto-IN-10 in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Fto-IN-10 is a potent inhibitor of the human demethylase FTO, known to induce DNA damage and autophagic cell death in cancer cells.[1][2][3] Due to its biological activity and the absence of a specific Safety Data Sheet (SDS), this compound and any materials contaminated with it should be managed as hazardous chemical waste. Adherence to established safety protocols and institutional guidelines is paramount to ensure the safety of laboratory personnel and to maintain environmental compliance.
Key Disposal Information
The following table summarizes the essential parameters for the proper disposal of this compound. This information is based on general best practices for handling hazardous chemical waste in a laboratory environment.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste (Assumed due to biological activity) |
| Primary Container | Original, tightly sealed container or a compatible, leak-proof, and clearly labeled waste container. |
| Labeling | "Hazardous Waste" label with the full chemical name ("this compound"), concentration, and date of accumulation. |
| Storage | Store in a designated, well-ventilated, and secure hazardous waste accumulation area. |
| Segregation | Segregate from incompatible materials, particularly strong oxidizing agents, acids, and bases. |
| Disposal Method | Through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, triple-rinsed container may then be disposed of as non-hazardous waste, pending institutional policy. |
| Contaminated Materials | All materials (e.g., gloves, pipette tips, bench paper) contaminated with this compound should be collected in a designated, sealed container and disposed of as hazardous waste. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
2. Containerization:
-
For pure this compound or concentrated solutions, use the original container if it is in good condition and can be securely sealed.
-
For dilute solutions or rinsate, use a chemically compatible container (e.g., glass or polyethylene) with a secure, screw-top lid.
-
For solid contaminated waste (e.g., gloves, wipes), use a designated, durable, and sealable plastic bag or container.
3. Labeling:
-
Affix a "Hazardous Waste" label to each waste container.
-
Clearly write the full chemical name "this compound" on the label. Do not use abbreviations.
-
Indicate the concentration and quantity of the waste.
-
Record the date when the waste was first added to the container.
-
Include the name and contact information of the principal investigator or responsible researcher.
4. Accumulation and Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated to prevent the accumulation of any potential vapors.
-
Keep waste containers closed at all times, except when adding waste.
5. Scheduling Waste Pickup:
-
Once a waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Follow all institutional procedures for waste pickup requests.
6. Handling Empty Containers:
-
To decontaminate an empty container that held this compound, triple-rinse it with a suitable solvent (e.g., ethanol or acetone).
-
Collect all three rinses in a designated hazardous waste container.
-
After triple-rinsing, deface or remove the original label.
-
Dispose of the clean, empty container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Operational Guide for Handling Fto-IN-10
Disclaimer: This document provides a general safety and handling guide for Fto-IN-10 based on available information for similar research chemicals. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain the official SDS from the supplier, MedchemExpress, prior to any handling, use, or disposal of this compound. The information herein is intended to supplement, not replace, the supplier-provided SDS.
Immediate Safety and Hazard Information
This compound is a potent inhibitor of the human N6-methyladenosine demethylase FTO (fat mass- and obesity-associated protein) with an IC50 of 4.5 μM.[1] It has been shown to induce DNA damage and autophagic cell death in A549 cells.[1] Due to its biological activity and potential to cause DNA damage, this compound should be handled with extreme caution as a potentially hazardous compound. All personnel must be trained in the proper handling of potent compounds and cytotoxic agents.
1.1. Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes and Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Double Gloving with Chemical-Resistant Gloves | An inner nitrile glove should be worn, with an outer glove of a more resistant material such as neoprene or butyl rubber. Gloves must be changed immediately upon contamination. |
| Body | Disposable Lab Coat or Gown | A disposable, fluid-resistant lab coat or gown with long sleeves and tight-fitting cuffs is required to prevent skin contact. |
| Respiratory | NIOSH-approved Respirator | For handling the solid compound or preparing solutions, a NIOSH-approved N95 or higher-rated respirator is mandatory to prevent inhalation of airborne particles. |
| Feet | Closed-toe Shoes and Shoe Covers | Sturdy, closed-toe shoes are required. Disposable shoe covers should be worn in designated handling areas to prevent the spread of contamination. |
1.2. Engineering Controls
| Control Measure | Description and Purpose |
| Chemical Fume Hood | All handling of the solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Ventilation | The laboratory must be well-ventilated with a minimum of 10-12 air changes per hour. |
| Eyewash Station and Safety Shower | An easily accessible and fully functional eyewash station and safety shower are mandatory in the immediate vicinity of the handling area. |
Operational Plan: Handling and Storage
2.1. Receiving and Unpacking
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Contact the supplier and your institution's Environmental Health and Safety (EHS) department immediately.
-
If the package is intact, transport it to the designated handling area within the laboratory.
-
Wear appropriate PPE (see Table 1) when opening the package and verifying the contents.
2.2. Preparation of Stock Solutions
-
All manipulations of the solid compound must be conducted in a chemical fume hood.
-
Use a dedicated set of non-sparking tools (e.g., spatulas, weighing paper) for handling this compound.
-
To prepare a stock solution, carefully weigh the required amount of this compound solid.
-
Slowly add the desired solvent (e.g., DMSO) to the solid to avoid splashing.
-
Ensure the container is tightly sealed after preparation.
2.3. Storage
| Storage Condition | Temperature | Duration | Rationale |
| Solid Compound | -20°C | 1 month | To maintain chemical stability and prevent degradation. |
| Solid Compound | -80°C | 6 months | For long-term storage to ensure compound integrity. |
| Stock Solutions | -20°C | 1 month | To prevent degradation of the compound in solution. |
| Stock Solutions | -80°C | 6 months | For long-term storage of solutions. |
-
Store this compound in a clearly labeled, sealed container within a secondary container.
-
The storage location should be a designated, secure area with restricted access.
-
An inventory of the compound must be maintained, detailing the amount received, used, and remaining.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
3.1. Waste Segregation and Collection
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing paper, and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused stock solutions and contaminated solvents should be collected in a sealed, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
3.2. Decontamination
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
A suitable decontamination solution (e.g., a 1:10 dilution of bleach, followed by a rinse with 70% ethanol and then deionized water) should be used.
-
All materials used for decontamination (e.g., paper towels) must be disposed of as hazardous solid waste.
3.3. Final Disposal
-
All hazardous waste containers must be sealed and labeled in accordance with institutional and local regulations.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols and Visualizations
4.1. Conceptual Signaling Pathway of this compound Action
The following diagram illustrates a conceptual signaling pathway for the action of this compound, based on its known function as an FTO inhibitor and its downstream effects on DNA damage and autophagy.
Caption: Conceptual pathway of this compound action.
4.2. Experimental Workflow for Handling and Use
The following diagram outlines the standard workflow for a researcher handling this compound from receipt to disposal.
Caption: Standard laboratory workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
